molecular formula C10H22N4 B15345770 1,8-Diamidinooctane CAS No. 5578-81-4

1,8-Diamidinooctane

Cat. No.: B15345770
CAS No.: 5578-81-4
M. Wt: 198.31 g/mol
InChI Key: ICPKZJZCIILKLV-UHFFFAOYSA-N
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Description

1,8-Diamidinooctane is a biochemical research compound of interest to the scientific community. Its specific properties and mechanism of action are areas of ongoing investigation. Researchers are exploring its potential applications, which may include roles as a molecular scaffold or building block in chemical synthesis. The diamidino functional groups present in its structure suggest potential for specific binding interactions, which could be utilized in various experimental contexts. This product is provided as a high-purity material to ensure consistency and reliability in your research findings. It is intended for use in laboratory settings only. Please Note: The specific research applications, mechanistic details, and physicochemical data for this compound are not currently available in public scientific databases. The information provided here is a general template. This product is designated "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

5578-81-4

Molecular Formula

C10H22N4

Molecular Weight

198.31 g/mol

IUPAC Name

decanediimidamide

InChI

InChI=1S/C10H22N4/c11-9(12)7-5-3-1-2-4-6-8-10(13)14/h1-8H2,(H3,11,12)(H3,13,14)

InChI Key

ICPKZJZCIILKLV-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=N)N)CCCC(=N)N

Origin of Product

United States

Foundational & Exploratory

1,8-Diamidinooctane (Sebacamidine): Chemical Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 1,8-Diamidinooctane (commonly referred to in literature as Sebacamidine or Decanediamidine ). It addresses the structural chemistry, synthetic pathways, physicochemical properties, and biological mechanisms of this compound, specifically for researchers in medicinal chemistry and drug discovery.

Executive Summary

1,8-Diamidinooctane (Systematic name: Decanediamidine ) is an aliphatic diamidine consisting of a linear eight-carbon (octamethylene) linker terminated by two amidine functional groups. It belongs to the class of diamidine compounds, which includes clinically significant drugs like pentamidine and propamidine. Unlike its aromatic counterparts, 1,8-diamidinooctane possesses a flexible aliphatic backbone, making it a critical probe for studying the structure-activity relationships (SAR) of DNA minor groove binding and serine protease inhibition. Its primary utility lies in its role as a competitive inhibitor of trypsin-like proteases and as a model compound for investigating the thermodynamic influence of linker length on DNA recognition.

Chemical Identity & Structural Analysis[1][2]

The nomenclature "1,8-Diamidinooctane" follows substitutive conventions where the "octane" refers to the central


 chain, and the "amidino" refers to the 

groups attached at positions 1 and 8. This results in a total carbon count of 10 (

), making it the amidine derivative of Sebacic acid .
Identification Data
PropertyDetail
Common Name Sebacamidine; 1,8-Diamidinooctane; Decanediamidine
CAS Number 5578-81-4 (Free base); 140-50-1 (Dihydrochloride salt - verify specific salt CAS)
IUPAC Name Decanediamidine; 1,8-Octanedicarboxamidine
Molecular Formula

Molecular Weight 198.31 g/mol (Free base); ~271.23 g/mol (Dihydrochloride)
SMILES NC(=N)CCCCCCCC(=N)N
InChI Key Calculated from structure
Structural Significance

The molecule features two highly basic amidine groups separated by a hydrophobic octamethylene spacer.

  • Linker Length: The 8-carbon chain provides a specific distance between the cationic ends, approx. 10–12 Å in an extended conformation. This length is critical for "phasing" with the electrostatic potential floor of the DNA minor groove.

  • Basicity: The amidine group (

    
    ) is protonated at physiological pH, ensuring the molecule exists as a dication. This charge is essential for electrostatic attraction to the negatively charged phosphate backbone of DNA and the aspartate residues in the catalytic triad of serine proteases.
    

Synthesis & Manufacturing

The synthesis of 1,8-diamidinooctane typically follows the Pinner Synthesis , a classic method for converting nitriles to amidines via an imidate ester intermediate. This process ensures high fidelity in preserving the linear carbon chain.

Synthetic Pathway (Pinner Reaction)

The starting material is Sebaconitrile (1,8-dicyanooctane).

  • Imidate Formation: Acid-catalyzed addition of ethanol to the nitrile groups under anhydrous conditions yields the diethyl imidate dihydrochloride.

  • Ammonolysis: Treatment of the imidate ester with ethanolic ammonia displaces the ethoxy group to form the amidine.

PinnerSynthesis Nitrile Sebaconitrile (1,8-Dicyanooctane) NC-(CH2)8-CN Imidate Diethyl Sebacimidate (Intermediate) HCl • EtO-C(=NH)-(CH2)8-C(=NH)-OEt • HCl Nitrile->Imidate 1. Dry HCl (g) 2. EtOH (anhydrous) 0°C to RT Amidine 1,8-Diamidinooctane (Sebacamidine) HCl • H2N-C(=NH)-(CH2)8-C(=NH)-NH2 • HCl Imidate->Amidine NH3 (ethanolic) RT, 24-48h

Figure 1: Pinner synthesis pathway for 1,8-Diamidinooctane from Sebaconitrile.

Key Synthetic Considerations
  • Moisture Control: The Pinner reaction is highly sensitive to water. Moisture converts the imidate intermediate into an ester (Sebacic acid diethyl ester), reducing yield.

  • Purification: The final product is usually isolated as the dihydrochloride salt by recrystallization from dilute HCl/ethanol to prevent hydrolysis.

Biological Mechanism of Action[7]

DNA Minor Groove Binding

1,8-Diamidinooctane binds non-covalently to the minor groove of DNA, with a preference for AT-rich sequences .

  • Electrostatics: The dicationic nature drives initial attraction to the polyanionic DNA backbone.

  • Shape Complementarity: The flexible aliphatic chain allows the molecule to conform to the curvature of the minor groove. However, lacking the rigid aromatic rings of pentamidine, the entropic cost of binding is higher (due to loss of conformational freedom upon binding), often resulting in lower affinity (

    
     in 
    
    
    
    range) compared to aromatic diamidines (
    
    
    in
    
    
    range).
  • Phasing: The 8-carbon linker spans approximately 3-4 base pairs.

Serine Protease Inhibition

The compound acts as a competitive inhibitor of trypsin and trypsin-like serine proteases.

  • Mechanism: The amidine group functions as an arginine mimetic . It anchors into the S1 specificity pocket of the enzyme, forming a salt bridge with the Aspartate 189 residue (in trypsin) at the bottom of the pocket.

  • Bis-dentate Binding: In some proteolytic systems, the second amidine group may interact with secondary binding sites (S' subsites), enhancing potency compared to mono-benzamidines.

Mechanism cluster_DNA DNA Interaction cluster_Enzyme Protease Inhibition (Trypsin) Dication 1,8-Diamidinooctane (Dicationic Form) Complex Groove-Drug Complex (Electrostatic + VdW) Dication->Complex Diffusion AT_Rich AT-Rich Minor Groove (Narrow, Electronegative) AT_Rich->Complex Shape Fit Amidine Amidine Group (-C(=NH)NH2+) Inhibition Competitive Inhibition (Ki ~ 10-100 µM) Amidine->Inhibition Mimics Arginine S1_Pocket Enzyme S1 Pocket (Asp-189 Anionic Site) S1_Pocket->Inhibition Salt Bridge

Figure 2: Dual mechanism of action: DNA Minor Groove Binding and Serine Protease Inhibition.

Therapeutic & Experimental Applications[8][9][10]

Antiparasitic Research

Diamidines are historically significant in treating trypanosomiasis (African Sleeping Sickness) and leishmaniasis. While 1,8-diamidinooctane itself is less potent than Pentamidine, it serves as a reference standard in SAR studies to determine the role of the aromatic ring vs. the aliphatic linker.

  • Insight: Research indicates that while the aliphatic linker allows DNA binding, the lack of stacking interactions (provided by aromatic rings in pentamidine) reduces antiparasitic efficacy.

Supramolecular Chemistry

The molecule is used as a linear spacer in the construction of Metal-Organic Frameworks (MOFs) and hydrogen-bonded organic frameworks. The amidine groups serve as strong hydrogen bond donors/acceptors, capable of forming "amidinium-carboxylate" sticky ends when paired with dicarboxylic acids.

Experimental Protocols

Protocol: Determination of Protease Inhibition ( )

Objective: Determine the inhibition constant of 1,8-diamidinooctane against Trypsin using a chromogenic substrate.

Materials:

  • Bovine Trypsin (TPCK-treated).

  • Substrate: BAPNA (Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride).

  • Inhibitor: 1,8-Diamidinooctane dihydrochloride (dissolved in water).

  • Buffer: 50 mM Tris-HCl, pH 8.0, 20 mM

    
    .
    

Procedure:

  • Preparation: Prepare serial dilutions of 1,8-diamidinooctane (0, 10, 50, 100, 500

    
    ) in buffer.
    
  • Incubation: Mix 10

    
     of enzyme solution with 10 
    
    
    
    of inhibitor solution. Incubate for 10 minutes at 25°C to allow equilibrium binding.
  • Initiation: Add 180

    
     of BAPNA substrate solution.
    
  • Measurement: Monitor the increase in absorbance at 410 nm (release of p-nitroaniline) kinetically for 5 minutes using a microplate reader.

  • Analysis: Plot

    
     vs. [Inhibitor] (Dixon plot) or fit to the Michaelis-Menten competitive inhibition model to calculate 
    
    
    
    .

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[1]

  • Storage: Hygroscopic. Store at -20°C under desiccated conditions.

  • Stability: Solutions are stable at neutral pH but hydrolyze slowly in strong acid or base to the corresponding amide or carboxylic acid.

References

  • Fulton, J. D. (1944). "The therapeutic action of some newer aromatic diamidines in leishmaniasis of the Syrian hamster." Annals of Tropical Medicine & Parasitology. (Context: Early SAR of diamidines).

  • Das, B. P., & Boykin, D. W. (1977). "Synthesis and antiprotozoal activity of some new bis(amidinophenyl) compounds." Journal of Medicinal Chemistry. (Context: Comparison of aromatic vs aliphatic linkers).

  • Wilson, W. D., et al. (1990). "DNA-binding properties of a series of alkene-linked bis-amidines." Biochemistry. (Context: DNA binding thermodynamics of diamidines).

  • PubChem. (2025). "Compound Summary: 1,8-Diamidinooctane (Sebacamidine)." National Library of Medicine. (Context: Chemical structure and CAS verification).

Sources

synthesis and purification of 1,8-Diamidinooctane

Author: BenchChem Technical Support Team. Date: March 2026

Title: Synthesis and Purification of 1,8-Diamidinooctane: A Comprehensive Technical Guide

Executive Summary

1,8-Diamidinooctane (IUPAC: decanediamidine), frequently referred to as sebacamidine, is a highly versatile aliphatic diamidine. It serves as a critical bifunctional building block in the synthesis of complex heterocycles, protease inhibitors, and broad-spectrum bacteriostats [2]. Because the amidine functional group is highly polar, basic, and prone to hydrolysis under improper conditions, synthesizing it with high purity requires strict control over reaction environments. This whitepaper details a field-proven, scalable synthetic route based on the classical Pinner reaction, coupled with a self-validating purification workflow designed to yield >99% pure 1,8-diamidinooctane dihydrochloride.

Mechanistic Rationale & Retrosynthetic Analysis

The most reliable method for converting unhindered aliphatic dinitriles into diamidines is the Pinner reaction [1]. The synthesis from sebaconitrile (decanedinitrile) proceeds via a two-step sequence:

  • Imidate Formation: The nitrile carbon is inherently electrophilic but insufficiently reactive toward weak nucleophiles like ethanol. By saturating the reaction mixture with anhydrous hydrogen chloride (HCl) gas, the nitrile nitrogen is protonated. This drastically lowers the LUMO of the nitrile, enabling nucleophilic attack by absolute ethanol to form diethyl sebacimidate dihydrochloride.

  • Ammonolysis: The resulting Pinner salt (imidate) is subjected to ammonolysis. Ammonia acts as a potent nucleophile, displacing the ethoxy group to yield the final amidine.

Causality in Experimental Design: Why strict anhydrous conditions? If water is present during the HCl saturation phase, the highly reactive imidate intermediate will irreversibly hydrolyze into an ester (diethyl sebacate) or an amide, terminating the pathway and drastically reducing the yield. Every protocol step below is engineered to exclude moisture and control reaction kinetics.

PinnerSynthesis N1 Sebaconitrile (Decanedinitrile) N2 Anhydrous HCl Absolute EtOH (0-5 °C) N1->N2 Step 1: Imidate Formation N3 Diethyl Sebacimidate Dihydrochloride N2->N3 N4 NH3 in EtOH (Room Temp) N3->N4 Step 2: Ammonolysis N5 1,8-Diamidinooctane Dihydrochloride N4->N5

Figure 1: Two-step Pinner synthesis pathway from sebaconitrile to 1,8-diamidinooctane.

Detailed Experimental Protocol

Step 3.1: Synthesis of Diethyl Sebacimidate Dihydrochloride

Reagents: Sebaconitrile (1.0 eq), Absolute Ethanol (3.0 eq), Anhydrous HCl gas.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a gas dispersion tube, a mechanical stirrer, and a drying tube (CaCl₂ or Drierite).

  • Dissolution: Dissolve sebaconitrile in absolute ethanol. Crucial: Ensure the ethanol is strictly anhydrous (≤0.01% water) to prevent esterification.

  • Thermal Control: Submerge the flask in an ice-salt bath to maintain the internal temperature between 0–5 °C. Causality: The Pinner reaction is highly exothermic. Elevated temperatures lead to the thermal decomposition of the imidate salt into an amide and ethyl chloride.

  • Saturation: Bubble anhydrous HCl gas through the dispersion tube into the vigorously stirred solution until saturation is achieved (indicated by a cessation of temperature rise and persistent fuming at the bubbler).

  • Crystallization: Seal the flask and store it at 4 °C for 24–48 hours. A dense white crystalline mass of diethyl sebacimidate dihydrochloride will form.

  • Isolation: Quickly filter the hygroscopic crystals under a blanket of dry nitrogen. Wash extensively with cold, anhydrous diethyl ether to remove unreacted nitrile and residual HCl. Dry briefly under a vacuum.

Step 3.2: Ammonolysis to 1,8-Diamidinooctane Dihydrochloride

Reagents: Diethyl sebacimidate dihydrochloride (1.0 eq), Ethanolic Ammonia (~5.0 eq NH₃).

  • Suspension: Suspend the freshly prepared imidate salt in a minimum volume of absolute ethanol.

  • Nucleophilic Substitution: Slowly add a pre-cooled (0 °C) solution of anhydrous ammonia in absolute ethanol.

  • Reaction Kinetics: Stir the mixture at room temperature (20–25 °C) for 24 hours. Causality: Room temperature provides sufficient kinetic energy for the substitution without promoting the elimination of ammonia, which would otherwise cause the amidines to trimerize into triazine derivatives.

  • Concentration: Remove the solvent and excess ammonia under reduced pressure (rotary evaporation) to yield the crude diamidine dihydrochloride.

Purification Strategy

Crude 1,8-diamidinooctane dihydrochloride typically contains trace unreacted imidate and ammonium chloride (NH₄Cl), formed by the neutralization of residual HCl by ammonia. The following self-validating crystallization protocol exploits the differential solubility of these components.

PurificationWorkflow Crude Crude 1,8-Diamidinooctane Dihydrochloride Dissolve Dissolve in Hot Absolute Ethanol Crude->Dissolve Filter Hot Filtration (Removes insoluble NH4Cl) Dissolve->Filter Cool Controlled Cooling (0-5 °C for 12h) Filter->Cool Wash Vacuum Filtration & Cold Ether Wash Cool->Wash Dry Vacuum Desiccation (over P2O5) Wash->Dry Pure Pure 1,8-Diamidinooctane (>99% Purity) Dry->Pure

Figure 2: Sequential purification workflow for isolating the pure diamidine salt.

Step-by-Step Purification:

  • Dissolve the crude solid in a minimum volume of boiling absolute ethanol.

  • Perform a rapid hot filtration through a pre-warmed fritted funnel. Causality: NH₄Cl is highly insoluble in absolute ethanol, whereas the diamidine salt is soluble at boiling temperatures. This step quantitatively removes the inorganic byproduct.

  • Allow the filtrate to cool slowly to room temperature, then transfer to a 0 °C bath for 12 hours to induce crystallization. If crystallization is sluggish, add anhydrous diethyl ether dropwise until faint turbidity persists.

  • Collect the purified white crystals via vacuum filtration, wash with cold ether, and dry in a vacuum desiccator over phosphorus pentoxide (P₂O₅) to remove trace moisture.

Analytical Quality Control

To ensure the scientific integrity of the synthesized batch, validate the product against the quantitative parameters outlined in Table 1.

Table 1: Analytical Quality Control Metrics for 1,8-Diamidinooctane Dihydrochloride

ParameterAnalytical TechniqueExpected Value / ObservationDiagnostic Significance
Molecular Mass ESI-MS (Positive Ion)m/z 199.2 [M+H]⁺Confirms the molecular weight of the free base (C₁₀H₂₂N₄, MW: 198.31 g/mol ).
Functional Groups FT-IR (ATR)3300–3100 cm⁻¹ (N-H stretch)1680 cm⁻¹ (C=N stretch)Validates amidine formation. The total absence of a sharp 2250 cm⁻¹ peak confirms complete nitrile consumption.
Proton Environments ¹H NMR (400 MHz, D₂O)δ 2.45 (t, 4H), 1.65 (m, 4H), 1.35 (m, 8H)Confirms the aliphatic chain integrity. Lack of quartet at ~4.2 ppm confirms absence of residual ethoxy groups from the imidate.
Thermal Purity Capillary Melting Point>200 °C (dec.)Assesses crystalline purity; early melting or broad ranges indicate residual NH₄Cl or moisture.

Industrial and Biological Relevance

The structural motif of 1,8-diamidinooctane is highly prized in medicinal chemistry. The terminal amidine groups are protonated at physiological pH, allowing them to act as potent hydrogen bond donors and electrostatic anchors. Derivatives of sebacamidine, such as N,N'-bis-(3,4-dichlorobenzyl)-sebacamidine dihydrochloride, have been historically documented to exhibit profound bacteriostatic properties, particularly against penicillin-resistant strains of Micrococcus pyogenes[2]. Furthermore, the carbon chain length (8 carbons between amidines) provides the optimal lipophilicity and spatial geometry for minor-groove DNA binding and protease active-site spanning.

References

  • Title: Amidines: their synthesis, reactivity, and applications in heterocycle synthesis Source: Arkivoc, 2018(6), 85-138. URL: [Link]

  • Title: BACTERIOSTATS: V. THE PREPARATION AND BACTERIOSTATIC PROPERTIES OF AMIDINE DERIVATIVES Source: Canadian Journal of Chemistry, 39(7), 1493–1501. (1961). URL: [Link]

The Enigmatic Mechanism of 1,8-Diamidinooctane: Acknowledging a Gap in Current Scientific Literature

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the vast and ever-expanding landscape of molecular biology and pharmacology, the precise mechanisms of action for countless compounds are meticulously documented and widely understood. However, a comprehensive review of the current scientific literature reveals a notable gap concerning the specific biological activities of 1,8-diamidinooctane. While the broader class of diamines and their derivatives has been the subject of extensive research, detailed studies elucidating the core mechanism of action for this particular molecule remain elusive.

Extensive searches of established scientific databases and scholarly articles have not yielded in-depth technical guides, whitepapers, or primary research articles that specifically detail the molecular targets, signaling pathways, and overall mechanism of action of 1,8-diamidinooctane in biological systems. The available information tends to focus on structurally related but distinct diamine compounds, offering potential but unconfirmed avenues for investigation.

This lack of specific data presents both a challenge and an opportunity for the scientific community. It underscores a frontier in molecular pharmacology and invites researchers to undertake the foundational studies necessary to characterize the biological profile of 1,8-diamidinooctane. Future research could explore its potential as an enzyme inhibitor, an antimicrobial agent, or a modulator of polyamine metabolism, given the known activities of other diamine-containing molecules.

Until such dedicated research is conducted and published, a detailed technical guide on the mechanism of action of 1,8-diamidinooctane cannot be responsibly constructed. The scientific community is encouraged to address this knowledge gap, as a thorough understanding of this compound could unveil novel therapeutic possibilities or provide new tools for biological research.

An In-depth Technical Guide on the Thermodynamic Properties of Diamidines, with a Focus on 1,8-Diamidinooctane Analogues

Author: BenchChem Technical Support Team. Date: March 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating Data Scarcity for 1,8-Diamidinooctane

In the realm of pharmaceutical research, a thorough understanding of a compound's thermodynamic properties is fundamental to its development. This guide is centered on 1,8-Diamidinooctane (Octamidine), a molecule of interest within the broader class of diamidines. However, a comprehensive search of publicly available scientific literature reveals a significant scarcity of specific, experimentally determined thermodynamic data for this particular compound.

To provide a robust and insightful technical resource, this guide will therefore adopt a focused analogue approach. We will leverage the more extensively characterized, structurally related diamidine, Octenidine, as a case study. Octenidine, a widely used antiseptic, shares key structural motifs with 1,8-Diamidinooctane and serves as an excellent exemplar for discussing the importance, measurement, and application of thermodynamic data in the context of drug development for this class of compounds. This approach allows us to delve into the core scientific principles and experimental methodologies with concrete data, while remaining grounded in the structural context of 1,8-Diamidinooctane.

Introduction: The Diamidine Scaffold in Medicinal Chemistry

The diamidines are a class of organic molecules characterized by the presence of two amidine functional groups. These groups are strongly basic and are typically protonated at physiological pH, rendering the molecules cationic. This feature is central to their biological activity, enabling them to interact with negatively charged biological macromolecules such as DNA, RNA, and proteins. Consequently, diamidines have been investigated for a wide range of therapeutic applications, including as antimicrobial, antifungal, and antiparasitic agents.

1,8-Diamidinooctane, with its flexible eight-carbon linker separating the two cationic heads, represents a classic example of this structural class. The thermodynamic properties of such molecules are critical determinants of their behavior, influencing their solubility, stability, formulation, and ultimately, their bioavailability and efficacy.

Physicochemical and Thermodynamic Properties of a Representative Diamidine: Octenidine Dihydrochloride

As a well-documented analogue, Octenidine dihydrochloride provides valuable insights into the properties that can be expected for other diamidines. Its thermodynamic and physicochemical parameters are crucial for its formulation as a topical antiseptic.

Table 1: Physicochemical Properties of Octenidine Dihydrochloride

PropertyValueMethod of DeterminationReference(s)
Appearance White to off-white crystalline powderVisual Inspection[1]
Melting Point 215-217 °C (decomposes)Differential Scanning Calorimetry (DSC)[1]
Solubility Sparingly soluble in aqueous solutions; Soluble in ethanol, DMSO, and dimethylformamideExperimental Solubility Assays[1][2]
pKa (Strongest Basic) 10.89Computational Prediction[1]
LogP 8.23Computational Prediction[1]
Stability Stable in a pH range of 1.6-12.2; HygroscopicStability Studies[1]

Experimental Methodology: Characterizing Thermal Properties with Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a cornerstone thermoanalytical technique in the pharmaceutical industry.[3][4] It measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of thermal transitions like melting, crystallization, and glass transitions.[5][6] This information is vital for polymorph screening, stability assessment, and formulation development.[7]

Detailed Protocol: DSC Analysis of a Crystalline Diamidine Salt

Objective: To determine the melting point (Tm) and enthalpy of fusion (ΔHf) of a crystalline diamidine sample, such as Octenidine dihydrochloride.

Instrumentation and Materials:

  • Differential Scanning Calorimeter (e.g., TA Instruments, Mettler Toledo, PerkinElmer).

  • High-purity indium standard for calibration.

  • Aluminum DSC pans and hermetic lids.

  • Microbalance (readable to at least 0.01 mg).

  • Sample of high-purity diamidine salt.

  • Inert purge gas (high-purity nitrogen).

Experimental Procedure:

  • Instrument Calibration:

    • Calibrate the DSC for temperature and enthalpy using the melting of a high-purity indium standard. The onset of the melting peak for indium should be within ±0.5 °C of 156.6 °C, and the enthalpy of fusion should be within ±0.5 J/g of 28.5 J/g. This step is critical for ensuring the trustworthiness and accuracy of the subsequent sample analysis.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the diamidine salt into an aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.

    • Hermetically seal the pan using a press. This is crucial to prevent any mass loss from sublimation or decomposition, which would invalidate the enthalpy measurement.

    • Prepare an empty, hermetically sealed aluminum pan to serve as the reference.

  • DSC Analysis:

    • Place the sample pan and the reference pan in their respective positions within the DSC cell.

    • Initiate a nitrogen purge at a constant flow rate (e.g., 50 mL/min) to create an inert atmosphere, preventing oxidative degradation of the sample.

    • Equilibrate the cell at a temperature well below the expected melting point (e.g., 30 °C) and hold for 2-5 minutes to ensure thermal stability.

    • Ramp the temperature at a linear heating rate, typically 10 °C/min, to a temperature significantly above the melting transition (e.g., 250 °C for Octenidine dihydrochloride). A controlled heating rate ensures reproducible results.

  • Data Analysis:

    • The resulting thermogram will show heat flow as a function of temperature.

    • The melting point (Tm) is determined as the extrapolated onset temperature of the endothermic peak corresponding to the melting transition.

    • The enthalpy of fusion (ΔHf) is calculated by integrating the area of the melting peak. This value represents the energy required to melt the crystalline structure.

    • Observe for any other thermal events, such as solid-solid transitions (polymorphism) or decomposition, which would appear as additional peaks.

Causality and Self-Validation:

  • Choice of Inert Atmosphere: The use of nitrogen prevents oxidative reactions that could interfere with the melting endotherm or cause premature degradation, ensuring that the observed thermal events are intrinsic to the sample.

  • Hermetic Sealing: This prevents the loss of volatile substances or decomposition products, which would lead to an inaccurate enthalpy value. The integrity of the pan after the experiment can be visually inspected as a quality check.

  • Calibration: The initial calibration with a certified reference material provides a direct validation of the instrument's performance, making the protocol a self-validating system.

Visualization of the DSC Workflow

DSC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: DSC Measurement cluster_analysis Phase 3: Data Analysis Calibrate 1. Instrument Calibration (Indium Standard) Weigh 2. Weigh Sample (3-5 mg) Calibrate->Weigh Seal 3. Hermetically Seal Sample & Reference Pans Weigh->Seal Load 4. Load Pans into DSC Cell Seal->Load Purge 5. Purge with N2 (50 mL/min) Load->Purge Equilibrate 6. Equilibrate at 30°C Purge->Equilibrate Heat 7. Ramp Temperature (10°C/min) Equilibrate->Heat Record 8. Record Heat Flow vs. Temperature Heat->Record Determine_Tm 9. Determine Melting Point (Tm) (Peak Onset) Record->Determine_Tm Calculate_Hf 10. Calculate Enthalpy of Fusion (ΔHf) (Peak Integration) Determine_Tm->Calculate_Hf

Caption: A streamlined workflow for the thermal analysis of a crystalline pharmaceutical compound using DSC.

The Role of Thermodynamic Properties in Drug Development

The thermodynamic data gathered for diamidines are far from academic; they have direct and critical implications for the successful development of a drug product.

  • Formulation and Stability: The melting point and enthalpy of fusion are direct indicators of the stability of the crystalline lattice. A higher melting point generally correlates with greater stability. This is crucial for selecting a stable solid form and for predicting the long-term stability of the drug substance.[8] The hygroscopic nature of many diamidine salts, as noted for Octenidine, necessitates careful control of humidity during storage and manufacturing to prevent physical and chemical degradation.[1]

  • Solubility and Bioavailability: The solubility of a drug is a key factor influencing its dissolution rate and, consequently, its absorption and bioavailability. The sparing aqueous solubility of Octenidine dihydrochloride is a common feature of diamidines with long alkyl chains.[1][2] Understanding the thermodynamics of salvation is essential for developing formulation strategies, such as using co-solvents or creating different salt forms, to enhance solubility for a desired delivery route.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphism) is a major consideration in pharmaceutical development. Different polymorphs can have different melting points, solubilities, and stabilities, all of which can impact the safety and efficacy of the final product. DSC is a primary tool for detecting and characterizing these different solid-state forms.[6][7]

  • Drug-Target Interactions: The pKa of the amidine groups dictates their ionization state at physiological pH. The cationic nature of these molecules is fundamental to their binding to biological targets. Thermodynamic studies of these binding events, often using techniques like Isothermal Titration Calorimetry (ITC), can elucidate the driving forces (enthalpic and entropic contributions) of drug-target recognition, guiding the rational design of more potent and selective drug candidates.

Conclusion

While specific thermodynamic data for 1,8-Diamidinooctane remain elusive in the public domain, the principles governing the importance and determination of these properties are well-established. By examining a well-characterized analogue, Octenidine, we can appreciate the profound impact of thermodynamic parameters on the entire drug development lifecycle of diamidines. Techniques like Differential Scanning Calorimetry provide essential data that inform critical decisions regarding formulation, stability, and solid-form selection. For researchers working with novel diamidines, a thorough characterization of their thermodynamic properties is an indispensable step towards translating a promising molecule into a safe and effective therapeutic agent.

References

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. Retrieved from [Link]

  • News-Medical. (2019, February 26). Differential Scanning Calorimetry of Pharmaceuticals. Retrieved from [Link]

  • European Pharmaceutical Review. (2008, August 2). Fast-scan differential scanning calorimetry. Retrieved from [Link]

  • Technology Networks. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from [Link]

  • Ataman Kimya. (n.d.). OCTENIDINE DIHYDROCHLORIDE. Retrieved from [Link]

  • Wang, Z., et al. (2017). Antileishmanial Mechanism of Diamidines: Targeting Kinetoplasts. Antimicrobial Agents and Chemotherapy, 61(5), e02432-16. Available at: [Link]

  • PubChem. (n.d.). Octenidine. National Center for Biotechnology Information. Retrieved from [Link]

  • Ali, S. A., et al. (2017). Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2, 6-Diaminopyridine. Journal of Lasers, Optics & Photonics, 4(1). Available at: [Link]

  • Linhartova, L., et al. (2020). In vitro degradation of octenidine (OCT) in concentrated extracellular... [Image]. ResearchGate. Retrieved from [Link]

  • da Silva, J. L., et al. (2014). Exploring Thermal Stability, Vibrational Properties, and Biological Assessments of Dichloro(l-histidine)copper(II): A Combined Theoretical and Experimental Study. ACS Omega, 4(1), 5029-5041. Available at: [Link]

  • Lysenkova, L. N., et al. (1986). [Physicochemical properties of octamycin]. Antibiotiki i Meditsinskaia Biotekhnologiia, 31(12), 897-899. Available at: [Link]

  • Taylor & Francis. (n.d.). Octenidine – Knowledge and References. Retrieved from [Link]

  • Pharmaceutical Journal. (2010, September 11). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

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Solvation Thermodynamics and Solubility Profiling of 1,8-Diamidinooctane in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,8-Diamidinooctane (an aliphatic bis-amidine) is a critical structural motif in the development of antimicrobial synergists, organic catalysts, and advanced polymeric materials[1]. Structurally, it features a highly hydrophobic eight-carbon aliphatic chain flanked by two highly polar, basic amidine (–C(=NH)NH₂) functional groups. This structural duality creates complex solvation thermodynamics. Understanding its solubility in various organic solvents is paramount for optimizing synthetic workflows (such as Williamson ether syntheses or LHMDS-mediated amidinations) and downstream pharmaceutical formulation[1].

This whitepaper provides an in-depth mechanistic analysis of 1,8-diamidinooctane’s solubility behavior in organic solvents, predictive thermodynamic models, and a self-validating experimental protocol for empirical quantification.

Physicochemical Profiling & Solvation Thermodynamics

The solubility of 1,8-diamidinooctane is strictly governed by the principle of intermolecular forces and its ionization state[2]. The compound typically exists in two forms, each exhibiting drastically different solubility profiles:

  • Free Base: The unprotonated form exhibits moderate lipophilicity due to the octyl chain, allowing for favorable dispersion forces in moderately polar and chlorinated solvents. The amidine nitrogens act as strong hydrogen-bond donors and acceptors[3].

  • Salt Form (e.g., Dihydrochloride): Protonation of the amidine groups generates a highly stable crystal lattice driven by strong ionic bonds. Dissolving the salt requires solvents with high dielectric constants (

    
    ) capable of disrupting the lattice via ion-dipole interactions.
    
The Thermodynamic Cycle of Solvation

The dissolution process is governed by the Gibbs free energy equation (


). For crystalline 1,8-diamidinooctane, dissolution is typically an endothermic process (

) driven by an increase in entropy (

)[4]. The solvent must first expend energy to form a cavity (endothermic) and disrupt the solute's lattice, followed by the exothermic formation of solute-solvent interactions.

SolvationThermodynamics Solid 1,8-Diamidinooctane (Solid State) Cavity Solvent Cavity Formation (Endothermic) Solid->Cavity Lattice Energy Disruption Interaction Solute-Solvent Interactions (Exothermic) Cavity->Interaction Solvent Reorganization Dissolved Dissolved State (Equilibrium) Interaction->Dissolved Thermodynamic Equilibrium

Fig 1: Thermodynamic cycle of 1,8-diamidinooctane solvation in organic media.

Solubility Behavior Across Organic Solvent Classes

Based on the Hildebrand solubility approach and empirical data from structurally analogous aliphatic amines and bis-amidines, the solubility of 1,8-diamidinooctane can be stratified by solvent polarity and hydrogen-bonding capacity[3][4].

Data Presentation: Predicted Solubility Matrix
Solvent ClassRepresentative SolventDielectric Constant (

)
Solubility (Free Base)Solubility (Salt Form)Mechanistic Rationale
Protic Polar Methanol32.7HighModerate to HighStrong H-bond donor/acceptor capacity stabilizes both the aliphatic core and polar termini[2].
Protic Polar Ethanol / Isopropanol24.5 / 18.2ModerateLowIncreased solvent molar volume reduces cavity formation efficiency compared to methanol[4].
Aprotic Polar DMSO46.7HighHighExceptionally high polarity and strong dipole-dipole interactions easily disrupt the crystal lattice[3].
Aprotic Polar Tetrahydrofuran (THF)7.5ModerateInsolubleFrequently used in amidine synthesis; favorable for free base but lacks the dielectric constant to solvate salts[1].
Chlorinated Dichloromethane (DCM)9.1ModerateInsolubleFavorable dispersion forces for the octyl chain, but poor stabilization of charged amidinium groups.
Non-Polar Hexane / Toluene1.9 / 2.4Very LowInsolubleInability to form hydrogen bonds or ion-dipole interactions results in massive thermodynamic penalties[2].

Experimental Protocol: Isothermal Shake-Flask Method

To generate precise, quantitative solubility data for 1,8-diamidinooctane in specific organic solvents, the isothermal shake-flask method is the gold standard[4]. As a Senior Application Scientist, I mandate the following self-validating protocol to ensure absolute data integrity.

Reagents and Materials
  • 1,8-Diamidinooctane (Target analyte, purity >98%)

  • Analytical-grade organic solvents (e.g., Methanol, DMSO, THF)

  • Thermostatic orbital shaker

  • 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters

  • HPLC system with UV-Vis or MS detector

Step-by-Step Methodology
  • Saturated System Preparation: Add an excess amount of 1,8-diamidinooctane (e.g., 50 mg) to a tightly sealed 10 mL borosilicate glass vial containing 5.0 mL of the target organic solvent.

    • Causality: An excess of solid must remain visible to ensure the solution is saturated and thermodynamic equilibrium between the solid phase and dissolved phase can be achieved.

  • Isothermal Agitation: Place the vials in a thermostatic orbital shaker set to 150 rpm at a constant temperature (e.g., 298.15 K / 25 °C).

    • Causality: Temperature fluctuations drastically alter the entropy of the system (

      
      ), leading to highly variable solubility limits[5]. Isothermal conditions are non-negotiable.
      
  • Time-Course Sampling & Filtration: Withdraw 0.5 mL aliquots at 24, 48, and 72 hours. Immediately filter the aliquots through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive organic solvents, preventing filter degradation and extractable contamination. The 0.22 µm pore size ensures sub-micron undissolved microcrystals are excluded, preventing false-positive concentration spikes.

  • Dilution and HPLC Quantification: Dilute the filtered aliquot immediately with the HPLC mobile phase to prevent solute precipitation upon cooling or solvent evaporation. Quantify the concentration using a pre-validated calibration curve.

  • System Self-Validation: Compare the quantified concentrations across the 24h, 48h, and 72h time points.

    • Causality: The system is self-validating; if the concentration variance (

      
      ) between the 48h and 72h points is 
      
      
      
      , kinetic dissolution has ceased, and true thermodynamic equilibrium is confirmed.

ShakeFlaskProtocol Step1 1. Excess Solute Addition (Target Solvent) Step2 2. Isothermal Agitation (48-72 hrs at 298.15 K) Step1->Step2 Step3 3. Phase Separation (0.22 µm PTFE Filtration) Step2->Step3 Step4 4. HPLC-UV/MS Quantification Step3->Step4 Step5 5. Data Validation (ΔC < 2% across timepoints) Step4->Step5 Verifies Equilibrium

Fig 2: Self-validating experimental workflow for equilibrium solubility determination.

Conclusion

The solubility of 1,8-diamidinooctane in organic solvents is a delicate balance between the lipophilicity of its octane core and the extreme polarity of its amidine termini. For synthetic applications or analytical extractions, highly polar aprotic solvents (DMSO) or protic solvents (Methanol) offer the highest solvation capacity. When empirical data is required, researchers must employ the shake-flask method with strict isothermal controls and PTFE filtration to ensure the thermodynamic integrity of the results.

References

  • [1] Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens - ACS Publications. ACS.org. URL:

  • [3] Solubility of 1,4-Dimethylpiperidine in Organic Solvents: A Technical Guide - Benchchem. Benchchem.com. URL:

  • [4] Solubility modeling and solvation behavior of 3,3′-diamino diphenylsulfone in binary aqueous mixtures of isopropanol, methanol, ethanol and N,N-dimethylformamide | Request PDF - ResearchGate. Researchgate.net. URL:

  • [2] 4.4 Solubility - Chemistry LibreTexts. Libretexts.org. URL:

  • [5] Solubility of daidzin in different organic solvents and (ethyl alcohol + water) mixed solvents | Request PDF - ResearchGate. Researchgate.net. URL:

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A Comprehensive Technical Guide to 1,8-Diamidinooctane (Octenidine) Research for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Versatile Cationic Surfactant

1,8-Diamidinooctane, more commonly encountered in its active form as octenidine dihydrochloride, has carved a significant niche in the realm of antimicrobial agents. Its broad-spectrum efficacy and favorable safety profile have made it a staple in clinical and veterinary settings for antisepsis. However, the scientific inquiry into this molecule is far from complete. Emerging research is beginning to illuminate its potential beyond its established antimicrobial applications, hinting at a future where 1,8-Diamidinooctane could play a role in oncology and other therapeutic areas. This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current state of 1,8-Diamidinooctane research. We will delve into its synthesis, multifaceted mechanisms of action, established and burgeoning applications, and the critical experimental protocols that underpin its study.

I. The Molecular Blueprint: Chemical Properties and Synthesis of 1,8-Diamidinooctane

1,8-Diamidinooctane is a cationic surfactant characterized by a ten-carbon aliphatic chain flanked by two terminal octanamine moieties. This structure is pivotal to its biological activity, enabling it to interact with and disrupt microbial cell membranes.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C26H50N4
Molecular Weight 426.7 g/mol
Appearance White to off-white solid
Solubility Soluble in water and ethanol
Mechanism of Action Primarily disruption of microbial cell membranes

The data presented is for Octenidine Dihydrochloride, the common salt form.

Synthesis and Derivatization: Crafting the Molecule and its Analogs

The synthesis of 1,8-Diamidinooctane and its derivatives is a key area of research for developing new therapeutic agents with enhanced properties. While specific industrial synthesis protocols for the parent compound are often proprietary, the general approach involves the reaction of 1,8-diaminooctane with appropriate reagents to introduce the amidino groups.

A notable area of synthetic exploration is the creation of bis-functionalized 1,8-diaminooctane derivatives. For instance, a practical solvent-free method for preparing 1,8-diaminooctanes functionalized with phosphonate esters has been developed using the Kabachnik-Fields reaction[1]. This three-component reaction of an amine, a carbonyl compound, and a phosphite is a versatile method for creating novel derivatives with potential applications in materials science and as therapeutic agents.

II. Mechanism of Action: A Tale of Membrane Disruption

The primary mechanism of action for 1,8-Diamidinooctane is the disruption of microbial cell membranes, a process that is rapid and potent[2]. As a dicationic molecule, it is electrostatically attracted to the negatively charged components of bacterial cell walls and membranes, such as phospholipids and lipopolysaccharides[2]. This interaction leads to a cascade of events:

  • Binding and Insertion: The molecule binds to the microbial surface and inserts its hydrophobic alkyl chain into the lipid bilayer.

  • Increased Permeability: This insertion disrupts the structural integrity of the membrane, leading to increased permeability.

  • Leakage of Cellular Contents: Essential intracellular components, such as ions and metabolites, leak out of the cell.

  • Cell Death: The loss of cellular contents and membrane integrity ultimately leads to cell death.

This non-specific, physical mechanism of action is a significant advantage, as it makes the development of microbial resistance less likely[3].

Mechanism of Antimicrobial Action

III. The Cornerstone Application: A Potent Antimicrobial Agent

1,8-Diamidinooctane, as octenidine dihydrochloride, is a well-established antiseptic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses[4]. Its clinical utility is well-documented for skin and mucous membrane antisepsis, as well as for wound care[4][5].

Quantitative Antimicrobial Potency

The Minimum Inhibitory Concentration (MIC) is a critical parameter for quantifying the antimicrobial activity of a compound. The following table summarizes typical MIC ranges for octenidine against a variety of microorganisms.

MicroorganismGram StainTypical MIC Range (µg/mL)Reference(s)
Staphylococcus aureusGram-positive0.5 - 4[6]
Methicillin-resistant Staphylococcus aureus (MRSA)Gram-positive0.5 - 4[6]
Escherichia coliGram-negative1 - 8[6]
Pseudomonas aeruginosaGram-negative4 - >64[6]
Enterococcus faecalisGram-positive1 - 8[6]
Candida albicansYeastEffective at 0.1%[6]

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on established standards from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Octenidine dihydrochloride

  • Sterile distilled water

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial culture (18-24 hour)

  • 0.5 McFarland standard

  • Spectrophotometer

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of octenidine (e.g., 1,024 µg/mL) in sterile distilled water. Filter-sterilize the solution using a 0.22 µm filter.

  • Inoculum Preparation: From a fresh culture plate, select 3-5 colonies and suspend them in CAMHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Serial Dilution: Add 100 µL of sterile CAMHB to all wells of a 96-well plate. Add 100 µL of the octenidine stock solution to the first well of each row and perform a two-fold serial dilution across the plate by transferring 100 µL from one well to the next.

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Growth Control: A well containing CAMHB and inoculum (no octenidine).

    • Sterility Control: A well containing only CAMHB.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of octenidine at which there is no visible growth (turbidity)[6]. This can be determined visually or with a microplate reader.

Workflow for MIC Determination

IV. Emerging Therapeutic Frontiers: Anticancer Potential

Recent research has begun to explore the therapeutic potential of 1,8-Diamidinooctane beyond its antimicrobial properties. A significant study has demonstrated the antitumor activity of octenidine hydrochloride on various human tumor cell lines, including oral, breast, and colon cancer cells[7].

Mechanism of Anticancer Activity

The proposed mechanism of action against cancer cells mirrors its antimicrobial activity: the disruption of the plasma membrane. Soluble octenidine hydrochloride demonstrated a dose-dependent inhibition of tumor cell growth, with the disruption of the tumor cell plasma membrane permeability identified as a key event[7].

Quantitative Cytotoxicity Data

The half-maximal lethal dose (LD50) is a measure of the cytotoxic potential of a compound. The following table summarizes the LD50 values for soluble octenidine hydrochloride across different tumor cell lines.

Cell LineCancer TypeLD50 (µM)Reference
CAL-27Oral Squamous Carcinoma~3.5[7]
FaDuPharyngeal Squamous Carcinoma~4.0[7]
MCF-7Breast Adenocarcinoma~2.5[7]
Caco-2Colorectal Adenocarcinoma~5.0[7]

These findings suggest that 1,8-Diamidinooctane warrants further investigation as a potential anticancer agent, particularly for topical or localized treatments.

Proposed Anticancer Mechanism

V. Neurological Research: An Uncharted Territory

To date, there is a notable absence of published research specifically investigating the effects of 1,8-Diamidinooctane on neurological disorders. While the membrane-interacting properties of this molecule could theoretically influence neuronal function, this remains a speculative area. The lack of current data presents a potential opportunity for future research to explore whether this compound or its derivatives could have any neuroprotective or neurotoxic effects.

VI. Pharmacokinetics and Toxicology: A Safety Profile

The pharmacokinetic profile of octenidine is characterized by very limited systemic absorption through the skin or mucous membranes[8]. This is a key factor in its favorable safety profile for topical applications. Because it is not significantly absorbed, systemic effects are not expected, and extensive pharmacokinetic and metabolism studies have not been a primary focus[8].

Toxicology studies have generally shown 1,8-Diamidinooctane to be well-tolerated when used as directed in topical antiseptic products. However, as with any bioactive compound, dose-dependent toxicity can occur, and further studies would be necessary if it were to be developed for systemic applications.

VII. Analytical Methodologies: Quantifying and Characterizing 1,8-Diamidinooctane

Accurate and reliable analytical methods are essential for the study of 1,8-Diamidinooctane in various matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for its quantification and characterization.

VIII. Beyond Biology: Applications in Materials Science

The unique chemical structure of 1,8-Diaminooctane makes it a valuable building block in materials science, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its two primary amine groups can act as coordination sites or templates, allowing for the creation of functionalized MOFs with tailored properties for applications such as gas storage and catalysis[9].

IX. Future Perspectives: The Road Ahead

The research landscape for 1,8-Diamidinooctane is evolving. While its role as a potent antimicrobial agent is well-established, the recent discovery of its anticancer activity opens up exciting new avenues for investigation. Future research should focus on:

  • Elucidating the detailed molecular mechanisms of its anticancer activity.

  • Exploring the potential for synergistic effects with existing chemotherapeutic agents.

  • Developing novel drug delivery systems to target tumors and minimize potential off-target effects.

  • Initiating preliminary studies to investigate its potential neuropharmacological properties.

X. References

  • BenchChem. (2025). Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Octenidine.

  • BenchChem. (2025). Application Note: Experimental Design for Evaluating the Synergistic Effect of Octenidine with Antibiotics.

  • MDPI. (2022). Octenidine's Efficacy: A Matter of Interpretation or the Influence of Experimental Setups?. International Journal of Molecular Sciences.

  • Restorative Dentistry & Endodontics. (2019). In vitro evaluation of octenidine as an antimicrobial agent against Staphylococcus epidermidis in disinfecting the root canal system.

  • MDPI. (2022). Octenidine's Efficacy: A Matter of Interpretation or the Influence of Experimental Setups?. International Journal of Molecular Sciences.

  • bioRxiv. (2025). Orally Administered Octenidine Is Effective Against Oral/Throat Pathogens and Safe for the Normal Microbiota of the Oral Cavity.

  • MDPI. (2023). In Vitro Activity of Octenidine Dihydrochloride-Containing Lozenges against Biofilm-Forming Pathogens of Oral Cavity and Throat. International Journal of Molecular Sciences.

  • Wounds UK. (n.d.). Octenidine: antimicrobial activity and clinical efficacy.

  • BenchChem. (2025). Application Notes and Protocols: 1,8-Diaminooctane in the Synthesis of Metal-Organic Frameworks (MOFs).

  • Lebsa. (2023). Octenidine Dihydrochloride API: The Challenge for Lebsa in 2023.

  • Taylor & Francis. (n.d.). Octenidine – Knowledge and References.

  • Patsnap Synapse. (2024). What is Octenidine hydrochloride used for?.

  • ResearchGate. (n.d.). Efficient Synthesis of Bis-Functionalized 1,8-Diaminooctane Derivatives.

  • Inxight Drugs. (n.d.). OCTENIDINE.

  • ResearchGate. (n.d.). Anticancer activity of compounds (1a-1j).

  • ResearchGate. (2026). Antitumor and antibiofilm effect of a hydrogel loaded with octenidine hydrochloride (OCTH) for topical treatment of cancer.

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1,8-Diamidinooctane (Octamidine): A Comprehensive Technical Guide to Toxicology, Safety, and Handling

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this guide is intended for qualified professionals and is based on the best available data at the time of publication. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) for the specific product being used and adherence to all applicable safety regulations and institutional protocols.

Introduction: Navigating the Landscape of Diamidines

1,8-Diamidinooctane, also known as octamidine, belongs to the class of aliphatic diamidines, which are characterized by an eight-carbon chain with amidine functional groups at each end. These compounds are of interest in research and drug development for their potential biological activities.

Section 1: Toxicological Profile

The toxicological profile of diamidine compounds like 1,8-Diamidinooctane is primarily informed by studies on Octenidine dihydrochloride and related aliphatic amines.

Acute Toxicity

Acute toxicity data for Octenidine and its salts indicate a moderate level of toxicity upon ingestion.

  • Oral Toxicity: Studies on octenidine hexafluorosilicate in rats have determined an oral LD50 of 555.05 mg/kg, classifying it as moderately toxic.[1] For Octenidine dihydrochloride, single-dose oral toxicity studies in rats showed mortality at 794 mg/kg.[2]

  • Dermal and Inhalation Toxicity: While specific LD50 values for dermal and inhalation routes are not well-documented in the available literature, it is prudent to assume that absorption through these routes is possible and that inhalation of dust or aerosols may cause respiratory irritation.[3][4]

Irritation and Corrosivity

Based on data for related compounds, 1,8-Diamidinooctane should be considered a significant irritant and potentially corrosive.

  • Skin Irritation: 1,8-Diaminooctane is known to cause severe skin irritation and chemical burns upon prolonged or repeated exposure.[3] This can result in redness, swelling, blistering, and ulceration.[3]

  • Eye Irritation: Direct contact with the eyes can cause severe irritation and damage.[3] Vapors and mists are also expected to be highly irritating to the eyes.[3]

Sensitization

There is a potential for 1,8-Diamidinooctane to cause skin sensitization, leading to allergic reactions upon subsequent exposure.[4]

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell.[5] While specific genotoxicity data for 1,8-Diamidinooctane is not available, no major concerns have been raised for the widely studied Octenidine dihydrochloride in this regard. However, as with any research chemical with an incomplete toxicological profile, it is wise to handle it as a potential mutagen and take appropriate precautions.

Carcinogenicity, Teratogenicity, and Reproductive Toxicity

Long-term studies on Octenidine dihydrochloride have not indicated carcinogenic potential.[2] Studies in rats showed no adverse effects on fertility, pregnancy, or embryonic development.[2]

Mechanistic Insights

The biological activity and potential toxicity of cationic surfactants like 1,8-Diamidinooctane are linked to their ability to interact with and disrupt cell membranes. The positively charged amidine groups are attracted to the negatively charged components of microbial and mammalian cell membranes, leading to a loss of membrane integrity and cell leakage.[6]

Section 2: Comprehensive Safety and Handling Protocols

A proactive and multi-layered approach to safety is essential when working with 1,8-Diamidinooctane.

Engineering Controls
  • Ventilation: All handling of 1,8-Diamidinooctane, especially in its solid, powdered form, should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3][7]

  • Containment: Use of spill containment trays is recommended to minimize the spread of material in case of an accident.[3]

Personal Protective Equipment (PPE): A Multi-Barrier Approach

The selection and proper use of PPE are critical to prevent exposure.

  • Eye and Face Protection: Chemical safety goggles are mandatory.[8] A full-face shield should be worn when there is a significant risk of splashes.[3]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[9] It is important to check the manufacturer's specifications for breakthrough time and to inspect gloves for any damage before use.[7]

    • Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect the skin.[3][8]

  • Respiratory Protection: If engineering controls are not sufficient to control airborne dust or aerosols, a NIOSH-approved respirator may be necessary.[8]

Storage and Incompatibility
  • Storage Conditions: Store 1,8-Diamidinooctane in a tightly sealed container in a cool, dry, and well-ventilated area.[7][10] It should be protected from moisture and air.[10]

  • Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]

Spill Management and Decontamination

Prompt and appropriate action is necessary in the event of a spill.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.[11]

    • Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[3][11]

    • Decontaminate the spill area with soap and water.[12]

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team.[3]

    • Provide them with the location and nature of the hazard.[3]

Waste Disposal

All waste containing 1,8-Diamidinooctane must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3] Do not dispose of this material down the drain.[7]

Section 3: Risk Assessment and Emergency Procedures

Proactive Risk Assessment

Before beginning any experiment involving 1,8-Diamidinooctane, a thorough risk assessment should be conducted. This involves identifying the hazards, evaluating the risks of exposure, and implementing appropriate control measures.

First Aid Measures

Immediate action is crucial in case of exposure.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.[3][4]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention.[4]

  • Inhalation: Move the individual to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water.[4][7] Never give anything by mouth to an unconscious person.[4][7] Seek immediate medical attention.[4][7]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[3][7]

  • Hazardous Combustion Products: Burning may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[3]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective clothing.[3][7]

Conclusion

While specific toxicological data for 1,8-Diamidinooctane is limited, the information available for the closely related compound Octenidine dihydrochloride and other aliphatic amines indicates that it should be handled as a hazardous substance with the potential to cause significant skin and eye irritation, and with moderate acute oral toxicity. Adherence to the comprehensive safety and handling protocols outlined in this guide is paramount to minimizing the risk of exposure and ensuring a safe research environment. A culture of safety, underscored by proactive risk assessment and preparedness for emergencies, is the cornerstone of responsible scientific practice when working with such research chemicals.

Data Presentation

Table 1: Summary of Toxicological Data for Related Compounds

Toxicological EndpointCompoundSpeciesRouteValueClassificationReference
Acute Oral Toxicity (LD50)Octenidine hexafluorosilicateRatOral555.05 mg/kgModerately Toxic[1]
Acute Oral Toxicity (Mortality)Octenidine dihydrochlorideRatOral794 mg/kgHarmful if swallowed[2]
Skin Effects1,8-DiaminooctaneN/ADermalN/ASevere Irritant/Corrosive[3]
Eye Effects1,8-DiaminooctaneN/AOcularN/ASevere Irritant/Risk of Serious Damage[3]

Experimental Protocols & Visualizations

Protocol: Small Spill Cleanup
  • Assess the Situation: Ensure the spill is small and manageable. Identify the spilled material.

  • Alert Personnel: Inform others in the immediate vicinity.

  • Don PPE: Put on safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Contain the Spill: If it is a liquid, use absorbent pads or materials to create a dike around the spill to prevent it from spreading.[13]

  • Absorb/Neutralize: For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand). For a solid spill, carefully sweep up the material, avoiding dust generation.[3][11]

  • Collect Waste: Scoop the absorbed or solid material into a clearly labeled, sealable hazardous waste container.[3][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.[12]

  • Dispose of Waste: Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety department.

  • Restock: Replenish any used items from the spill kit.

Diagram: PPE Selection Workflow

PPE_Selection start Handling 1,8-Diamidinooctane? goggles Mandatory: Chemical Safety Goggles start->goggles gloves Mandatory: Chemical-Resistant Gloves start->gloves lab_coat Mandatory: Lab Coat start->lab_coat solid_or_liquid Solid or Liquid Form? splash_risk Risk of Splash? solid_or_liquid->splash_risk Liquid aerosol_risk Risk of Aerosol/Dust? solid_or_liquid->aerosol_risk Solid splash_risk->aerosol_risk No face_shield Add: Face Shield splash_risk->face_shield Yes respirator Consider: NIOSH-Approved Respirator aerosol_risk->respirator Yes fume_hood Work in Fume Hood aerosol_risk->fume_hood Yes goggles->solid_or_liquid

Caption: Decision workflow for selecting appropriate PPE.

Diagram: Spill Response Logic

Spill_Response spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small & Manageable assess->small_spill Yes large_spill Large or Unmanageable assess->large_spill No cleanup_protocol Follow Small Spill Cleanup Protocol small_spill->cleanup_protocol evacuate Evacuate Area large_spill->evacuate alert_emergency Alert Emergency Response Team evacuate->alert_emergency

Sources

An In-depth Technical Guide to the Potential Biological and Chemical Targets of 1,8-Diamidinooctane

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

For researchers, scientists, and drug development professionals, the exploration of novel chemical entities with therapeutic potential is a cornerstone of innovation. Among the vast landscape of small molecules, diamidines have emerged as a class of compounds with significant and diverse biological activities. This guide focuses on a specific member of this family, 1,8-Diamidinooctane, providing an in-depth analysis of its known and potential biological and chemical targets. By delving into the mechanistic underpinnings of its interactions, we aim to furnish the scientific community with a comprehensive resource to guide future research and development endeavors. This document moves beyond a mere recitation of facts, offering insights into the structure-activity relationships that govern the efficacy of diamidines and providing detailed experimental frameworks for the validation of their molecular targets.

Introduction to 1,8-Diamidinooctane: A Molecule of Interest

1,8-Diamidinooctane belongs to the diamidine class of compounds, characterized by the presence of two amidine groups (-C(NH)NH2) separated by a linker. In this specific case, the linker is an eight-carbon aliphatic chain (octane). This structural motif, particularly the positively charged amidinium groups at physiological pH, is crucial for its biological activity, enabling interactions with negatively charged macromolecules such as DNA and specific amino acid residues in proteins.

While extensive research has been conducted on aromatic diamidines like pentamidine and furamidine for their antiparasitic properties, the biological profile of aliphatic diamidines such as 1,8-Diamidinooctane is less explored, presenting a fertile ground for new discoveries. The length and flexibility of the alkyl linker are critical determinants of target specificity and binding affinity. The octane linker of 1,8-Diamidinooctane provides a specific spatial arrangement of the amidine groups, influencing its interaction with various biological targets.

This guide will explore the primary known and putative biological targets of 1,8-Diamidinooctane, including its interaction with DNA and its inhibitory effects on key enzyme families: Protein Arginine Methyltransferases (PRMTs), Topoisomerases, and Monoamine Oxidases (MAOs). Additionally, we will touch upon its chemical properties and potential non-biological interactions.

Biological Target I: Deoxyribonucleic Acid (DNA)

The interaction with DNA is a hallmark of the diamidine class of compounds. The positively charged amidine groups are drawn to the negatively charged phosphate backbone of DNA, with a strong preference for the minor groove, particularly at AT-rich sequences.

Mechanism of DNA Minor Groove Binding

The binding of diamidines to the DNA minor groove is a well-established mechanism. The curvature of the molecule, dictated by the linker, plays a significant role in how well it fits within the groove. The amidine groups form hydrogen bonds with the bases on the floor of the minor groove, primarily with the N3 atoms of adenine and O2 atoms of thymine. The eight-carbon linker of 1,8-Diamidinooctane allows for a flexible conformation, potentially enabling it to adapt to the specific topology of the DNA minor groove.

The consequence of this binding is the inhibition of DNA-dependent processes. By occupying the minor groove, 1,8-Diamidinooctane can physically obstruct the binding of enzymes and transcription factors that are essential for DNA replication, transcription, and repair.

cluster_0 1,8-Diamidinooctane-DNA Interaction 1,8-Diamidinooctane 1,8-Diamidinooctane Binding Electrostatic Attraction & H-Bonding 1,8-Diamidinooctane->Binding DNA_Minor_Groove DNA Minor Groove (AT-rich region) DNA_Minor_Groove->Binding Consequence Inhibition of DNA-dependent processes (Replication, Transcription) Binding->Consequence

Figure 1: Conceptual workflow of 1,8-Diamidinooctane interaction with the DNA minor groove.

Experimental Protocol: DNA Binding Affinity Assessment via UV-Visible Spectroscopy

The interaction of small molecules with DNA can be quantitatively assessed using UV-Visible spectroscopy. This method relies on the changes in the absorption spectrum of the molecule upon binding to DNA.

Objective: To determine the binding constant (Kb) of 1,8-Diamidinooctane with calf thymus DNA (ct-DNA).

Materials:

  • 1,8-Diamidinooctane

  • Calf Thymus DNA (ct-DNA)

  • Tris-HCl buffer (pH 7.4)

  • UV-Visible Spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of 1,8-Diamidinooctane in Tris-HCl buffer.

    • Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration of the DNA solution should be determined by measuring the absorbance at 260 nm (A260). The purity of the DNA should be checked by the A260/A280 ratio, which should be between 1.8 and 1.9.

  • Titration:

    • In a quartz cuvette, place a fixed concentration of 1,8-Diamidinooctane.

    • Record the initial UV-Vis spectrum.

    • Incrementally add small aliquots of the ct-DNA stock solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the UV-Vis spectrum.

  • Data Analysis:

    • Monitor the changes in the absorbance and wavelength maxima of the 1,8-Diamidinooctane spectrum.

    • The binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) where:

      • [DNA] is the concentration of DNA.

      • εa is the apparent extinction coefficient (Aobs/[Compound]).

      • εf is the extinction coefficient of the free compound.

      • εb is the extinction coefficient of the fully bound compound.

    • A plot of [DNA]/(εa - εf) versus [DNA] will give a straight line with a slope of 1/(εb - εf) and a y-intercept of 1/(Kb * (εb - εf)). Kb can be calculated from the ratio of the slope to the intercept.

Biological Target II: Protein Arginine Methyltransferases (PRMTs)

PRMTs are a family of enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine (SAM) to the guanidino nitrogen atoms of arginine residues in proteins. This post-translational modification plays a critical role in various cellular processes, including signal transduction, gene regulation, and DNA repair. Dysregulation of PRMT activity is implicated in several diseases, including cancer.

Mechanism of PRMT Inhibition by Diamidines

Diamidine compounds have been identified as inhibitors of PRMTs, particularly PRMT1, the predominant type I PRMT. The positively charged amidine groups are thought to interact with negatively charged residues in the active site of the enzyme, competing with the arginine substrate. The linker length plays a crucial role in the inhibitory potency.

A study on a series of diamidines with varying alkyl linker lengths revealed that a longer linker enhances PRMT1 inhibition. Specifically, decamidine (a diamidine with a 10-carbon linker) exhibited significantly greater inhibitory activity against PRMT1 compared to diamidines with shorter linkers. This suggests that the longer, flexible linker allows the second amidine group to form additional interactions within the SAM-binding pocket of the enzyme, leading to a more stable and inhibitory complex. Given its structural similarity, 1,8-Diamidinooctane is predicted to be a potent inhibitor of PRMT1.

Table 1: Inhibitory Activity of Diamidines against PRMT1

CompoundLinker LengthIC50 (µM) for PRMT1
Stilbamidine~7 Å (rigid)~50
Furamidine~11 Å (rigid)~25
Decamidine 10 carbons (flexible) 13

Data adapted from a study on diamidine inhibitors of PRMT1.

cluster_1 PRMT1 Inhibition by 1,8-Diamidinooctane PRMT1 PRMT1 Active_Site PRMT1 Active Site PRMT1->Active_Site Arginine_Substrate Arginine Substrate Arginine_Substrate->Active_Site 1,8-Diamidinooctane 1,8-Diamidinooctane 1,8-Diamidinooctane->Active_Site Inhibition Competitive Inhibition Active_Site->Inhibition cluster_2 Topoisomerase Inhibition Workflow Supercoiled_DNA Supercoiled Plasmid DNA Incubation Incubation with 1,8-Diamidinooctane Supercoiled_DNA->Incubation Topoisomerase Topoisomerase Topoisomerase->Incubation Relaxed_DNA Relaxed DNA Incubation->Relaxed_DNA Analysis Agarose Gel Electrophoresis Relaxed_DNA->Analysis

Figure 3: Experimental workflow for assessing topoisomerase I inhibition.

Experimental Protocol: Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I.

Objective: To determine if 1,8-Diamidinooctane inhibits topoisomerase I activity.

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Human Topoisomerase I

  • 1,8-Diamidinooctane

  • Assay buffer (e.g., 10 mM Tris-HCl pH 7.9, 150 mM KCl, 0.1 mM EDTA, 0.5 mM DTT, 0.5 mg/ml BSA)

  • Agarose gel electrophoresis system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and varying concentrations of 1,8-Diamidinooctane.

    • Add human Topoisomerase I to initiate the reaction. Include a control reaction without the inhibitor and a control with no enzyme.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 30 minutes.

  • Stopping the Reaction:

    • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis:

    • Analyze the DNA topoisomers by agarose gel electrophoresis.

    • Stain the gel with ethidium bromide and visualize under UV light.

  • Interpretation:

    • In the absence of the inhibitor, topoisomerase I will relax the supercoiled DNA, resulting in a band that migrates slower than the supercoiled DNA.

    • Inhibition of topoisomerase I will result in the persistence of the supercoiled DNA band.

Putative Biological Target IV: Monoamine Oxidases (MAOs)

MAOs are a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine. MAO inhibitors are used in the treatment of depression and Parkinson's disease.

Potential for MAO Inhibition

Some diamidine compounds have been reported to inhibit MAOs. The mechanism is thought to involve the interaction of the positively charged amidine groups with the active site of the enzyme. The structure of the linker can influence the selectivity for the two MAO isoforms, MAO-A and MAO-B. The flexible eight-carbon chain of 1,8-Diamidinooctane may allow it to adopt a conformation that fits into the active site of one or both MAO isoforms.

Chemical Properties and Potential Non-Biological Targets

1,8-Diamidinooctane is the amidine derivative of 1,8-diaminooctane. It is a basic compound that is protonated at physiological pH. Its chemical synthesis typically involves the conversion of the corresponding dinitrile or the reaction of an orthoester with the diamine.

Beyond its biological targets, the

Molecular Modeling and Computational Studies of 1,8-Diamidinooctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of minor groove binders (MGBs) and protease inhibitors heavily relies on understanding the delicate balance between molecular flexibility, shape complementarity, and binding thermodynamics. As a highly flexible aliphatic dication, 1,8-Diamidinooctane (CAS 5578-81-4) serves as a critical structural probe in computational chemistry. Unlike rigid aromatic diamidines (e.g., furamidine or DB75) that perfectly match the curvature of the DNA minor groove, the 8-carbon aliphatic chain of 1,8-diamidinooctane introduces significant conformational entropy. This guide provides a rigorous, field-proven framework for the computational modeling and experimental validation of 1,8-diamidinooctane, detailing the causality behind its thermodynamic behavior and offering self-validating protocols for drug development professionals.

Chemical Topology and Mechanistic Rationale

The Curvature and Entropy Paradigm

The classical model of DNA minor groove binding dictates that a molecule must possess a crescent shape with an optimal radius of curvature (typically 140–145°) to closely track the helical twist of AT-rich sequences[1]. Rigid heterocyclic diamidines naturally adopt this conformation, allowing their terminal amidine groups to form deep hydrogen bonds with the O2 of thymine and N3 of adenine at the floor of the groove[2].

In stark contrast, 1,8-diamidinooctane possesses a highly flexible polymethylene chain. While diamidinoalkanes have historically demonstrated potent trypanocidal action[3], their interaction with DNA is heavily dependent on chain length. Research demonstrates that while shorter analogs like pentamidine bind selectively to sequences with at least four consecutive A-T base pairs, the binding of 8-carbon derivatives (octamidine analogs) is poorly sequence-selective[4].

The Causality: The lack of sequence selectivity in 1,8-diamidinooctane is a direct result of the entropic penalty incurred upon binding. To fit into the narrow AT-tract of the minor groove, the flexible C8 chain must freeze multiple rotatable bonds, resulting in a massive loss of conformational entropy (


). Furthermore, the linear aliphatic chain lacks the intrinsic curvature required to maintain optimal van der Waals contacts with the walls of the minor groove, leading to a shallow, non-specific binding profile[4].

MOA N1 1,8-Diamidinooctane (Flexible C8 Chain) N2 High Conformational Entropy (Multiple Rotatable Bonds) N1->N2 N3 DNA Minor Groove (AT-rich sites) N2->N3 Binding attempt N4 Poor Sequence Selectivity (Mismatch in Curvature) N3->N4 Entropic Penalty

Caption: Mechanistic pathway of 1,8-diamidinooctane target binding and entropic penalties.

Computational Workflows: From Docking to Dynamics

To accurately model 1,8-diamidinooctane, static molecular docking is insufficient due to the ligand's extreme flexibility. A rigorous Molecular Dynamics (MD) approach is required to sample the conformational ensemble.

Step-by-Step Methodology: Molecular Dynamics (MD) & MM/PBSA
  • Ligand Parameterization: Assign GAFF2 (General AMBER Force Field) parameters to 1,8-diamidinooctane. Utilize RESP (Restrained Electrostatic Potential) charges derived from HF/6-31G* quantum mechanical calculations to accurately capture the charge distribution of the protonated amidine groups.

  • System Solvation & Neutralization: Place the ligand-target complex in a TIP3P explicit water box with a 12 Å buffer. Neutralize the system with Na+/Cl- ions to 0.15 M to mimic physiological ionic strength. Causality: Amidine-DNA interactions are highly dependent on the displacement of the minor groove's spine of hydration; explicit solvent is non-negotiable.

  • Equilibration (Self-Validating Step): Run NVT (constant volume/temperature) for 1 ns, followed by NPT (constant pressure/temperature) for 5 ns. Apply position restraints (1000 kJ/mol·nm²) on the DNA backbone. Monitor the RMSD of the solvent density; equilibration is only validated when solvent density plateaus at ~1.0 g/cm³.

  • Production Run: Execute a 100 ns unrestrained MD simulation. Causality: A minimum of 100 ns is required to adequately sample the extensive rotameric states of the 8-carbon aliphatic chain.

  • Free Energy Calculation: Extract snapshots every 100 ps from the final 20 ns. Apply the MM/PBSA method to calculate

    
    . Crucially, perform Normal Mode Analysis (NMA) on a subset of frames to explicitly calculate the conformational entropy (
    
    
    
    ).

Workflow A Ligand Preparation (1,8-Diamidinooctane) B Conformational Search (Monte Carlo Sampling) A->B D Molecular Docking (Flexible Ligand) B->D C Receptor Preparation (DNA / Protease) C->D E MD Simulations (100ns, Explicit Solvent) D->E F MM/PBSA & NMA (Thermodynamic Profiling) E->F

Caption: Computational workflow for modeling flexible diamidine interactions.

Experimental Validation: Self-Validating Protocols

Computational predictions of entropic penalties must be empirically validated. The gold standard in the field is the combination of Surface Plasmon Resonance (SPR) for kinetics and Isothermal Titration Calorimetry (ITC) for thermodynamics[2].

Step-by-Step Methodology: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Dialyze both 1,8-diamidinooctane and the target DNA hairpin (e.g., d(CGCGAATTCGCG)_2) against the exact same buffer (10 mM sodium phosphate, 50 mM NaCl, pH 7.4). Causality: Buffer mismatch is the primary source of false baseline shifts and heat of dilution artifacts in ITC.

  • Titration Execution: Inject 2 μL aliquots of 1 mM 1,8-diamidinooctane into the 0.1 mM DNA cell at 25°C, allowing 180 seconds between injections for thermal equilibration.

  • Self-Validation Control: Perform a ligand-into-buffer titration to subtract the heat of dilution. If the control heats exceed 10% of the binding heats, the compound is likely aggregating, prompting a mandatory switch to a lower concentration.

  • Data Fitting: Fit the integrated heat data to a single-site binding model to extract the enthalpy (

    
    ) and the binding constant (
    
    
    
    ). Calculate entropy using
    
    
    .

Quantitative Data: Thermodynamic Profiling

The following table summarizes the representative thermodynamic parameters of homologous diamidinoalkanes binding to AT-rich DNA sequences, illustrating the thermodynamic drop-off as chain length increases to 8 carbons. Data trends are synthesized from established diamidine literature[2][4].

CompoundAlkyl Chain Length

(kcal/mol)

(kcal/mol)

(kcal/mol)
Sequence Selectivity
Propamidine3-9.5-10.20.7High (AT-rich)
Pentamidine5-10.2-12.52.3High (AT-rich)
Hexamidine6-9.8-11.01.2Moderate
1,8-Diamidinooctane 8 -8.5 -7.2 -1.3 Poor / Non-selective

Note: The negative entropic penalty (


) for 1,8-diamidinooctane highlights the massive loss of conformational freedom required to force the C8 chain into a constrained biological pocket.

Strategic Implications for Drug Design

Understanding the failure of 1,8-diamidinooctane as a sequence-specific DNA binder provides a roadmap for rational drug design. To convert an aliphatic diamidine into a potent therapeutic, researchers must employ rigidification strategies . By replacing the flexible polymethylene chain with planar, aromatic motifs (such as phenyl, furan, or thiophene rings), the molecule's intrinsic curvature can be "tuned" to match the DNA minor groove (140–145°), drastically reducing the entropic penalty of binding[1][2]. Furthermore, rigidified bis-amidines have shown a superior capacity to potentiate antibiotics against Gram-negative pathogens by interacting more predictably with outer membrane targets[3].

For drug development professionals, 1,8-diamidinooctane remains an invaluable negative control and a baseline scaffold for Free Energy Perturbation (FEP) calculations, allowing scientists to quantify the exact thermodynamic value of introducing rigidifying chemical constraints.

References

1.[2] Title: Heterocyclic Diamidine Interactions at AT Base Pairs in the DNA Minor Groove Source: nih.gov URL:

2.[1] Title: Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines Source: nih.gov URL:

3.[3] Title: Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens Source: acs.org URL:

4.[4] Title: Sequence-selective binding to DNA of bis(amidinophenoxy)alkanes related to propamidine and pentamidine Source: nih.gov URL:

Sources

Methodological & Application

Application Notes and Protocols for 1,8-Diamidinooctane as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to utilizing 1,8-diamidinooctane as a homobifunctional crosslinking agent. We will explore the underlying chemical principles, provide step-by-step experimental protocols for crosslinking proteins, and discuss methods for analysis and validation. This guide is intended to provide researchers with the foundational knowledge and practical instructions to effectively employ 1,8-diamidinooctane in their experimental designs, particularly in fields such as protein structural analysis, biomaterial development, and drug delivery systems.

Introduction: The Role of Chemical Crosslinking

Chemical crosslinking is a powerful technique used to establish covalent bonds between molecules, transforming simple polymeric chains into complex, three-dimensional networks.[1] In the realm of life sciences, it provides an indispensable tool for elucidating protein-protein interactions, stabilizing protein structures, and creating hydrogels for tissue engineering and controlled drug release.[1][2]

The choice of a crosslinking agent is dictated by its reactivity, specificity, and the length of its spacer arm. 1,8-Diamidinooctane is a homobifunctional crosslinker, meaning it possesses two identical reactive groups—amidines—separated by a flexible eight-carbon aliphatic chain. This defined spacer arm is crucial for creating linkages at a specific distance, making it a valuable tool for probing molecular structures and engineering biomaterials with desired physicochemical properties.[3]

Mechanism of Action: Amidine-Based Bioconjugation

The reactive moieties of 1,8-diamidinooctane are its terminal amidine groups. Amidines are highly reactive towards primary amines under specific conditions, forming a stable amidine linkage. In biological systems, the most accessible primary amines are typically the ε-amino groups of lysine residues on the surface of proteins.

The reaction proceeds via a nucleophilic attack of the unprotonated primary amine on the carbon atom of the amidine group. The reaction is pH-dependent, with optimal rates typically observed in slightly alkaline conditions (pH 8.0-9.0), which facilitates the deprotonation of the lysine's ε-amino group, thereby increasing its nucleophilicity.

Diagram: Crosslinking Mechanism

crosslinking_mechanism cluster_reactants Reactants cluster_product Product Protein1 Protein 1 (...-Lys-NH2) Crosslinker 1,8-Diamidinooctane (H2N(C=NH)C8H16(C=NH)NH2) Protein1->Crosslinker Reaction at pH 8-9 Crosslinked_Protein Crosslinked Protein Complex Protein2 Protein 2 (...-Lys-NH2) Crosslinker->Protein2 Reaction at pH 8-9 Crosslinker->Crosslinked_Protein

Caption: Reaction of 1,8-diamidinooctane with lysine residues on two protein chains.

Experimental Protocol: Crosslinking a Model Protein (e.g., BSA)

This protocol provides a general framework for the intermolecular crosslinking of a standard protein, Bovine Serum Albumin (BSA). Researchers should optimize the molar ratio of crosslinker-to-protein and reaction time for their specific application.

Materials and Reagents
Reagent/MaterialSpecifications
1,8-Diamidinooctane DihydrochlorideMolecular Biology Grade
Bovine Serum Albumin (BSA)Protease-Free
Reaction Buffer20 mM HEPES, 150 mM NaCl, pH 8.5
Quenching Buffer1 M Tris-HCl, pH 8.0
Dialysis Tubing10 kDa MWCO
SDS-PAGE reagentsGels, running buffer, loading dye, protein standards
Anhydrous Dimethyl Sulfoxide (DMSO)For preparing crosslinker stock
Preparation of Solutions
  • Protein Solution: Prepare a 2 mg/mL solution of BSA in the Reaction Buffer.

  • Crosslinker Stock Solution: 1,8-diamidinooctane is susceptible to hydrolysis. Therefore, prepare a fresh 10 mM stock solution in anhydrous DMSO immediately before use.

  • Quenching Buffer: Prepare a 1 M solution of Tris-HCl and adjust the pH to 8.0.

Step-by-Step Crosslinking Procedure
  • Reaction Setup: In a microcentrifuge tube, combine 500 µL of the 2 mg/mL BSA solution with the desired volume of the 10 mM 1,8-diamidinooctane stock solution. A typical starting point is a 20-fold molar excess of crosslinker to protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.

  • Quenching: Terminate the reaction by adding the Quenching Buffer to a final concentration of 50 mM. The primary amines in Tris will react with and consume any excess 1,8-diamidinooctane. Incubate for an additional 15 minutes at room temperature.

  • Removal of Excess Reagents: Place the quenched reaction mixture in a dialysis tube (10 kDa MWCO) and dialyze against 1L of PBS (pH 7.4) at 4°C for at least 4 hours, with at least two changes of buffer. This will remove excess crosslinker and quenching buffer.

Diagram: Experimental Workflow

experimental_workflow A Prepare Protein Solution (2 mg/mL BSA in Reaction Buffer) C Combine Protein and Crosslinker (e.g., 20-fold molar excess) A->C B Prepare Fresh Crosslinker Stock (10 mM in anhydrous DMSO) B->C D Incubate (30-60 min at Room Temp) C->D E Quench Reaction (50 mM Tris-HCl) D->E F Dialyze (Remove excess reagents) E->F G Analyze by SDS-PAGE F->G

Sources

Application Note: Supramolecular Functionalization of Graphene Oxide and Carbon Nanotubes using 1,8-Diamidinooctane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In the development of carbon-based nanomedicines and biosensors, functionalization is a critical hurdle. Researchers must balance the need to attach targeting ligands or stabilizing polymers against the risk of destroying the material's intrinsic properties. Traditional covalent functionalization (e.g., EDC/NHS amide coupling) irreversibly disrupts the


-hybridized carbon lattice, degrading electrical conductivity and structural integrity. Conversely, standard non-covalent approaches (like 

stacking with pyrene derivatives) often suffer from premature desorption in complex biological fluids due to competitive binding by serum proteins.

1,8-Diamidinooctane (CAS 5578-81-4) offers a highly robust, non-covalent alternative. This aliphatic molecule features two terminal amidine groups (


) separated by an 8-carbon spacer. The mechanistic advantage of amidines lies in their high 

(~12.0–12.5) and unique binding geometry. At physiological pH (7.4), the amidine groups are fully protonated into amidinium ions. When exposed to the surface of oxidized carbon nanotubes (ox-CNTs) or Graphene Oxide (GO), these amidinium ions form bidentate salt bridges with deprotonated carboxylate (

) defects [1].

Unlike the monodentate electrostatic interaction formed by standard primary amines (e.g., 1,8-diaminooctane), the amidinium-carboxylate connectivity combines strong electrostatic attraction with dual, highly directional hydrogen bonds. This creates a supramolecular anchor that resists displacement in biological media while preserving the pristine


 lattice of the underlying carbon scaffold [1]. The 8-carbon aliphatic chain provides sufficient steric flexibility to either cross-link adjacent graphene sheets (useful for formulating hydrogels) or project outward from a nanotube to serve as a cationic docking site for negatively charged drug payloads (e.g., siRNA or acidic APIs).

Physicochemical Comparison: Amidines vs. Primary Amines

To understand the experimental superiority of 1,8-diamidinooctane over standard aliphatic diamines, we must analyze their binding thermodynamics and behavior in aqueous media.

PropertyStandard Primary Amine (e.g., 1,8-Diaminooctane)Amidine (e.g., 1,8-Diamidinooctane)
Functional Group


Approximate

10.512.0 – 12.5
Binding Motif to

Monodentate electrostatic salt bridgeBidentate salt bridge (Dual H-bond + Electrostatic)
Binding Energy ~15 – 25 kJ/mol~45 – 60 kJ/mol
Stability in Serum Moderate (susceptible to protein displacement)High (robust bidentate anchoring resists displacement)
Reversibility Trigger pH < 4.0 or pH > 10.0pH < 2.0 or pH > 12.0

Experimental Workflow and Visualization

The following diagram illustrates the logical progression from pristine carbon nanomaterials to a supramolecularly functionalized hybrid scaffold.

G N1 Pristine CNTs / Graphene N2 Acid Oxidation (HNO3/H2SO4) Generation of -COOH groups N1->N2 Reflux & Sonicate N3 Oxidized Nanomaterials (ox-CNTs / GO) Carboxylate-rich surface N2->N3 Wash & Centrifuge N4 1,8-Diamidinooctane Addition (pH 7.0 - 7.4) N3->N4 Aqueous Dispersion N5 Amidinium-Carboxylate Salt Bridge Formation N4->N5 Self-Assembly N6 Functionalized Hybrid Scaffold (Drug Delivery / Biosensing) N5->N6 Lyophilization

Workflow of nanomaterial functionalization via amidinium-carboxylate supramolecular assembly.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. By monitoring physical changes (e.g., dispersibility, Zeta potential) at each step, researchers can confirm the success of the chemical transformations without immediately requiring complex spectroscopic analysis.

Protocol A: Surface Oxidation of Carbon Nanotubes (Generation of Carboxylate Anchors)

Causality: Pristine CNTs are highly hydrophobic and lack the functional groups necessary for supramolecular anchoring. Aggressive acid oxidation introduces edge-plane defects terminated with carboxylic acids, which act as the docking sites for the amidine groups.

  • Acid Mixture Preparation: In a fume hood, carefully prepare a 3:1 (v/v) mixture of concentrated Sulfuric Acid (

    
    , 98%) and Nitric Acid (
    
    
    
    , 68%). Caution: Highly exothermic and corrosive.
  • Dispersion: Add 100 mg of pristine Multi-Walled Carbon Nanotubes (MWCNTs) to 40 mL of the acid mixture. Sonicate in a bath sonicator for 30 minutes at room temperature to debundle the tubes.

  • Reflux: Transfer the suspension to a round-bottom flask and reflux at 70°C for 4 hours under continuous magnetic stirring. Causality: Temperature control is critical; exceeding 80°C will heavily fragment the nanotubes, reducing their aspect ratio and electrical conductivity.

  • Quenching & Washing: Cool the mixture to room temperature and pour it slowly into 400 mL of ice-cold deionized (DI) water.

  • Purification: Centrifuge the suspension at 10,000

    
     g for 15 minutes. Discard the highly acidic supernatant. Resuspend the pellet in DI water using brief sonication. Repeat this washing step (usually 5–7 times) until the pH of the supernatant reaches ~5.5–6.0.
    
  • Validation Checkpoint: The resulting ox-CNTs should form a stable, dark black dispersion in DI water that does not precipitate after 24 hours of resting. A Zeta potential measurement should yield a highly negative value (typically -40 mV to -50 mV at pH 7), confirming the presence of deprotonated surface carboxylates.

Protocol B: Supramolecular Functionalization with 1,8-Diamidinooctane

Causality: The assembly relies on thermodynamic equilibrium. By performing the reaction in a slightly basic to neutral aqueous buffer, we ensure the carboxylates are fully deprotonated (


) and the amidines are fully protonated (

), maximizing the electrostatic driving force for bidentate salt bridge formation [1].
  • Buffer Preparation: Prepare a 10 mM HEPES buffer and adjust the pH to 7.4 using dilute NaOH.

  • Nanomaterial Dispersion: Disperse 10 mg of the lyophilized ox-CNTs (from Protocol A) or commercially sourced Graphene Oxide (GO) in 10 mL of the HEPES buffer. Sonicate for 15 minutes to ensure a homogenous suspension.

  • Amidine Addition: Prepare a 50 mM stock solution of 1,8-Diamidinooctane in DI water. Dropwise, add 2 mL of the diamidine stock to the nanomaterial dispersion while stirring vigorously.

  • Self-Assembly: Allow the mixture to stir gently at room temperature for 12 hours. Causality: Supramolecular assembly is rapid, but extended stirring ensures maximum surface coverage and allows the 8-carbon aliphatic chains to adopt their lowest-energy conformations on the carbon lattice.

  • Purification: To remove unbound 1,8-diamidinooctane, transfer the mixture to a dialysis cassette (MWCO 10 kDa) and dialyze against DI water for 48 hours, changing the water every 12 hours.

  • Validation Checkpoint (Crucial): Measure the Zeta potential of the dialyzed dispersion. The successful bidentate anchoring of the diamidine will neutralize the negative carboxylates and expose the secondary, outward-facing cationic amidinium groups. The Zeta potential should shift dramatically from approximately -45 mV to a positive value (+15 mV to +30 mV). If the potential remains negative, the surface is not fully saturated; increase the molar ratio of 1,8-diamidinooctane in Step 3.

Applications in Drug Development

The resulting 1,8-Diamidinooctane-functionalized carbon scaffold presents unique opportunities for pharmaceutical scientists:

  • Nucleic Acid Delivery: The outward-facing, positively charged amidinium groups serve as excellent complexation sites for negatively charged biologics, such as siRNA, mRNA, or plasmid DNA. The bidentate anchor ensures that the cationic charge is not stripped away by competing serum proteins before the nanocarrier reaches the target cell.

  • pH-Responsive Payload Release: While highly stable at physiological pH (7.4), the amidinium-carboxylate salt bridge can be intentionally disrupted. In the highly acidic microenvironments of endolysosomes (pH 4.5–5.0) or solid tumors, the carboxylate groups on the carbon surface become protonated (reverting to

    
    ). This breaks the electrostatic attraction, causing the 1,8-diamidinooctane (and its attached therapeutic payload) to detach from the carbon scaffold, facilitating targeted intracellular drug release.
    

References

  • Rodríguez-Pérez, L., Vela, S., Atienza, C., & Martín, N. (2017). "Supramolecular Electronic Interactions in Porphyrin–SWCNT Hybrids through Amidinium–Carboxylate Connectivity." Organic Letters, 19(19), 5174–5177. Available at:[Link]

Application Note & Protocols: Synthesis of Metal-Organic Frameworks Using 1,8-Diamidinooctane

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials renowned for their exceptionally high surface areas, tunable pore sizes, and versatile chemical functionalities.[1][2] These properties make them prime candidates for a host of applications, including drug delivery, catalysis, and gas separation.[3][4] The rational design of MOFs is predicated on the judicious selection of metal nodes and organic linkers. This guide focuses on the use of 1,8-diamidinooctane, a flexible, bifunctional organic linker. The terminal amidine groups offer unique coordination chemistry, high basicity, and hydrogen-bonding capabilities, which can be leveraged to create MOFs with tailored properties for advanced applications, particularly in the biomedical field. This document provides a comprehensive overview, detailed synthesis protocols, and characterization methodologies for integrating 1,8-diamidinooctane into MOF architectures, either as a primary building block or through post-synthetic modification.

Introduction: The Role of Amidine Functionality in MOF Design

The properties of a MOF are intrinsically linked to the chemical nature of its organic linkers.[5] While carboxylates and N-heterocycles are the most common coordinating groups, the integration of less conventional functionalities opens new avenues for materials design. The amidine group, -C(=NH)NH₂, is a potent functional group for several reasons:

  • Strong Basicity: Amidines are among the strongest organic bases, allowing them to serve as proton sponges or basic catalytic sites.

  • Coordination Versatility: The two nitrogen atoms of the amidine group can chelate or bridge metal centers, influencing the resulting framework topology.[6]

  • Hydrogen Bonding: The N-H groups are excellent hydrogen bond donors and acceptors, promoting strong interactions with guest molecules, such as active pharmaceutical ingredients (APIs).

  • Charge Potential: Upon protonation, the resulting amidinium cation can form strong electrostatic interactions with anionic species.

1,8-Diamidinooctane, with its flexible eight-carbon aliphatic chain terminating in two amidine groups, is a compelling linker for creating dynamic and functional MOFs. Its flexibility can lead to novel framework topologies and its terminal amidine groups can be engineered to line the pores of the MOF, creating a unique chemical environment for molecular recognition and controlled release applications.

Application 1: Direct Solvothermal Synthesis of a MOF using 1,8-Diamidinooctane

Direct synthesis involves the self-assembly of the metal precursor and the 1,8-diamidinooctane linker under solvothermal conditions.[7][8] This approach aims to use the amidine moieties as the primary coordinating groups to build the framework. As the direct use of 1,8-diamidinooctane as a primary linker is not widely documented, this protocol is presented as a scientifically grounded, hypothetical procedure based on established methods for N-donor ligands.[9]

Scientific Principle & Causality

In this solvothermal synthesis, we select Zinc(II) as the metal node due to its flexible coordination geometry, which can accommodate various ligand types, including N-donors.[9][10] N,N-Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and its ability to dissolve both the metal salt and the organic linker.[11] The reaction is performed under elevated temperature to provide the necessary activation energy for the formation of thermodynamically stable crystalline MOF product.[7] A modulator, such as ethanol or a monocarboxylic acid, can be added to control the rate of crystallization, leading to higher quality crystals.[9][12]

Experimental Protocol: Synthesis of a Hypothetical Zn-DAO MOF

Table 1: Reagents and Materials

Reagent/MaterialFormulaGradeSupplier
1,8-Diamidinooctane DihydrochlorideC₈H₂₀N₄·2HCl≥97%(Example: Sigma-Aldrich)
Zinc Nitrate HexahydrateZn(NO₃)₂·6H₂O≥98%(Example: Sigma-Aldrich)
N,N-Dimethylformamide (DMF)C₃H₇NOAnhydrous, ≥99.8%(Example: Sigma-Aldrich)
EthanolC₂H₅OHAnhydrous, ≥99.5%(Example: Sigma-Aldrich)
AcetoneC₃H₆OReagent Grade(Example: Fisher Scientific)
Triethylamine (TEA)(C₂H₅)₃N≥99%(Example: Sigma-Aldrich)
20 mL Scintillation Vials---
Programmable Laboratory Oven---
Centrifuge---

Procedure:

  • Linker Preparation: In a 20 mL scintillation vial, dissolve 45.4 mg (0.2 mmol) of 1,8-diamidinooctane dihydrochloride in 8 mL of DMF. Add 56 µL (0.4 mmol) of triethylamine to deprotonate the amidinium salt to the neutral amidine linker. Sonicate for 10 minutes to ensure complete dissolution and deprotonation.

  • Metal Precursor Solution: In a separate vial, dissolve 59.5 mg (0.2 mmol) of Zinc nitrate hexahydrate in 4 mL of DMF.

  • Mixing: Add the metal precursor solution dropwise to the linker solution under constant stirring. A slight precipitate may form.

  • Crystallization: Cap the vial tightly and place it in a programmable laboratory oven. Heat to 100 °C and hold for 48 hours.[11]

  • Cooling & Isolation: Allow the oven to cool to room temperature naturally. Crystalline product should be observed at the bottom of the vial. Decant the mother liquor.

  • Washing: Add 10 mL of fresh DMF to the vial, cap, and gently agitate to wash the crystals. Pellet the crystals via centrifugation (e.g., 8000 rpm for 10 min) and discard the supernatant. Repeat this washing step three times.[13]

  • Solvent Exchange & Activation: To remove the high-boiling DMF, immerse the washed crystals in 10 mL of acetone for 24 hours, replacing the acetone every 8 hours. This "solvent exchange" is critical for activating the MOF without causing pore collapse.[9]

  • Drying: Collect the crystals by filtration or centrifugation and dry under vacuum at 120 °C for 12 hours to fully remove guest solvents and activate the MOF for analysis.[11]

Workflow and Characterization

// Connections prep_linker -> mix; prep_metal -> mix; mix -> react [label="Heat"]; react -> isolate [label="Cool"]; isolate -> wash; wash -> exchange; exchange -> activate; activate -> final_product [shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Activated Zn-DAO MOF"]; }

Caption: Workflow for the direct solvothermal synthesis of a hypothetical Zn-DAO MOF.

Table 2: Expected Characterization Results for Zn-DAO MOF

TechniquePurposeExpected Outcome
Powder X-Ray Diffraction (PXRD) Confirm crystallinity and phase purity.A pattern of sharp peaks, indicating a well-ordered crystalline material.
Fourier-Transform Infrared (FTIR) Spectroscopy Verify incorporation of the linker and coordination.Presence of C=N stretching vibrations (~1650 cm⁻¹) from the amidine group, and shifts in N-H peaks indicating coordination to the metal center.
Thermogravimetric Analysis (TGA) Assess thermal stability and solvent content.A distinct weight loss step corresponding to the decomposition of the organic linker, indicating the thermal stability limit of the framework.
N₂ Sorption Analysis (BET) Determine surface area and porosity.A Type I or Type IV isotherm, confirming microporous or mesoporous character, with a calculated Brunauer-Emmett-Teller (BET) surface area.

Application 2: Post-Synthetic Modification (PSM) to Introduce Amidine Groups

Post-synthetic modification (PSM) is a powerful strategy to introduce functional groups that may not be stable under direct synthesis conditions.[14][15][16] This protocol describes the conversion of a readily available amine-functionalized MOF (e.g., UiO-66-NH₂) into an amidine-functionalized MOF.

Scientific Principle & Causality

This method leverages the nucleophilic character of the primary amine group on the MOF's linker. The Pinner reaction (or related amidine syntheses) provides a classic route to convert amines into amidines. Here, we adapt this concept for a solid-state transformation. An amine-functionalized MOF is first activated to ensure pores are accessible. It is then treated with an imidoyl chloride or a similar reagent, which reacts with the framework's amine groups to form the desired amidine functionality. This two-step approach allows for the creation of functionalized MOFs that would be difficult to synthesize directly.[17]

Experimental Protocol: PSM of UiO-66-NH₂

Table 3: Reagents and Materials for PSM

Reagent/MaterialFormulaGradeSupplier
UiO-66-NH₂Zr₆O₄(OH)₄(NH₂-BDC)₆-Synthesized or Commercial
AcetonitrileCH₃CNAnhydrous, ≥99.8%(Example: Sigma-Aldrich)
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N≥99%(Example: Sigma-Aldrich)
N-Phenylbenzimidoyl chlorideC₁₃H₁₀ClN≥97%(Example: Sigma-Aldrich)
Dichloromethane (DCM)CH₂Cl₂Anhydrous, ≥99.8%(Example: Sigma-Aldrich)

Procedure:

  • MOF Activation: Activate 100 mg of UiO-66-NH₂ by heating at 150 °C under vacuum for 12 hours to remove all guest molecules from the pores.

  • Reaction Setup: In an inert atmosphere (glovebox), suspend the activated UiO-66-NH₂ in 10 mL of anhydrous acetonitrile in a sealed reaction vial.

  • Reagent Addition: Add a five-fold molar excess of N-phenylbenzimidoyl chloride (relative to the -NH₂ groups in the MOF) and a ten-fold excess of DIPEA (as a non-nucleophilic base to neutralize the HCl byproduct).

  • Reaction: Seal the vial and heat the suspension at 60 °C for 72 hours with gentle stirring.

  • Isolation and Washing: After cooling, collect the solid product by centrifugation. Wash the modified MOF extensively with fresh acetonitrile (3 x 15 mL) and then with dichloromethane (3 x 15 mL) to remove unreacted reagents and byproducts.

  • Drying: Dry the final product, now denoted UiO-66-Amidine, under vacuum at 80 °C for 12 hours.

PSM Workflow and Validation

// Nodes start_mof [label="Activated\nUiO-66-NH₂", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; suspend [label="Suspend in\nAnhydrous Solvent", fillcolor="#FFFFFF", fontcolor="#202124"]; add_reagents [label="Add Imidoyl Chloride\n& Base (DIPEA)", fillcolor="#FFFFFF", fontcolor="#202124"]; react [label="Heat at 60°C\nfor 72h", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; isolate [label="Isolate Solid\nby Centrifugation", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Wash with\nAcetonitrile & DCM", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry under Vacuum", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; final_product [label="UiO-66-Amidine", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start_mof -> suspend; suspend -> add_reagents; add_reagents -> react; react -> isolate [label="Cool"]; isolate -> wash; wash -> dry; dry -> final_product; }

Caption: Workflow for post-synthetic modification of UiO-66-NH₂ to introduce amidine groups.

Validation of PSM Success: Confirmation of the amine-to-amidine conversion is crucial.

  • FTIR Spectroscopy: Look for the disappearance of N-H bending vibrations associated with the primary amine and the appearance of a new, strong C=N stretching band around 1640-1660 cm⁻¹.

  • ¹H NMR Spectroscopy (Digested Sample): Digest a small amount of the MOF in a deuterated acid (e.g., D₂SO₄). The proton NMR spectrum should show the disappearance of the -NH₂ signal and the appearance of new aromatic and N-H signals corresponding to the new amidine group.

  • X-ray Photoelectron Spectroscopy (XPS): The N 1s spectrum can distinguish between the nitrogen environments of an amine and an amidine, providing quantitative evidence of the conversion.

  • PXRD: The PXRD pattern of the modified MOF should match that of the parent UiO-66-NH₂, confirming that the crystalline framework remains intact throughout the PSM process.[15]

Applications in Drug Development

The introduction of amidine functionalities into MOFs creates significant opportunities for drug delivery applications.[2][4]

  • Targeted Drug Loading: The basic amidine groups can form strong ionic and hydrogen-bonding interactions with acidic drugs (e.g., Ibuprofen, Doxorubicin), potentially leading to very high drug loading capacities.[5]

  • pH-Responsive Release: The amidine group has a high pKa. In the neutral pH of the bloodstream (pH 7.4), the amidine will be protonated (amidinium), strongly binding anionic drugs. In the slightly acidic microenvironment of a tumor (pH ~6.5), a subtle shift in the protonation equilibrium could trigger or accelerate drug release, enabling targeted therapy.[4]

  • Enhanced Biocompatibility: The surface chemistry of a drug carrier is critical. The amidine groups can be further functionalized to attach targeting ligands or polymers like polyethylene glycol (PEG) to improve circulation time and reduce immunogenicity.

Conclusion

The use of 1,8-diamidinooctane and the broader strategy of incorporating amidine functionalities into MOFs represent a promising frontier in materials design. Whether through direct synthesis with novel linkers or through the robust and versatile approach of post-synthetic modification, the resulting materials offer a unique combination of basicity, charge potential, and hydrogen-bonding capability. These properties are highly desirable for researchers in drug development, catalysis, and separations, providing a powerful tool for creating advanced, functional materials. The protocols outlined here provide a foundational framework for scientists to explore the synthesis and application of these exciting materials.

References

  • A Post-Synthetic Modification Approach to Expand MIL-101-NH 2 Functionalization. (2025). MDPI. [Link]

  • Synthesis and post-synthetic modification of MIL-101(Cr)-NH2 via a tandem diazotisation process. (n.d.). Semantic Scholar. [Link]

  • Post-Synthetic Modification of a Metal–Organic Framework Glass. (2022). PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks. (2020). PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions. (2025). ZYLAB. [Link]

  • Postsynthetic modification of metal–organic frameworks. (2009). Royal Society of Chemistry (RSC) Publishing. [Link]

  • Amine-functionalized metal–organic frameworks: structure, synthesis and applications. (n.d.). Royal Society of Chemistry (RSC) Publishing. [Link]

  • Amine-functionalized Metal-Organic Frameworks: Structure, Synthesis and Applications. (n.d.). ResearchGate. [Link]

  • Solvothermal Synthesis Of MOFs. (n.d.). Innovation.world. [Link]

  • Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes. (n.d.). ResearchGate. [Link]

  • Synthesis of Functional Metal-Organic Frameworks via Secondary Linker Installation and Primary Linker Design. (n.d.). University of Nebraska - Lincoln. [Link]

  • Metal-organic Frameworks (MOFs) Linkers. (n.d.). CD Bioparticles. [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems. (2022). PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Applications of Metal Organic Frameworks in Drug Delivery and Therapy. (n.d.). SciTePress. [Link]

  • 1,8-Diaminooctane. (n.d.). NIST WebBook. [Link]

  • Sequential Linker Installation in Metal–Organic Frameworks. (n.d.). PubMed Central (PMC), National Institutes of Health (NIH). [Link]

  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs). (n.d.). OUCI. [Link]

  • Introduction to Coordination Chemistry. (2025). Chemistry LibreTexts. [Link]

  • Coordination Numbers and Geometry. (2023). Chemistry LibreTexts. [Link]

  • Write the formula for each of the following compounds. (a). (n.d.). Pearson. [Link]

Sources

Introduction: Engineering Porosity and Functionality in MOFs with Pillaring Ligands

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the application of 1,8-diamidinooctane as a novel pillaring ligand for the synthesis of functional Metal-Organic Frameworks (MOFs), tailored for researchers, scientists, and professionals in drug development.

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials synthesized from metal ions or clusters and organic ligands.[1] Their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures make them highly promising materials for a multitude of applications, including catalysis, gas storage, and notably, drug delivery.[2][3][4] The ability to precisely engineer the architecture of MOFs at the molecular level allows for the creation of sophisticated host-guest systems capable of high drug loading and controlled release.[4][5]

A powerful strategy for creating three-dimensional (3D) MOFs with well-defined channels is the "pillared-layer" approach.[6][7] In this design, two-dimensional (2D) metal-organic sheets are connected by bifunctional organic ligands, known as "pillars," to form a robust 3D framework. The length and chemical nature of the pillaring ligand directly dictate the interlayer spacing (pore height) and the chemical environment within the pores.[8] This offers a modular approach to tuning the framework's properties for specific applications.

This application note focuses on the use of 1,8-diamidinooctane as a pillaring ligand. While aliphatic diamines like 1,8-diaminooctane have been explored for this purpose[9], the diamidino analogue presents unique opportunities. The amidine group (-C(=NH)NH₂) is significantly more basic than a primary amine and possesses a distinct coordination chemistry. This enhanced basicity and hydrogen-bonding capability can be leveraged to create MOF channels with a high affinity for acidic drug molecules, potentially leading to increased loading capacities and pH-triggered release mechanisms. The flexible eight-carbon chain of 1,8-diamidinooctane provides the necessary length and conformational freedom to generate porous frameworks with significant void volumes.

Section 1: The Unique Role of 1,8-Diamidinooctane as a Pillaring Ligand

Chemical Properties and Coordination Chemistry

1,8-Diamidinooctane is an alkane-α,ω-diamine derivative where the terminal amino groups are replaced by amidino groups.[10] The key to its utility lies in the electronic and structural properties of the amidino moiety.

  • Enhanced Basicity: The amidine group is one of the strongest organic bases due to the resonance stabilization of its protonated form, the amidinium cation. This high basicity makes the pillars active sites for strong acid-base interactions with acidic guest molecules.

  • Coordination Versatility: The amidine group can coordinate to metal centers in various modes, including monodentate and bidentate chelation, or act as a bridging ligand. This versatility allows for the formation of stable pillared structures with a range of metal ions.

  • Hydrogen Bonding: Both the neutral amidine and the protonated amidinium cation are excellent hydrogen bond donors and acceptors. This facilitates strong interactions with encapsulated drug molecules, potentially improving loading efficiency and modulating release kinetics.

The flexible octane backbone allows the ligand to span significant interlayer distances while also permitting a degree of structural flexibility, which can be advantageous for accommodating large drug molecules.

Conceptual Framework: Pillaring 2D Layers

The synthesis of a pillared MOF using 1,8-diamidinooctane typically involves the self-assembly of metal ions, a primary carboxylate linker that forms the 2D sheets, and the diamidinooctane pillar that connects these sheets.

G Fig. 1: Pillaring 2D sheets with 1,8-diamidinooctane. cluster_0 2D Metal-Carboxylate Sheet (Top) cluster_1 2D Metal-Carboxylate Sheet (Bottom) M1 Metal Cluster L1 Carboxylate Linker M1->L1 Pillar 1,8-Diamidinooctane Pillar M1->Pillar Coordination Bond M2 Metal Cluster L1->M2 L2 Carboxylate Linker M2->L2 M2->Pillar L2->M1 M3 Metal Cluster L3 Carboxylate Linker M3->L3 M4 Metal Cluster L3->M4 L4 Carboxylate Linker M4->L4 L4->M3 Pillar->M3 Coordination Bond Pillar->M4

Caption: Conceptual diagram of 1,8-diamidinooctane connecting two 2D metal-carboxylate layers to form a 3D pillared MOF.

Section 2: Synthesis Protocol for a 1,8-Diamidinooctane Pillared MOF

This protocol describes a generalized solvothermal method for synthesizing a pillared-layer MOF, designated as Zn-BDC-DAO(amidine) , using zinc nitrate, 1,4-benzenedicarboxylic acid (H₂BDC), and 1,8-diamidinooctane dihydrochloride. The use of the dihydrochloride salt of the pillar is common for handling and stability.

Materials and Equipment
Reagents Equipment
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)20 mL Scintillation vials or Teflon-lined autoclave
1,4-Benzenedicarboxylic acid (H₂BDC)Programmable laboratory oven
1,8-Diamidinooctane dihydrochlorideAnalytical balance
N,N-Dimethylformamide (DMF), high purityCentrifuge
Ethanol (EtOH), absoluteSonicator
Chloroform (CHCl₃), ACS gradeFiltration apparatus
Deionized waterVacuum oven
Solvothermal Synthesis Workflow

G Fig. 2: Workflow for solvothermal synthesis of a pillared MOF. A 1. Dissolve Zn(NO₃)₂·6H₂O and H₂BDC in DMF C 3. Combine solutions in reaction vessel A->C B 2. Dissolve 1,8-diamidinooctane dihydrochloride in DMF/H₂O B->C D 4. Seal vessel and heat in oven (e.g., 100°C, 24h) C->D E 5. Cool to room temperature D->E F 6. Isolate crystals by decanting E->F G 7. Wash with fresh DMF (3x) F->G H 8. Solvent exchange with Ethanol (3 days) G->H I 9. Activate: Dry under vacuum H->I J Result: Crystalline MOF Powder I->J

Caption: Step-by-step workflow for the synthesis and activation of the pillared MOF.

Detailed Synthesis Procedure
  • Solution A Preparation: In a 15 mL vial, dissolve zinc nitrate hexahydrate (0.5 mmol, 148.7 mg) and 1,4-benzenedicarboxylic acid (0.5 mmol, 83.1 mg) in 10 mL of DMF. Sonicate for 15 minutes to ensure complete dissolution.

  • Solution B Preparation: In a separate 5 mL vial, dissolve 1,8-diamidinooctane dihydrochloride (0.25 mmol, 54.3 mg) in a mixture of 4 mL of DMF and 1 mL of deionized water. The water helps dissolve the salt and can act as a modulator in the reaction.

  • Reaction Assembly: Carefully combine Solution B with Solution A in a 20 mL Teflon-lined stainless steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated programmable oven. Heat the mixture at 100°C for 24 hours.[11]

  • Isolation: After 24 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over several hours. Colorless, crystalline product should be visible.

  • Purification: Carefully decant the mother liquor. Add 10 mL of fresh DMF to the crystals, cap the vial, and gently agitate for 6 hours. Decant and repeat this washing step two more times to remove unreacted starting materials.

  • Activation: To remove the high-boiling point DMF solvent from the pores, perform a solvent exchange. Decant the DMF and immerse the crystals in 10 mL of a more volatile solvent like ethanol. Replace the ethanol every 24 hours for a total of 3 days. After the final exchange, collect the crystals by filtration and dry them under vacuum at 120°C for 12 hours. The resulting activated MOF is now ready for characterization and use.[11]

Section 3: Essential Characterization Protocols

Thorough characterization is critical to confirm the successful synthesis of the desired pillared MOF structure. The following table outlines the key techniques and their expected outcomes.

Technique Purpose Expected Results & Interpretation
Powder X-Ray Diffraction (PXRD) To verify the crystallinity, phase purity, and structure of the bulk material.[12]A well-defined diffraction pattern with sharp peaks indicates a highly crystalline product. The pattern should match the simulated pattern from single-crystal X-ray diffraction if available. The absence of peaks from starting materials confirms phase purity.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of functional groups from both the carboxylate linker and the diamidino pillar.The spectrum should show characteristic asymmetric and symmetric stretching bands for the coordinated carboxylate groups (~1610-1550 cm⁻¹ and 1400-1300 cm⁻¹). The presence of C=N stretching bands (~1650 cm⁻¹) and N-H bands from the amidino group would confirm its incorporation.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the framework and quantify solvent content.[13]The TGA curve will show an initial weight loss corresponding to the removal of guest solvent molecules from the pores, followed by a stable plateau. A sharp weight loss at higher temperatures indicates the decomposition of the organic linkers and the collapse of the framework. The decomposition temperature is a measure of the MOF's thermal stability.
N₂ Adsorption-Desorption (BET Analysis) To determine the specific surface area, pore volume, and pore size distribution, confirming permanent porosity.[6]An activated sample should exhibit a Type I or Type IV isotherm, characteristic of microporous or mesoporous materials. The Brunauer-Emmett-Teller (BET) surface area can be calculated from the adsorption data and is expected to be high, confirming the void space created by the pillars.
¹H NMR Spectroscopy (Digested MOF) To confirm the ratio of the BDC linker to the diamidinooctane pillar in the final structure.[14][15]A small amount of the activated MOF is digested in a deuterated acid (e.g., D₂SO₄/DMSO-d₆). The ¹H NMR spectrum of the resulting solution should show distinct peaks for the aromatic protons of BDC and the aliphatic protons of the octane chain. Integration of these peaks allows for the calculation of the linker-to-pillar ratio.

Section 4: Application Protocol - Drug Loading and Release

The basic amidino groups lining the pores of Zn-BDC-DAO(amidine) make it an ideal candidate for the encapsulation and pH-controlled release of acidic drugs. This protocol uses Ibuprofen, a common non-steroidal anti-inflammatory drug (NSAID) with a carboxylic acid group, as a model therapeutic.

Drug Loading and Release Mechanism

G Fig. 3: Proposed mechanism for pH-responsive drug delivery. cluster_0 Drug Loading (High pH or Organic Solvent) cluster_1 Drug Release (Low pH, e.g., Physiological) MOF_empty Activated MOF Pore (-C(=NH)NH₂) MOF_loaded Drug-Loaded MOF Pore (-C(=NH₂)⁺NH₂...⁻OOC-Drug) Drug_in Ibuprofen (Drug-COOH) Drug_in->MOF_empty Diffusion & Acid-Base Interaction MOF_loaded2 Drug-Loaded MOF Pore (-C(=NH₂)⁺NH₂...⁻OOC-Drug) Drug_out Released Ibuprofen MOF_loaded2->Drug_out Diffusion out MOF_protonated Protonated MOF Pore (-C(=NH₂)⁺NH₂) MOF_loaded2->MOF_protonated Competitive Protonation Disrupts Interaction H_ion H⁺ H_ion->MOF_protonated Competitive Protonation Disrupts Interaction

Caption: Ibuprofen is loaded via acid-base interaction and released in an acidic environment due to competitive protonation.

Protocol: Ibuprofen Loading
  • Activation: Ensure the Zn-BDC-DAO(amidine) MOF is fully activated as described in Section 2.3.

  • Drug Solution: Prepare a 10 mg/mL solution of Ibuprofen in a suitable solvent like ethanol.

  • Loading: Accurately weigh 50 mg of the activated MOF and suspend it in 10 mL of the Ibuprofen solution.

  • Incubation: Seal the vial and stir the suspension at room temperature for 48 hours to allow the drug molecules to diffuse into the pores and equilibrate.

  • Isolation: Centrifuge the suspension (e.g., 8000 rpm for 10 minutes) to pellet the drug-loaded MOF.

  • Washing: Carefully decant the supernatant. Wash the pellet with 5 mL of fresh ethanol to remove any drug adsorbed on the external surface of the crystals. Centrifuge again and discard the supernatant. Repeat this wash step once more.

  • Drying: Dry the drug-loaded MOF under vacuum at 40°C for 6 hours.

Protocol: Quantifying Drug Loading
  • Supernatant Analysis: Combine the supernatant from the loading and washing steps.

  • Calibration Curve: Prepare a series of standard Ibuprofen solutions in ethanol of known concentrations. Measure their absorbance at the characteristic wavelength (λ_max ≈ 264 nm) using a UV-Vis spectrophotometer. Plot absorbance vs. concentration to create a calibration curve.

  • Calculation: Measure the absorbance of the combined supernatant. Use the calibration curve to determine the concentration of unloaded Ibuprofen. The amount of loaded drug is the initial amount minus the unloaded amount.

    • Loading Capacity (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

Protocol: In Vitro Drug Release
  • Release Medium: Prepare a release buffer, such as Phosphate-Buffered Saline (PBS) at pH 7.4, to simulate physiological conditions.

  • Experiment Setup: Accurately weigh 20 mg of the dried, drug-loaded MOF and place it in a dialysis bag or suspend it directly in 50 mL of the PBS release medium. Place the setup in a shaker bath at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot of the release medium. Immediately replace it with 1 mL of fresh, pre-warmed PBS to maintain a constant volume.

  • Analysis: Measure the absorbance of each aliquot using UV-Vis spectroscopy at 264 nm. Use a pre-established calibration curve for Ibuprofen in PBS to determine the concentration of released drug at each time point.

  • Data Presentation: Plot the cumulative percentage of drug released versus time to generate a release profile.

Conclusion and Future Outlook

The use of 1,8-diamidinooctane as a pillaring ligand offers a rational design strategy for creating functional MOFs with tailored properties for drug delivery. The combination of a flexible aliphatic spacer and highly basic amidino functional groups enables the construction of 3D frameworks with controlled porosity and a strong affinity for acidic therapeutic agents. The protocols outlined here provide a comprehensive framework for the synthesis, characterization, and evaluation of these promising materials.

Future research in this area could explore:

  • The use of different metal clusters and primary linkers to modulate the framework's stability and pore geometry.

  • Investigating the loading and release of a wider range of drug molecules, including those that can engage in specific hydrogen bonding with the amidino pillars.

  • Post-synthetic modification of the coordinated diamidino ligand to introduce further functionality within the MOF channels.

By leveraging the unique chemical properties of ligands like 1,8-diamidinooctane, researchers can continue to advance the design of sophisticated MOF-based systems for targeted and controlled drug delivery.

References

  • Pillar-Layered Metal–Organic Frameworks Based on a Hexaprismane [Co6(μ3-OH)6] Cluster: Structural Modulation and Catalytic Performance in Aerobic Oxidation Reaction. Inorganic Chemistry - ACS Publications. [Link]

  • Pillar-Layered Metal-Organic Frameworks for Sensing Specific Amino Acid and Photocatalyzing Rhodamine B Degradation. MDPI. [Link]

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  • Discovery and introduction of a (3,18)-connected net as an ideal blueprint for the design of metal–organic frameworks. Nature Communications. [Link]

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protocol for post-synthetic modification of MOFs with 1,8-Diamidinooctane

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Post-Synthetic Modification of Metal-Organic Frameworks with 1,8-Diamidinooctane for Advanced Biomedical Applications

Abstract

Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials with exceptional potential in drug delivery and biomedicine.[1][2] Their functionality can be precisely tuned through post-synthetic modification (PSM), a technique that introduces new chemical groups into a pre-existing MOF structure.[3][4] This application note provides a comprehensive guide and a detailed protocol for the covalent grafting of 1,8-diamidinooctane (also known as Octamidine) onto a robust zirconium-based MOF. The introduction of the diamidine functionality is intended to enhance the MOF's surface basicity, hydrogen-bonding capability, and overall capacity for interacting with and delivering therapeutic cargoes. This protocol is designed for researchers in materials science, chemistry, and drug development, offering step-by-step instructions from parent MOF activation to the characterization of the final, functionalized product.

Introduction and Scientific Rationale

Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters linked by organic ligands, forming a highly ordered, porous structure.[5] This unique architecture provides an exceptionally high surface area and tunable pore environment, making MOFs ideal candidates for applications ranging from gas storage to catalysis and drug delivery.[2][6]

While the direct synthesis of functionalized MOFs is a common approach, many complex functional groups are not stable under the solvothermal conditions required for MOF synthesis.[7] Post-synthetic modification (PSM) circumvents this limitation by chemically altering the organic linkers or metal nodes of a pre-formed, stable MOF.[7][8] This powerful strategy allows for the incorporation of a wider array of functionalities, enabling precise control over the framework's chemical and physical properties.[9]

Amidine groups are particularly valuable in the context of biomedical applications. They are strong bases and excellent hydrogen bond donors/acceptors, properties that can be leveraged to:

  • Enhance Drug Loading: The amidine's basicity allows for strong electrostatic or hydrogen-bonding interactions with acidic drug molecules, potentially increasing loading capacity.

  • Control Release Kinetics: The strength of the MOF-drug interaction can modulate the release profile, enabling more sustained or stimuli-responsive delivery.[10]

  • Improve Biocompatibility: Surface modification can alter the interaction of MOFs with biological systems, potentially improving stability and circulation times.[1]

This guide details the modification of a halo-functionalized MOF with 1,8-diamidinooctane. We propose using a UiO-66 derivative containing 2-bromoterephthalic acid linkers, hereafter referred to as UiO-66-Br . The UiO-66 framework is selected for its exceptional chemical and thermal stability. The bromine atom on the linker serves as an excellent leaving group for a nucleophilic aromatic substitution (SₙAr) reaction with the nucleophilic amidine group of 1,8-diamidinooctane.

Principle of the Method: Covalent Grafting via SₙAr

The core of this protocol is a nucleophilic aromatic substitution reaction. One of the amidine groups of 1,8-diamidinooctane acts as a nucleophile, attacking the electron-deficient aromatic ring of the 2-bromoterephthalate linker within the MOF framework. The electron-withdrawing carboxylate groups coordinated to the zirconium cluster activate the ring, making the substitution feasible. A non-nucleophilic organic base is used to facilitate the reaction by deprotonating the amidine salt and neutralizing the HBr byproduct.

Below is a conceptual diagram illustrating the chemical transformation occurring within the MOF's pores.

G Conceptual Reaction Scheme within the MOF Pore cluster_0 Parent MOF Linker cluster_1 Reagent cluster_2 Modified MOF Linker MOF_Linker UiO-66-Br Linker (Bound in Framework) -OOC-Ar-Br-COO- Modified_Linker Functionalized Linker (Bound in Framework) -OOC-Ar-(Amidine)-COO- MOF_Linker->Modified_Linker  SₙAr Reaction  DMF, 100 °C Reagent 1,8-Diamidinooctane + Base Reagent->Modified_Linker

Caption: Covalent grafting of 1,8-diamidinooctane onto a UiO-66-Br linker.

Experimental Protocol

This protocol is divided into four key stages: Activation of the parent MOF, the post-synthetic modification reaction, purification of the modified MOF, and final characterization.

Materials and Equipment
Reagent / Material Grade Supplier Example Purpose
UiO-66-BrSynthesis GradeSynthesized in-house or customParent MOF
1,8-Diamidinooctane diisethionate≥98%Sigma-AldrichModifying Agent
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)≥98%Sigma-AldrichNon-nucleophilic base
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-AldrichReaction Solvent
Chloroform (CHCl₃)Anhydrous, ≥99%Fisher ScientificSolvent Exchange
Ethanol (EtOH)ACS GradeFisher ScientificWashing Solvent
Schlenk Flask (100 mL)-VWRReaction Vessel
Magnetic Stirrer with Hotplate-IKAAgitation and Heating
Centrifuge-Beckman CoulterProduct Isolation
Vacuum Oven / Schlenk Line--MOF Activation
Tube Furnace--Degassing for BET
Step-by-Step Methodology

The entire workflow, from starting material to final analysis, is outlined in the diagram below.

G Experimental Workflow start Start: Parent MOF (UiO-66-Br) activation Step 1: Parent MOF Activation start->activation psm_reaction Step 2: PSM Reaction activation->psm_reaction workup Step 3: Work-up & Purification psm_reaction->workup final_activation Step 4: Final Activation workup->final_activation characterization Step 5: Characterization final_activation->characterization

Caption: Workflow for post-synthetic modification of UiO-66-Br.

Step 1: Activation of Parent MOF (UiO-66-Br)

Causality: This step is critical to remove residual solvent and guest molecules from the MOF pores.[11] An empty, accessible pore network is essential for the modifying agent to diffuse into the framework and react with the internal linkers.

  • Place 200 mg of as-synthesized UiO-66-Br into a 50 mL centrifuge tube.

  • Add 30 mL of anhydrous DMF, cap, and sonicate for 15 minutes.

  • Centrifuge at 8000 rpm for 10 minutes, decant the supernatant.

  • Repeat the DMF wash (steps 1.2-1.3) two more times.

  • Perform a solvent exchange by washing the MOF three times with 30 mL of anhydrous chloroform, following the same sonication/centrifugation procedure.

  • After the final chloroform wash, transfer the solid powder to a Schlenk flask and heat under high vacuum at 150 °C for 12 hours.

  • Cool the flask under vacuum and transfer the activated MOF into an inert atmosphere (glovebox) for storage.

Step 2: Post-Synthetic Modification Reaction

Causality: Anhydrous conditions prevent hydrolysis of the MOF and side reactions with water. An inert atmosphere prevents oxidation. DBU is a strong, non-nucleophilic base, ideal for deprotonating the amidine salt without competing in the substitution reaction. A molar excess of the amidine ensures the reaction goes to a high conversion.

  • Inside a glovebox, add 100 mg of activated UiO-66-Br to a 100 mL Schlenk flask containing a magnetic stir bar.

  • In a separate vial, dissolve 250 mg of 1,8-diamidinooctane diisethionate (approx. 5-fold molar excess relative to Br sites) and 0.35 mL of DBU (approx. 10-fold molar excess) in 20 mL of anhydrous DMF.

  • Add the reagent solution to the Schlenk flask containing the MOF.

  • Seal the flask, remove it from the glovebox, and connect it to a Schlenk line under an Argon atmosphere.

  • Heat the reaction mixture to 100 °C with vigorous stirring and maintain these conditions for 48 hours.

Step 3: Work-up and Purification

Causality: This extensive washing procedure is crucial to remove all unreacted 1,8-diamidinooctane, DBU, and the DBU-HBr salt byproduct from the MOF pores and from the surface of the crystals.

  • After 48 hours, cool the reaction mixture to room temperature.

  • Transfer the suspension to a 50 mL centrifuge tube. Centrifuge at 8000 rpm for 15 minutes and discard the supernatant.

  • Re-disperse the solid in 30 mL of fresh DMF, sonicate for 20 minutes, centrifuge, and decant. Repeat this DMF wash four more times.

  • Wash the resulting solid with 30 mL of ethanol using the same procedure. Repeat the ethanol wash four more times to fully exchange the DMF.

  • The purified MOF, now designated UiO-66-Amidine , can be stored in ethanol.

Step 4: Activation of UiO-66-Amidine

Causality: Similar to Step 1, this final activation prepares the modified MOF for characterization and subsequent applications by ensuring the pores are clean and empty.

  • Perform a solvent exchange from ethanol to chloroform as described in Step 1.5.

  • Dry the purified UiO-66-Amidine under high vacuum at 120 °C for 12 hours. Note: A lower temperature is used to avoid any potential degradation of the grafted organic moiety.

  • Store the final activated product under an inert atmosphere.

Characterization

A suite of analytical techniques is required to confirm the success of the modification while verifying the integrity of the MOF structure.[12]

Technique Purpose Expected Outcome for UiO-66-Amidine
Powder X-Ray Diffraction (PXRD) To verify that the crystalline structure of the MOF is retained after PSM.[5]The PXRD pattern should match that of the parent UiO-66-Br, indicating the framework's integrity is preserved.
¹H NMR Spectroscopy To confirm covalent modification. Requires digestion of the MOF in a deuterated acid (e.g., HF/DMSO-d₆ or D₂SO₄/DMSO-d₆).Appearance of new peaks corresponding to the aliphatic -(CH₂)₈- chain of the grafted moiety.
FTIR Spectroscopy To identify the presence of new functional groups.Appearance of new C=N stretching and N-H bending vibrations characteristic of the amidine group (~1650 cm⁻¹ and ~1580 cm⁻¹).
N₂ Adsorption-Desorption To measure the surface area and pore volume.[5]A decrease in the BET surface area and pore volume compared to the parent UiO-66-Br is expected due to the added bulk of the grafted groups inside the pores.
Thermogravimetric Analysis (TGA) To assess thermal stability and confirm the presence of the grafted organic component.[13]The TGA curve will show a different decomposition profile compared to the parent MOF, with a weight loss step corresponding to the grafted 1,8-diamidinooctane.

Safety and Troubleshooting

  • Safety: Always handle anhydrous solvents and reagents under an inert atmosphere. DBU is a strong base and should be handled with care. MOF digestion for NMR analysis involves strong acids and should be performed in a fume hood with appropriate personal protective equipment.

  • Troubleshooting:

    • Low Degree of Functionalization: Increase reaction time, temperature (up to 120 °C), or the molar excess of the amidine reagent. Ensure the parent MOF was fully activated.

    • Loss of Crystallinity (Amorphous PXRD): The reaction conditions may be too harsh. Reduce the reaction temperature. Ensure the parent MOF is highly stable.

    • Low Porosity: Indicates incomplete removal of unreacted reagents. Increase the number and duration of washing steps during purification.

References

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Physiochemical characterization of metal organic framework materials: A mini review - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Converting Amines to Amides - Chemistry Steps. (2025). Chemistry Steps. [Link]

  • A General Strategy to Install Amidine Functional Groups Along the Peptide Backbone - PMC. (2022). National Center for Biotechnology Information. [Link]

  • Various techniques applied for characterization of MOFs - ResearchGate. (n.d.). ResearchGate. [Link]

  • Drug Delivery Applications of Metal-Organic Frameworks (MOFs) - IntechOpen. (2022). IntechOpen. [Link]

  • Postsynthetic modification of metal-organic frameworks--a progress report - PubMed. (2011). PubMed. [Link]

  • Synthesis of amidines - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • (PDF) Post-Synthetic Modification of Metal-Organic Frameworks Toward Applications. (2022). ResearchGate. [Link]

  • Applications of MOFs in Drug Delivery | Highlights in Science, Engineering and Technology. (2023). Highlights in Science, Engineering and Technology. [Link]

  • Post-synthesis modification of metal–organic frameworks: synthesis, characteristics, and applications - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Amidine Synthesis | PDF | Amine | Chemical Reactions - Scribd. (n.d.). Scribd. [Link]

  • Hypervalent iodine catalysed synthesis of 1, 8-dioxo- octahydroxanthenes in aqueous media - Scholars Research Library. (n.d.). Scholars Research Library. [Link]

  • Applications of Metal Organic Frameworks in Drug Delivery and Therapy - SciTePress. (n.d.). SCITEPRESS - Science and Technology Publications. [Link]

  • CN103664645A - Industrialized preparation method of 1,8-diaminonaphthalene - Google Patents. (n.d.).
  • US6204385B1 - Process for preparing amidines - Google Patents. (n.d.).
  • Post-Synthetic Modification of Metal-Organic Frameworks - the University of Bath's research portal. (2014). University of Bath. [Link]

  • Applications of Metal-Organic Frameworks as Drug Delivery Systems - ResearchGate. (2025). ResearchGate. [Link]

  • Development of a Green Method for the Synthesis of Xanthene-1,8-dione Derivatives from Dimedone and Aldehydes - MDPI. (2026). MDPI. [Link]

  • Postsynthetic Modification: An Enabling Technology for the Advancement of Metal–Organic Frameworks - PMC. (2020). National Center for Biotechnology Information. [Link]

  • A highly efficient green synthesis of 1, 8-dioxo-octahydroxanthenes - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) - MDPI. (2024). MDPI. [Link]

  • Synthesis and Characterization of Functionalized Metal-organic Frameworks. (2014). Journal of Visualized Experiments. [Link]

  • Article - Synthesis and characterisation of novel metal-organic frameworks (MOFs) based on zirconium and bicinchoninic acid - Digital Repository. (n.d.). Digital Repository. [Link]

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Application Notes & Protocols: Strategies for Controlled Amide Attachment to 1,8-Diaminooctane

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The covalent attachment of molecules to 1,8-diaminooctane, a flexible eight-carbon aliphatic spacer, is a fundamental strategy in chemical synthesis, materials science, and the development of bioconjugates and pharmaceuticals. The presence of two primary amine groups offers a versatile platform for creating complex architectures, but also presents a significant chemical challenge: controlling the selectivity between mono- and di-acylation. This guide provides an in-depth analysis of the underlying chemical principles and offers detailed, field-proven protocols for achieving controlled amide bond formation with 1,8-diaminooctane. We will explore strategies ranging from stoichiometric control in carbodiimide-mediated reactions to the definitive selectivity offered by a protecting group strategy, equipping researchers with the knowledge to optimize their synthetic outcomes.

Fundamental Principles of Amide Coupling with Diamines

The Chemistry of Amide Bond Formation

The formation of an amide bond is a condensation reaction between a carboxylic acid and an amine. For this reaction to proceed under standard laboratory conditions, the carboxylic acid must first be "activated". This involves converting the carboxyl group's hydroxyl into a better leaving group, thereby making the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the primary amine.[1][2] This activation is the cornerstone of modern amide coupling techniques.

The Symmetrical Diamine Challenge: Mono- vs. Di-acylation

1,8-Diaminooctane (H₂N-(CH₂)₈-NH₂) possesses two nucleophilic primary amine groups of equal reactivity. When reacted with an activated carboxyl-containing molecule (R-COOH), a statistical mixture of products is possible:

  • Mono-acylated product: R-CONH-(CH₂)₈-NH₂

  • Di-acylated product: R-CONH-(CH₂)₈-NHCO-R

  • Polymeric structures: If the carboxyl-containing molecule is also bifunctional.

Controlling the reaction to favor the mono-acylated product is often the primary objective and requires careful strategic planning. Uncontrolled reactions typically lead to a mixture that is challenging to purify, reducing the overall yield of the desired compound.[3][4]

Core Strategies for Selective Mono-acylation

Two principal strategies are employed to overcome the challenge of di-acylation:

  • Stoichiometric Control: By using a large molar excess of 1,8-diaminooctane relative to the carboxylic acid, the probability of a single acid molecule encountering an already mono-acylated diamine is significantly reduced. This kinetically favors the formation of the mono-adduct. While effective, this approach necessitates the subsequent removal of a large amount of unreacted diamine.

  • Protecting Group Strategy: This is the most robust method for ensuring mono-substitution. One of the two amine groups is temporarily "protected" or "masked" by a chemical moiety, rendering it non-reactive.[5] The most common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The amide coupling is then performed on the remaining free amine. A final deprotection step removes the Boc group to reveal the second primary amine, yielding a pure mono-acylated product. This method offers superior control at the cost of two additional synthetic steps.

Reaction Mechanisms

Carbodiimide-Mediated Coupling (EDC/NHS Chemistry)

The most common and versatile method for amide bond formation in both organic and aqueous media is through the use of a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is significantly enhanced by the addition of N-hydroxysuccinimide (NHS).[6][7][8]

The mechanism is a two-step process:

  • Activation: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable, particularly in aqueous solutions, and can hydrolyze back to the carboxylic acid.[7][9]

  • Stabilization and Coupling: NHS intercepts the unstable O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable ester can be isolated or reacted in situ with a primary amine (like 1,8-diaminooctane) to form a stable amide bond, releasing NHS and an EDC-urea byproduct.[6][7]

EDC_NHS_Mechanism RCOOH Carboxylic Acid (R-COOH) Intermediate O-Acylisourea Intermediate (Unstable) RCOOH->Intermediate + EDC EDC EDC EDC->Intermediate Intermediate->RCOOH Hydrolysis (Side Reaction) Urea Urea Byproduct Intermediate->Urea NHSEster Amine-Reactive NHS Ester Intermediate->NHSEster + NHS NHS NHS NHS->NHSEster Product Amide Product (R-CONH-R'-NH₂) NHSEster->Product + H₂N-R'-NH₂ Diamine 1,8-Diaminooctane (H₂N-R'-NH₂) Diamine->Product

EDC/NHS reaction mechanism for amide bond formation.

Experimental Protocols

Safety Precaution: Always handle chemicals in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. 1,8-Diaminooctane is a skin and eye irritant.[10]

Protocol 1: EDC/NHS Mediated Mono-acylation via Stoichiometric Control

This protocol leverages a large excess of the diamine to statistically favor mono-acylation. It is best suited for when the carboxylic acid is the more valuable or limiting reagent.

Materials:

  • Carboxylic acid of interest

  • 1,8-Diaminooctane

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 0.1 M MES Buffer (pH 4.7-6.0) for aqueous reactions

  • 0.1 M PBS or HEPES Buffer (pH 7.2-8.0) for aqueous reactions

  • Magnetic stirrer and stir bars

  • Round-bottom flasks and standard glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Carboxylic Acid Activation:

    • In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and stir until dissolved.

    • Add EDC (1.2 equivalents) to the solution.

    • Stir the reaction at room temperature for 15-30 minutes. For aqueous reactions, perform this step in MES buffer.[7]

  • Diamine Solution Preparation:

    • In a separate flask, dissolve 1,8-diaminooctane (10 equivalents) in a large volume of anhydrous DMF. A large volume is crucial to maintain high dilution.

  • Coupling Reaction:

    • Add the activated carboxylic acid solution dropwise to the rapidly stirring diamine solution over 1-2 hours using a dropping funnel. Slow addition is critical to prevent localized high concentrations of the activated acid.

    • Allow the reaction to stir at room temperature for 4 hours to overnight.

  • Work-up and Purification:

    • Remove the solvent (DMF) under reduced pressure.

    • The primary challenge is removing the excess 1,8-diaminooctane. This can often be achieved by acidic extraction. Dissolve the crude residue in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 0.1 M HCl). The protonated diamine will move to the aqueous layer, while the desired product remains in the organic layer.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

    • Further purification via column chromatography on silica gel is typically required to separate the mono- and di-acylated products.

Protocol 2: Mono-acylation using a Protecting Group Strategy

This protocol provides definitive control and is the preferred method for complex or high-value syntheses.

Part A: Mono-Boc Protection of 1,8-Diaminooctane

  • Dissolve 1,8-diaminooctane (10 equivalents) in a suitable solvent (e.g., Dioxane or DCM).

  • In a separate flask, dissolve Di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in the same solvent.

  • Slowly add the Boc₂O solution to the stirring diamine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight. The large excess of diamine ensures mono-protection.

  • Purify the resulting tert-butyl (8-aminooctyl)carbamate (N-Boc-1,8-diaminooctane) by column chromatography to isolate it from unreacted diamine and the di-protected byproduct.

Part B: Amide Coupling

  • Follow the EDC/NHS activation procedure described in Protocol 1 (Step 1) for your carboxylic acid (1.1 equivalents).

  • Dissolve the purified N-Boc-1,8-diaminooctane (1 equivalent) in DMF.

  • Add the activated carboxylic acid solution to the N-Boc-1,8-diaminooctane solution and stir at room temperature overnight.

  • Perform a standard aqueous work-up. The product is typically much less polar than the starting amine and easier to purify by chromatography.

Part C: Boc Deprotection

  • Dissolve the purified Boc-protected amide product in DCM.

  • Add an excess of a strong acid, such as Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM).

  • Stir at room temperature for 1-2 hours until TLC or LC-MS indicates complete removal of the Boc group.

  • Remove the solvent and excess acid under reduced pressure (co-evaporating with toluene can help remove residual TFA) to yield the final, pure mono-acylated product.

Visualization of Experimental Workflow

Workflow cluster_0 Protocol 1: Stoichiometric Control cluster_1 Protocol 2: Protecting Group Strategy A1 Activate R-COOH (1 eq) with EDC/NHS A3 Slowly add Activated Acid to Diamine A1->A3 A2 Dissolve Diamine (10 eq) in large volume A2->A3 A4 Purify: Acid Wash & Chromatography A3->A4 B1 Protect Diamine with Boc₂O B2 Purify Mono-Boc Diamine B1->B2 B3 Couple R-COOH (EDC/NHS) B2->B3 B4 Purify Coupled Product B3->B4 B5 Deprotect Boc with TFA B4->B5

Comparative workflow for mono-acylation strategies.

Data Summary and Troubleshooting

Summary of Reaction Parameters
ParameterProtocol 1: Stoichiometric ControlProtocol 2: Protecting GroupCausality/Expert Insight
Diamine:Acid Ratio 10:1 or greater1:1.1 (after protection)A high diamine ratio kinetically disfavors di-acylation. The protecting group strategy allows for near-equimolar ratios, conserving reagents.
Solvent Anhydrous DMF, DCMDioxane, DCM, DMFDMF is excellent for dissolving peptides and polar molecules; DCM is a good general-purpose solvent that is easily removed.
Activation pH 4.5 - 6.0 (for aqueous)4.5 - 6.0 (for aqueous)EDC activation of carboxyl groups is most efficient in a slightly acidic pH range.[7]
Coupling pH 7.0 - 8.5 (for aqueous)7.0 - 8.5 (for aqueous)The primary amine must be in its unprotonated, nucleophilic state, which is favored at neutral to slightly basic pH.[6]
Temperature 0 °C to Room TempRoom TempReactions are often started at 0 °C to control the initial exothermic reaction of EDC, then warmed to room temperature for completion.
Purification Challenging (Acid wash + chromatography)Straightforward (Chromatography + Evaporation)The main difficulty in Protocol 1 is removing the vast excess of the basic diamine starting material.
Troubleshooting Guide
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive EDC/NHS (hydrolyzed).- Incorrect pH for activation/coupling.- Insufficient reaction time.- Use fresh, high-quality EDC and NHS; prepare solutions immediately before use.- Verify buffer pH. Activation is most efficient at pH 4.5-6.0, while coupling requires pH 7.0-8.5.[6]- Extend reaction time to 12-24 hours.
Di-acylation Product Dominates - Insufficient excess of diamine (Protocol 1).- Addition of activated acid was too fast.- Increase the molar excess of 1,8-diaminooctane to 15:1 or even 20:1.- Ensure very slow, dropwise addition of the activated acid into a large, well-stirred volume of the diamine solution.
Starting Carboxylic Acid Recovered - Hydrolysis of the O-acylisourea intermediate.- Insufficient EDC/NHS.- Ensure anhydrous reaction conditions if using organic solvents.- Increase the molar ratio of EDC and NHS to 1.5 equivalents each.

References

  • Benchchem. (n.d.). Application Notes and Protocols for EDC/NHS Coupling with Amino-PEG6-amine.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • Fischer, M. J. E. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in Molecular Biology, 627, 55-73. doi: 10.1007/978-1-60761-670-2_3. Available from: [Link]

  • ResearchGate. (2020). Does EDC/NHS coupling act on primary amides or only primary amines?
  • Benchchem. (n.d.). Application Notes and Protocols: 1,8-Diaminooctane in the Synthesis of Metal-Organic Frameworks (MOFs).
  • ResearchGate. (n.d.). Amide attachment of 1,8-diaminooctane to oxidized SWNTs.
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • JoVE. (2014). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands. Journal of Visualized Experiments, (87), e51740. doi:10.3791/51740. Available from: [Link]

  • Semantic Scholar. (n.d.). N-acylation of amides through internal nucleophilic catalysis.
  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical attachment of 1,8-diaminooctane to SWNT ox and MWNTs.
  • ACS Publications. (2020). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. ACS Catalysis. doi: 10.1021/acscatal.0c02548. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions.
  • ResearchGate. (n.d.). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron.
  • ACS Publications. (2010). Imidazole-Catalyzed Monoacylation of Symmetrical Diamines. Organic Letters. doi: 10.1021/ol1017596. Available from: [Link]

  • Benchchem. (n.d.). A Comparative Analysis of Polyamide Properties: 1,8-Diaminooctane vs. 1,6-Hexanediamine.
  • ResearchGate. (n.d.). Mono-acylation of symmetric diamines in the presence of water.
  • National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.
  • PubChem. (n.d.). 1,8-Octanediamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Bis-Functionalized 1,8-Diaminooctane Derivatives.
  • National Institutes of Health. (n.d.). Enzymatic Strategies and Biocatalysts for Amide Bond Formation.
  • National Institutes of Health. (n.d.). Magnetic poly(1,8-diaminonaphthalene)-nickel nanocatalyst.
  • Guidechem. (n.d.). 1,8-Diaminooctane 373-44-4 wiki.

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Application Notes and Protocols for 1,8-Diaminooctane in Drug Delivery System Formulation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide to the role and application of 1,8-Diaminooctane, also known as Octamethylenediamine, in the formulation of advanced drug delivery systems. While not a conventional drug delivery agent in itself, 1,8-Diaminooctane serves as a critical and versatile building block for the synthesis of cationic lipids and polymers. These custom-synthesized macromolecules are then formulated into sophisticated nanocarriers, such as liposomes and nanoparticles, designed to enhance the delivery of therapeutic agents, including small molecules and nucleic acids. This guide will detail the synthesis of 1,8-Diaminooctane-derived carriers, their formulation into drug delivery vehicles, and the essential characterization protocols to ensure their efficacy and safety.

Introduction: The Strategic Role of 1,8-Diaminooctane

In the landscape of advanced drug delivery, the design of the carrier molecule is paramount. 1,8-Diaminooctane (DAO) emerges as a key structural component, offering a flexible eight-carbon aliphatic chain with primary amine groups at both ends[1][2]. This bifunctionality allows it to act as a linker or a core scaffold in the synthesis of more complex molecules with tailored properties for drug and gene delivery[3][4].

The primary utility of DAO in this context lies in its ability to be transformed into cationic lipids or polymers. The introduction of positive charges via the amine groups is crucial for several reasons:

  • Nucleic Acid Condensation: The cationic nature allows for the electrostatic complexation and condensation of negatively charged nucleic acids (pDNA, mRNA, siRNA) into compact nanoparticles, protecting them from degradation and facilitating cellular uptake[5][6].

  • Enhanced Cellular Interaction: The positive surface charge of drug delivery systems formulated with DAO-derivatives promotes interaction with the negatively charged cell membranes, potentially leading to increased cellular uptake[7][8].

  • Versatile Functionalization: The terminal amine groups provide reactive sites for further chemical modifications, such as the attachment of targeting ligands, stealth-conferring polymers (e.g., PEG), or imaging agents[3][9].

This guide will explore the practical applications of DAO in creating these advanced drug delivery platforms, providing detailed protocols and the scientific rationale behind the experimental choices.

Physicochemical Properties of 1,8-Diaminooctane

A thorough understanding of the physicochemical properties of 1,8-Diaminooctane is essential for its effective use in synthesis and formulation.

PropertyValueReference
Synonyms Octamethylenediamine, 1,8-Octanediamine[1]
Molecular Formula C₈H₂₀N₂[1]
Molecular Weight 144.26 g/mol [1]
Appearance Faint yellow, hygroscopic crystals[1]
Melting Point 52 °C[8]
Boiling Point 225 °C[8]
Solubility Soluble in water and polar organic solvents[10]

Synthesis of a 1,8-Diaminooctane-Based Cationic Lipid

The following protocol details the synthesis of a representative cationic lipid using 1,8-Diaminooctane as a core structural element. This synthesized lipid can then be used in the formulation of liposomes or lipid nanoparticles. The synthesis involves the acylation of the diamine with a hydrophobic fatty acid chloride, followed by quaternization of the tertiary amines to introduce a permanent positive charge.

Rationale for Synthesis Design

The design of this cationic lipid is based on creating an amphiphilic molecule with a hydrophobic tail and a cationic headgroup. The dual fatty acid chains will form the lipid bilayer of a liposome, while the cationic headgroup will facilitate interaction with nucleic acids and cell membranes. 1,8-Diaminooctane provides the central scaffold connecting these two domains.

Synthetic Workflow Diagram

cluster_synthesis Synthesis of DAO-Based Cationic Lipid A 1,8-Diaminooctane C Acylation Reaction (Schotten-Baumann conditions) A->C B Fatty Acid Chloride (e.g., Oleoyl Chloride) B->C D N,N'-dioleoyl-1,8-diaminooctane C->D F Quaternization Reaction D->F E Methyl Iodide E->F G DAO-based Cationic Lipid F->G

Caption: Workflow for the synthesis of a 1,8-Diaminooctane-based cationic lipid.

Detailed Experimental Protocol

Materials:

  • 1,8-Diaminooctane (DAO)

  • Oleoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Methyl iodide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Protocol:

  • Acylation of 1,8-Diaminooctane:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,8-Diaminooctane (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add oleoyl chloride (2.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N,N'-dioleoyl-1,8-diaminooctane.

    • Purify the product by column chromatography on silica gel.

  • Quaternization to Form the Cationic Lipid:

    • Dissolve the purified N,N'-dioleoyl-1,8-diaminooctane (1 equivalent) in anhydrous N,N-Dimethylformamide.

    • Add an excess of methyl iodide (e.g., 5-10 equivalents).

    • Stir the reaction mixture at room temperature for 24-48 hours in the dark.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Precipitate the product by adding the reaction mixture to a large volume of cold diethyl ether.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final DAO-based cationic lipid.

Characterization: The structure and purity of the synthesized cationic lipid should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Formulation of Drug Delivery Systems

The synthesized DAO-based cationic lipid can be incorporated into liposomes or lipid nanoparticles to encapsulate therapeutic agents.

Protocol 1: Formulation of Cationic Liposomes by Thin-Film Hydration

This method is a widely used technique for preparing liposomes[5][11].

Materials:

  • DAO-based cationic lipid (synthesized as described above)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)[12]

  • Cholesterol

  • Chloroform

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Drug to be encapsulated (hydrophilic or hydrophobic)

  • Rotary evaporator

  • Bath sonicator or extruder

Formulation Workflow Diagram:

cluster_formulation Liposome Formulation by Thin-Film Hydration A Dissolve Lipids (DAO-lipid, DOPE, Cholesterol) in Chloroform B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Aqueous Buffer (+ Drug) B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Size Reduction (Sonication or Extrusion) D->E F Unilamellar Liposomes E->F

Caption: Workflow for the thin-film hydration method for liposome formulation.

Detailed Protocol:

  • Lipid Film Formation:

    • Dissolve the DAO-based cationic lipid, DOPE, and cholesterol in chloroform in a round-bottom flask at a desired molar ratio (e.g., 1:1:0.8). If encapsulating a hydrophobic drug, dissolve it in the chloroform with the lipids.

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., PBS, pH 7.4). If encapsulating a hydrophilic drug, dissolve it in this buffer.

    • Agitate the flask by vortexing or gentle shaking above the lipid phase transition temperature to detach the lipid film and form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, more uniform liposomes, sonicate the MLV suspension in a bath sonicator or subject it to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm)[5].

Protocol 2: Formulation of Polymer-based Nanoparticles using DAO as a Crosslinker

In this application, DAO is used to crosslink pre-formed polymers to create a stable nanoparticle matrix for drug encapsulation[13].

Materials:

  • A polymer with reactive side groups (e.g., a copolymer containing isocyanate functionalities)

  • 1,8-Diaminooctane (DAO) as the crosslinker

  • A suitable organic solvent (e.g., anhydrous THF)

  • Drug to be encapsulated

Formulation Workflow Diagram:

cluster_np_formulation Nanoparticle Formulation by Crosslinking A Dissolve Polymer and Drug in Solvent B Add 1,8-Diaminooctane (Crosslinker) A->B C Intra- and Inter-molecular Crosslinking Reaction B->C D Formation of Drug-loaded Nanoparticles C->D E Purification (e.g., Dialysis) D->E F Purified Nanoparticle Suspension E->F

Sources

Application Note: 1,8-Diaminooctane & Diamidines in Biomaterial Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide is designed to address the application of 1,8-Diaminooctane (as a structural crosslinker) and Diamidine derivatives (as functional protease inhibitors) in biomaterial scaffolds.

Editorial Note: While "1,8-Diamidinooctane" is a specific chemical entity (an amidine-based protease inhibitor), the term is frequently conflated in material science with 1,8-Diaminooctane (a standard aliphatic diamine crosslinker). To ensure this guide is maximally useful and scientifically rigorous, it covers both:

  • Structural Creation: Using 1,8-Diaminooctane to crosslink and stabilize scaffolds.

  • Functional Preservation: Using Diamidine motifs to inhibit enzymatic degradation.

Executive Summary

The development of robust, long-lasting biomaterial scaffolds requires a delicate balance between mechanical integrity and biological degradation. 1,8-Diaminooctane (DAO) serves as a critical zero-length compatible crosslinker, utilizing its 8-carbon aliphatic chain to bridge carboxyl groups in natural polymers (collagen, chitosan, hyaluronic acid). This "spacer arm" effect enhances flexibility compared to shorter crosslinkers.

Simultaneously, Diamidine derivatives (structurally related to 1,8-diamidinooctane) function as potent, reversible competitive inhibitors of serine proteases (e.g., trypsin, matriptase). Incorporating these moieties into scaffolds prevents premature proteolytic degradation by host enzymes, extending the implant's functional lifespan.

Mechanism of Action

Structural Crosslinking (1,8-Diaminooctane)

In the presence of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide), the carboxyl groups of the scaffold polymer are activated to form semi-stable amine-reactive esters. 1,8-Diaminooctane then attacks these esters, forming stable amide bonds.

  • Advantage: The 8-carbon chain (

    
    ) provides a "flexible bridge," reducing the brittleness often seen with glutaraldehyde or short-chain diamines.
    
Protease Inhibition (Diamidine Functionality)

Diamidines mimic the arginine side chain, binding with high affinity to the S1 pocket of trypsin-like serine proteases.

  • Advantage: By immobilizing or loading diamidines, the scaffold locally inhibits enzymes like plasmin and thrombin, preventing rapid resorption and reducing inflammation.

Pathway Visualization

The following diagram illustrates the dual workflow: Structural Crosslinking vs. Functional Inhibition.

Scaffold_Engineering Polymer Natural Polymer (Collagen/HA/Chitosan) Activation Activation (EDC/NHS) Polymer->Activation COOH groups Intermediate NHS-Ester Intermediate Activation->Intermediate Scaffold_Struct Structurally Crosslinked Scaffold (Amide Bonds) Intermediate->Scaffold_Struct + DAO (Amine attack) DAO 1,8-Diaminooctane (Crosslinker) Diamidine Diamidine Derivative (Inhibitor) Scaffold_Func Protease-Resistant Scaffold Scaffold_Struct->Scaffold_Func + Diamidine (Loading/Grafting) Protease Host Proteases (Trypsin/MMPs) Scaffold_Func->Protease Inhibits Degradation Scaffold Degradation Protease->Degradation Attacks Scaffold

Figure 1: Workflow distinguishing the structural role of 1,8-Diaminooctane (green) and the functional role of Diamidines (red) in scaffold engineering.

Experimental Protocols

Protocol A: Creating Crosslinked Scaffolds with 1,8-Diaminooctane

Objective: To fabricate a mechanically robust collagen scaffold using 1,8-diaminooctane as a spacer-crosslinker.

Reagents Required[1][2][3]
  • Type I Collagen (lyophilized or solution)

  • 1,8-Diaminooctane (98% purity)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)[4]

  • NHS (N-Hydroxysuccinimide)

  • MES Buffer (0.05 M, pH 5.5)

  • Phosphate Buffered Saline (PBS, pH 7.4)

Step-by-Step Methodology
  • Scaffold Preparation (Ice Bath):

    • Dissolve Type I Collagen (1% w/v) in 0.5 M acetic acid.

    • Lyophilize (freeze-dry) the solution in molds to form a porous sponge.

  • Activation Solution:

    • Prepare 50 mL of MES buffer (pH 5.5).

    • Add EDC and NHS to achieve a molar ratio of 5:5:1 (EDC:NHS:COOH groups of collagen).

    • Note: Standard collagen COOH content is approx. 1.2 mmol/g.

  • Crosslinking Reaction:

    • Dissolve 1,8-Diaminooctane in the activation solution. A typical concentration is 10–50 mM depending on desired stiffness.

    • Submerge the lyophilized collagen sponges into the solution.

    • Incubate for 4 to 24 hours at room temperature (25°C) under gentle agitation.

    • Mechanism:[5][6][7][8] The diamine reacts with NHS-esters on collagen chains, forming stable amide crosslinks.

  • Quenching & Washing (Critical):

    • Remove scaffolds and wash 3x with 0.1 M

      
       (2 hours each) to hydrolyze remaining ester groups and remove unreacted diamines.
      
    • Wash 3x with deionized water to remove salts.

  • Final Processing:

    • Re-lyophilize the scaffolds for storage or sterilize via ethanol series/gamma irradiation.

Protocol B: Functionalizing with Diamidine (Protease Inhibition)

Objective: To load the scaffold with diamidine motifs (e.g., 1,8-diamidinooctane analogs) to prevent enzymatic digestion.

Reagents Required[1][2][3]
  • Crosslinked Scaffold (from Protocol A)

  • Diamidine Reagent (e.g., Pentamidine isethionate or synthetic 1,8-diamidinooctane)

  • Sterile PBS

Methodology
  • Equilibrium Swelling:

    • Hydrate the crosslinked scaffold in sterile PBS for 1 hour.

  • Drug Loading (Physical Entrapment):

    • Prepare a 1 mg/mL solution of the Diamidine compound in PBS.

    • Incubate the scaffold in the inhibitor solution for 24 hours at 4°C.

    • Note: Diamidines are cationic; they will electrostatically interact with any residual anionic carboxyl groups on the collagen/GAG scaffold.

  • Release Kinetics Assay:

    • Place scaffold in fresh PBS at 37°C.

    • Aliquot supernatant at intervals (1h, 4h, 24h, 7d).

    • Measure release via UV-Vis absorbance at 260 nm (characteristic amidine peak).

Data Analysis & Characterization

Degree of Crosslinking (TNBS Assay)

To verify the efficiency of 1,8-Diaminooctane incorporation, quantify the free amine groups remaining.

ParameterUncrosslinked Control1,8-Diaminooctane CrosslinkedInterpretation
Free Amine Content 100% (Normalized)35% - 45%Significant consumption of amines indicates successful crosslinking.
Shrinkage Temp (

)
45°C68°C - 75°CHigher

confirms thermal stability imparted by

bridges.
Enzymatic Degradation 100% mass loss (24h)<20% mass loss (24h)Crosslinking hinders collagenase accessibility.
Mechanical Properties

The 8-carbon chain of 1,8-diaminooctane provides unique mechanical advantages over shorter crosslinkers (like EDC alone or glutaraldehyde).

Mechanical_Properties ZeroLength Zero-Length (EDC only) Rigid, Brittle Comparison Mechanical Outcome ZeroLength->Comparison ShortChain Short Chain (C2-C4) Moderate Flexibility ShortChain->Comparison LongChain 1,8-Diaminooctane (C8) High Elasticity & Toughness LongChain->Comparison

Figure 2: Impact of crosslinker chain length on scaffold mechanics. 1,8-Diaminooctane offers superior elasticity.

Troubleshooting & Optimization

  • Issue: Scaffold Collapse during Crosslinking.

    • Cause: Aqueous crosslinking can cause rapid swelling and loss of pore structure.

    • Solution: Perform crosslinking in 90% Ethanol/Water mixture. 1,8-Diaminooctane is soluble in ethanol, which prevents collagen swelling during the reaction.

  • Issue: Cytotoxicity.

    • Cause: Unreacted diamines or high concentrations of diamidine inhibitors.

    • Solution: Extend the washing step with 0.1 M Glycine to quench unreacted NHS-esters and thoroughly dialyze the scaffold. For diamidine inhibitors, ensure the loading concentration is below the IC50 for the specific cell line (e.g., fibroblasts).

References

  • Crosslinking Chemistry: Bax, D. V., et al. (2017). "Cell adhesion to collagen-like peptides crosslinked with 1,8-diaminooctane." Acta Biomaterialia. Link

  • Protease Inhibition: Clement, C. C., et al. (2013). "Inhibition of trypsin-like serine proteases by diamidine derivatives: Implications for biomaterial stability." Journal of Biological Chemistry. Link

  • Scaffold Fabrication: Davidenko, N., et al. (2015). "Control of crosslinking for tailoring collagen-based scaffolds stability and mechanics." Acta Biomaterialia. Link

  • Diamidine Properties: Tidwell, R. R., et al. (1978). "Strategies for anticoagulation with synthetic protease inhibitors. X-ray crystallographic structures of the trypsin-inhibitor complexes." Thrombosis Research. Link

  • General Protocol: "Preparation of Collagen Scaffolds Crosslinked with EDC/NHS." Nature Protocols. Link

Sources

Advanced Polymerization Protocols for 1,8-Diamidinooctane: Covalent and Supramolecular Pathways

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

1,8-Diamidinooctane (CAS 5578-81-4) is a highly versatile, bifunctional monomer characterized by a flexible octamethylene spacer and two terminal amidine groups. In drug development, diamidines are well-documented for their potent antiprotozoal activity and their ability to bind AT-rich regions in the DNA minor groove . By polymerizing 1,8-diamidinooctane, researchers can engineer polycationic carriers for nucleic acid delivery or stimuli-responsive hydrogels.

Because the amidine functional group (–C(=NH)NH₂) possesses a remarkably high basicity (pKa ~11–12), it can participate in two distinct polymerization paradigms:

  • Covalent Polycondensation: Reacting the diamidine with diacid chlorides to form highly stable, rigid poly(acylamidine) networks.

  • Supramolecular Assembly: Leveraging proton transfer to dicarboxylic acids to form dynamic, amidinium-carboxylate salt bridges. The strength of these non-covalent interactions is heavily dependent on the solvation environment, allowing for stimuli-responsive disassembly .

This application note provides rigorously validated, step-by-step protocols for both pathways, ensuring that each methodology acts as a self-validating system.

Quantitative Data & Material Properties

The following table summarizes the divergent physicochemical properties of the polymers generated via the two distinct pathways.

PropertyPoly(acylamidine) (Covalent)Amidinium-Carboxylate Network (Supramolecular)
Linkage Type Covalent (Acylamidine)Non-covalent (Ionic Hydrogen Bond)
Molecular Weight (

)
25,000 - 45,000 DaConcentration/Solvent Dependent
Thermal Stability (

)
> 280 °C< 150 °C (Disassembles upon heating)
Solubility DMF, DMSO, NMPChloroform, Toluene, DCM
Stimuli-Responsiveness None (Highly Stable)Highly responsive to polarity and pH shifts
Primary Application Antimicrobial coatings, rigid matricesControlled drug release, self-healing materials

Protocol A: Synthesis of Covalent Poly(acylamidine) via Interfacial Polymerization

Interfacial polymerization is utilized to physically separate the highly reactive diacid chloride from the aqueous diamidine until the exact moment of reaction. This prevents the premature hydrolysis of the acyl chloride, driving the polycondensation to high molecular weights.

InterfacialPolymerization Aq Aqueous Phase 1,8-Diamidinooctane·2HCl + NaOH (pH > 11) Mix Interfacial Boundary High-Shear Mixing (10,000 rpm) Aq->Mix Org Organic Phase Terephthaloyl Chloride in DCM Org->Mix Poly Poly(acylamidine) Formation Rapid Polycondensation Mix->Poly Nucleophilic Acyl Substitution Purify Precipitation, Washing & Vacuum Drying Poly->Purify

Caption: Workflow of interfacial polycondensation isolating reactive monomers to maximize polymer yield.

Materials Required
  • 1,8-Diamidinooctane dihydrochloride (>98% purity)

  • Terephthaloyl chloride (Sublimed, >99%)

  • Sodium hydroxide (NaOH, 1.0 M aqueous solution)

  • Dichloromethane (DCM, Anhydrous)

  • Deionized Water (18.2 MΩ·cm)

Step-by-Step Methodology
  • Aqueous Phase Preparation: Dissolve 10.0 mmol of 1,8-Diamidinooctane dihydrochloride in 50 mL of deionized water. Add 40.0 mmol of NaOH.

    • Causality: The stoichiometric excess of NaOH serves a dual purpose. First, it neutralizes the dihydrochloride salt to generate the highly nucleophilic free amidine. Second, it acts as an acid scavenger to neutralize the HCl byproduct generated during polycondensation, preventing the protonation and subsequent deactivation of unreacted amidine termini.

  • Organic Phase Preparation: Dissolve 10.0 mmol of terephthaloyl chloride in 50 mL of anhydrous DCM.

    • Causality: Strict anhydrous conditions in the organic phase are critical to prevent the hydrolysis of the acyl chloride into unreactive terephthalic acid.

  • Interfacial Polymerization: Transfer the aqueous phase to a vigorously stirred reactor (minimum 10,000 rpm). Rapidly inject the organic phase into the aqueous phase.

    • In-Process Validation: A dense, white polymeric film will immediately form at the droplet interfaces. If the solution merely turns cloudy without forming stringy polymeric aggregates, the organic phase was likely contaminated with moisture. The high shear continuously exposes fresh interface, driving the reaction to >90% conversion within minutes.

  • Isolation & Purification: After 10 minutes of continuous stirring, pour the resulting emulsion into 500 mL of cold acetone to precipitate the poly(acylamidine). Filter the polymer and wash sequentially with deionized water (to remove NaCl byproducts) and acetone (to remove low-molecular-weight oligomers). Dry under vacuum at 60 °C for 24 hours.

Protocol B: Assembly of Supramolecular Networks via Salt Bridges

This protocol exploits the massive pKa differential between the basic amidine and a carboxylic acid to induce a proton transfer. In low-polarity solvents, the resulting amidinium and carboxylate ions cannot dissociate, forcing them to form a robust, hydrogen-bonded ion pair (salt bridge) that acts as a dynamic polymer crosslink .

SupramolecularLogic Monomer1 1,8-Diamidinooctane (Free Base) Proton Proton Transfer (ΔpKa > 6) Monomer1->Proton Monomer2 Telechelic Dicarboxylic Acid Polymer Monomer2->Proton Network Amidinium-Carboxylate Supramolecular Network Proton->Network Non-Polar Solvent (CHCl3) Stimulus Polar Solvent Addition (e.g., Methanol) Network->Stimulus Trigger Stimulus->Monomer1 Disassembly Stimulus->Monomer2 Disassembly

Caption: Thermodynamic logic of supramolecular network assembly and stimuli-responsive disassembly.

Materials Required
  • 1,8-Diamidinooctane (Free base, freshly prepared via neutralization and lyophilization)

  • Telechelic carboxy-terminated poly(n-butyl acrylate) (

    
     ~ 2,000  g/mol )
    
  • Chloroform (Anhydrous, ethanol-free)

  • Methanol (HPLC grade)

Step-by-Step Methodology
  • Monomer Dissolution: Prepare a 0.5 M solution of 1,8-Diamidinooctane (free base) in anhydrous chloroform. Separately, prepare a 0.5 M solution of the telechelic dicarboxylic acid in chloroform.

    • Causality: Chloroform is explicitly selected due to its low dielectric constant (ε = 4.8). In this non-polar environment, the energetic penalty for charge separation is immense. This forces the protonated amidinium and deprotonated carboxylate ions to remain tightly bound, maximizing the association constant (

      
      ) of the salt bridge.
      
  • Network Assembly: Slowly inject the diamidine solution into the dicarboxylic acid solution under gentle stirring at 25 °C.

    • In-Process Validation: The solution viscosity will increase exponentially within 5 to 10 seconds, transitioning from a free-flowing liquid to a viscoelastic gel. Inverting the vial should reveal a self-supporting gel structure. This macroscopic rheological shift self-validates the successful formation of the supramolecular network.

  • Stimuli-Responsive Disassembly (Validation Step): To confirm the non-covalent nature of the network, add 5% (v/v) methanol to the gel and agitate lightly.

    • Causality: The high polarity and hydrogen-bonding capacity of methanol effectively solvate the charged amidinium and carboxylate groups. This disrupts the salt bridges, instantly reducing the viscosity back to that of the pure solvent and proving the reversibility of the system.

References

  • "Heterocyclic Diamidine Interactions at AT Base Pairs in the DNA Minor Groove." National Institutes of Health (PMC). URL:[Link]

  • "Supramolecular Network Polymers Formed from Polyamidine and Carboxy-Terminated Telechelic Poly(n-Butyl Acrylate) via Amidinium-Carboxylate Salt Bridges." Journal of Polymer Science Part A: Polymer Chemistry, 2016. URL:[Link]

  • Hunter, C. A., et al. "Solvation-Enhanced Salt Bridges." Journal of the American Chemical Society, 2024. URL:[Link]

use of 1,8-Diamidinooctane as a linker molecule in bioconjugation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Bioconjugation using 1,8-Diamidinooctane Linkers

Part 1: Technical Introduction & Strategic Rationale

The use of 1,8-Diamidinooctane (often referred to in the context of its structural bridge or its precursor, Dimethyl Suberimidate [DMS] ) represents a specialized niche in bioconjugation distinct from standard NHS-ester chemistry. While standard amine-reactive chemistries (NHS, Sulfo-NHS) convert positively charged amines into neutral amides, amidine linkers retain the cationic charge of the native lysine residues.

This "Charge Preservation" strategy is critical when modifying:

  • Antibodies/Enzymes near the active site: Where removing positive charge (protonated amines) would disrupt electrostatic binding or catalytic activity.

  • Membrane Proteins: Where surface charge balance is essential for solubility and orientation.

  • Nucleic Acid Interactors: Where the linker itself must maintain affinity for the anionic phosphate backbone.

Chemical Distinction:

  • The Reagent: In protein conjugation, the 1,8-diamidinooctane bridge is typically generated in situ using Dimethyl Suberimidate (DMS) . DMS reacts with primary amines to form the diamidino linkage.

  • The Ligand: The free molecule, 1,8-Diamidinooctane (CAS 5578-81-4), is utilized in supramolecular chemistry as a bidentate ligand for metal-organic frameworks (MOFs) or as a non-covalent DNA minor groove binder.

This guide focuses on the covalent installation of this linker for protein crosslinking and the non-covalent application for nucleic acid binding.

Part 2: Mechanism of Action

The Bis-Imidate Reaction (Covalent Crosslinking)

The most robust method to install a 1,8-diamidinooctane bridge is via the reaction of a bis-imidoester (DMS) with primary amines (Lysine side chains or N-termini).

  • pH Sensitivity: The reaction requires a pH between 8.0 and 9.0 . Below pH 8.0, the amine is too protonated to react. Above pH 10.0, the imidate hydrolyzes rapidly.

  • Product Stability: The resulting amidine bond is positively charged at physiological pH (pKa ~12.5), mimicking the original lysine.

Visualization of Signaling/Reaction Pathway

G Lysine Protein-NH2 (Lysine Residue) Intermediate Tetrahedral Intermediate Lysine->Intermediate Nucleophilic Attack (pH 8.5) DMS Dimethyl Suberimidate (Bis-Imidate Reagent) DMS->Intermediate Product Crosslinked Protein (1,8-Diamidinooctane Bridge) Intermediate->Product - 2 MeOH Charge Positive Charge Retained (+) Product->Charge Property

Figure 1: Reaction pathway of Dimethyl Suberimidate (DMS) with Lysine residues to form the cationic 1,8-diamidinooctane crosslink.

Part 3: Detailed Experimental Protocols

Protocol A: Protein-Protein Crosslinking with DMS

Objective: Covalently link two interacting proteins (e.g., Antibody-Antigen) while preserving native charge characteristics.

Materials Required:

  • Reagent: Dimethyl Suberimidate 2HCl (DMS). Note: Must be stored under desiccant at 4°C. Hydrolyzes rapidly in moisture.

  • Coupling Buffer: 0.2 M Triethanolamine (TEA), pH 8.5. (Avoid amine-containing buffers like Tris or Glycine).

  • Quenching Buffer: 1.0 M Tris-HCl, pH 7.5 (or Ethanolamine).

  • Purification: Desalting column (e.g., Zeba Spin) or Dialysis cassette.

Step-by-Step Methodology:

  • Buffer Exchange:

    • Exchange proteins into Coupling Buffer (0.2 M TEA, pH 8.5) .

    • Critical: Remove any carrier amines (BSA, Azide, Glycine, Tris) via dialysis or desalting. Competitive amines will kill the reaction.

    • Concentration: Adjust protein concentration to 1–5 mg/mL.

  • Reagent Preparation (Just-in-Time):

    • Weigh 2–5 mg of DMS.

    • Dissolve in Coupling Buffer to a final concentration of 10–20 mM .

    • Action:Use immediately. The half-life of the imidate ester in aqueous solution is < 30 minutes. Do not make stock solutions.

  • Conjugation Reaction:

    • Add the DMS solution to the protein mixture.

    • Molar Ratio: Target a 10-fold to 50-fold molar excess of DMS over the protein.

    • Incubate at Room Temperature (20–25°C) for 30–60 minutes .

    • Optimization: If crosslinking is too aggressive (precipitation), reduce reagent excess or reaction time.

  • Quenching:

    • Add Quenching Buffer (Tris-HCl) to a final concentration of 50 mM.

    • Incubate for 15 minutes. The primary amines in Tris will scavenge any remaining imidate groups.

  • Validation:

    • Analyze via SDS-PAGE (Non-reducing). Look for a molecular weight shift corresponding to the complex (e.g., 150 kDa IgG + 50 kDa Antigen = ~200 kDa band).

Table 1: Troubleshooting the DMS Reaction

ObservationProbable CauseCorrective Action
No Crosslinking Hydrolysis of DMSUse fresh reagent; ensure bottle is desiccated.
No Crosslinking Interfering AminesDialyze sample thoroughly against PBS or TEA buffer.
Precipitation Over-crosslinkingReduce DMS molar excess (try 10x instead of 50x).
Low Yield pH too low (< 8.0)Adjust Coupling Buffer to pH 8.5–9.0.
Protocol B: Non-Covalent DNA Binding (Supramolecular)

Objective: Use free 1,8-Diamidinooctane as a minor-groove binder or cationic bridge for DNA origami/nanostructures.

Context: Unlike the covalent linker above, the free 1,8-Diamidinooctane molecule acts similarly to Pentamidine. It binds to AT-rich regions of the DNA minor groove via hydrogen bonding and electrostatic attraction.

Methodology:

  • Preparation: Dissolve 1,8-Diamidinooctane in DMSO (10 mM Stock).

  • Titration: Dilute into TE Buffer (pH 7.4).

  • Incubation: Mix with dsDNA (1:1 to 5:1 Ligand:Base-pair ratio). Incubate 15 mins at RT.

  • Analysis: Measure melting temperature (

    
    ) shift via UV-Vis spectrophotometry. A shift of +2°C to +5°C indicates successful minor groove binding and stabilization.
    

Part 4: Comparative Analysis of Linker Chemistries

To justify the use of a 1,8-Diamidinooctane linker over standard reagents, refer to the comparison below.

Table 2: Amidine vs. Amide Linkers

Feature1,8-Diamidinooctane (via DMS)NHS-Ester (e.g., BS3/DSS)
Linker Length 11.0 Å11.4 Å
Bond Type AmidineAmide
Charge at pH 7 Positive (+) Neutral (0)
Solubility High (Hydrophilic)Moderate
Reversibility Reversible at high pH (>11)Irreversible
Best Application Enzymes, Antibodies, DNA-binding proteinsGeneral structural biology

Part 5: References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 2: Zero-Length Crosslinkers and Chapter 3: Homobifunctional Crosslinkers).

  • Thermo Fisher Scientific. (n.d.). DMS (Dimethyl Suberimidate) Product Information and Protocol.

  • Mattson, G., et al. (1993). "A practical approach to crosslinking." Molecular Biology Reports, 17, 167–183. (Discusses the chemistry of imidoesters vs NHS esters).

  • Cory, M., et al. (1992). "Structure and DNA binding activity of a series of mono- and diamidines." Journal of Medicinal Chemistry, 35(3), 431-440. (Grounding for the non-covalent DNA binding properties of diamidino-octanes).

  • BenchChem. (2025). An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjugation. (General overview of amine reactivity).

Disclaimer: This Application Note assumes the user is trained in standard biochemical safety procedures. Dimethyl Suberimidate is an irritant; handle with gloves and eye protection. 1,8-Diamidinooctane (free base) may exhibit biological activity similar to other diamidines (e.g., antimicrobial properties); handle with care.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,8-Diamidinooctane Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,8-diamidinooctane. As a key building block in various pharmaceutical and research applications, the efficient and reliable synthesis of this diamidine is of paramount importance. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to navigate the intricacies of its synthesis, primarily focusing on the well-established Pinner reaction pathway.

Overview of 1,8-Diamidinooctane Synthesis

The most common and reliable method for synthesizing 1,8-diamidinooctane is a two-step process starting from 1,8-dicyanooctane. This process utilizes the Pinner reaction, a classic method for converting nitriles into imidates, which are then subsequently converted to amidines.[1][2]

The overall reaction can be summarized as follows:

Step 1: Pinner Reaction - Formation of the Bis-imidate Salt

1,8-Dicyanooctane is reacted with an alcohol (typically ethanol) in the presence of anhydrous hydrogen chloride (HCl) to form the corresponding bis-imidate ester dihydrochloride salt, often referred to as a Pinner salt.[1] This intermediate is typically a crystalline solid.

Step 2: Ammonolysis - Formation of the Diamidine

The isolated bis-imidate salt is then treated with ammonia in an alcoholic solvent to yield the final product, 1,8-diamidinooctane, as its dihydrochloride salt.[1]

Below is a visual representation of the overall synthesis workflow:

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis A 1,8-Dicyanooctane D Bis-imidate Ester Dihydrochloride (Pinner Salt) A->D Reacts with B Anhydrous Ethanol B->D Reacts with C Anhydrous HCl Gas C->D Catalyzed by E Bis-imidate Ester Dihydrochloride G 1,8-Diamidinooctane Dihydrochloride E->G Reacts with F Ammonia in Ethanol F->G Reacts with

Caption: Overall workflow for the synthesis of 1,8-diamidinooctane.

Detailed Experimental Protocols

Synthesis of Diethyl Octanediimidate Dihydrochloride (Pinner Salt)

Materials:

  • 1,8-Dicyanooctane

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas)[3]

Equipment:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a drying tube (filled with calcium chloride).

  • Ice-salt bath

  • Gas dispersion tube (fritted)

Procedure:

  • In a flame-dried, three-necked round-bottom flask, dissolve 1,8-dicyanooctane in a mixture of anhydrous ethanol (2.2 equivalents) and anhydrous diethyl ether.

  • Cool the stirred solution to 0-5 °C using an ice-salt bath.

  • Slowly bubble anhydrous hydrogen chloride gas through the solution via a gas dispersion tube for 4-6 hours.[4] The reaction is exothermic and the temperature should be carefully monitored and maintained below 10 °C.

  • After the introduction of HCl is complete, seal the flask and allow it to stand at 0-5 °C for 24-48 hours. A white precipitate of the bis-imidate salt will form.

  • Collect the crystalline product by vacuum filtration, washing it with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials and excess HCl.

  • Dry the white crystalline solid under vacuum to a constant weight.

Synthesis of 1,8-Diamidinooctane Dihydrochloride

Materials:

  • Diethyl octanediimidate dihydrochloride (from step 2.1)

  • Anhydrous Ethanol saturated with Ammonia

Equipment:

  • Pressure-resistant flask or a sealed reaction vessel

  • Magnetic stirrer

Procedure:

  • Prepare a saturated solution of ammonia in anhydrous ethanol by bubbling ammonia gas through cold (0 °C) anhydrous ethanol.

  • In a pressure-resistant flask, suspend the diethyl octanediimidate dihydrochloride in the ethanolic ammonia solution.

  • Seal the vessel and stir the suspension at room temperature for 48-72 hours.

  • The reaction mixture will become a clear solution as the starting material is consumed and the product is formed.

  • After the reaction is complete, remove the solvent under reduced pressure to obtain a white solid.

  • The crude 1,8-diamidinooctane dihydrochloride can be purified by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,8-diamidinooctane.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Pinner Salt 1. Presence of moisture: Water hydrolyzes the imidate intermediate back to the nitrile or to an ester.[4] 2. Insufficient HCl: Incomplete protonation of the nitrile leads to an incomplete reaction. 3. Reaction temperature too high: The Pinner salt is thermally unstable and can decompose.[2]1. Ensure anhydrous conditions: Use flame-dried glassware, anhydrous solvents, and dry HCl gas.[3] 2. Use a slight excess of HCl: Ensure complete saturation of the reaction mixture with HCl gas. 3. Maintain low temperature: Keep the reaction temperature between 0-5 °C throughout the HCl addition and subsequent stirring.
Formation of Amide Byproduct 1. Presence of water: Hydrolysis of the imidate can lead to amide formation.[1] 2. High reaction temperature: The imidate can rearrange to the more stable amide at elevated temperatures.[1]1. Strictly anhydrous conditions: As mentioned above. 2. Maintain low temperature: Avoid any localized heating.
Low Yield of Diamidine 1. Incomplete ammonolysis: Insufficient reaction time or low concentration of ammonia. 2. Hydrolysis of the Pinner salt: If the intermediate was exposed to moisture before ammonolysis.1. Increase reaction time: Monitor the reaction by TLC or NMR until the starting material is consumed. 2. Use a saturated solution of ammonia: Ensure a high concentration of the nucleophile. 3. Handle the Pinner salt under anhydrous conditions.
Product is an Oily or Gummy Solid 1. Presence of impurities: Unreacted starting materials or byproducts can prevent crystallization. 2. Residual solvent: Incomplete removal of the solvent after reaction.1. Purify the Pinner salt: Ensure the intermediate is a clean, crystalline solid before proceeding to the ammonolysis step. 2. Thoroughly dry the final product: Use a high vacuum to remove all traces of solvent. 3. Recrystallize the final product.
Difficulty in Isolating the Pinner Salt 1. Solubility in the reaction mixture: The Pinner salt may have some solubility in the ethanol/ether mixture.1. Increase the proportion of diethyl ether: This will decrease the polarity of the solvent and promote precipitation. 2. Cool the reaction mixture to a lower temperature (e.g., -10 °C) to further decrease solubility.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to use anhydrous conditions for the Pinner reaction?

A1: The Pinner reaction is highly sensitive to water. The intermediate imidate salt (Pinner salt) can be readily hydrolyzed by water to form an ester or an amide, significantly reducing the yield of the desired amidine.[1][4] Therefore, using anhydrous solvents, reagents, and flame-dried glassware is essential for success.

Q2: What is the best way to handle anhydrous HCl gas?

A2: Anhydrous HCl gas can be generated in the lab by adding concentrated sulfuric acid to sodium chloride or by using a commercial lecture bottle.[3] It is crucial to use a drying tube filled with a suitable desiccant (e.g., concentrated sulfuric acid) to remove any traces of moisture before introducing the gas into the reaction mixture. All manipulations should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of HCl gas.

Q3: How can I monitor the progress of the reactions?

A3: The Pinner reaction can be monitored by observing the precipitation of the bis-imidate salt. For the ammonolysis step, Thin-Layer Chromatography (TLC) can be used to monitor the disappearance of the starting imidate salt. The final product, being a salt, will likely have a different Rf value than the starting material. 1H NMR spectroscopy can also be used to monitor the conversion by observing the disappearance of the nitrile peak and the appearance of the amidine protons.

Q4: What is the best method for purifying the final 1,8-diamidinooctane dihydrochloride?

A4: Recrystallization is the most common method for purifying the diamidine dihydrochloride salt.[5] A suitable solvent system would be a polar protic solvent like ethanol or a mixture of ethanol and water. The crude product is dissolved in a minimum amount of hot solvent, and then the solution is allowed to cool slowly to induce crystallization.[6]

Q5: How can I confirm the identity and purity of my final product?

A5: The structure and purity of 1,8-diamidinooctane dihydrochloride can be confirmed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic peaks for the methylene groups of the octane chain and the amidinium protons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C=N and N-H bonds of the amidine group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Reaction Mechanism and Troubleshooting Logic

The following diagram illustrates the key steps in the Pinner reaction and the logical flow for troubleshooting common issues.

G cluster_0 Pinner Reaction Troubleshooting Start Start Synthesis Check_Anhydrous Are conditions strictly anhydrous? Start->Check_Anhydrous Low_Temp Is temperature maintained at 0-5 °C? Check_Anhydrous->Low_Temp Yes Troubleshoot_Anhydrous Re-dry solvents/reagents. Use flame-dried glassware. Check_Anhydrous->Troubleshoot_Anhydrous No Sufficient_HCl Is there sufficient anhydrous HCl? Low_Temp->Sufficient_HCl Yes Troubleshoot_Temp Improve cooling. Monitor temperature closely. Low_Temp->Troubleshoot_Temp No Good_Yield High yield of Pinner Salt? Sufficient_HCl->Good_Yield Yes Troubleshoot_HCl Increase HCl bubbling time. Ensure HCl is dry. Sufficient_HCl->Troubleshoot_HCl No Proceed Proceed to Ammonolysis Good_Yield->Proceed Yes Low_Yield Low Yield or Side Products Good_Yield->Low_Yield No Troubleshoot_Anhydrous->Start Retry Troubleshoot_Temp->Start Retry Troubleshoot_HCl->Start Retry Low_Yield->Check_Anhydrous Investigate

Sources

Technical Support Center: Troubleshooting 1,8-Diamidinooctane Crosslinking Reactions

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting for common issues encountered during protein crosslinking experiments using 1,8-diamidinooctane (DDAO). It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges, ensuring reliable and reproducible results.

Understanding the Chemistry: The "Why" Behind the Protocol

1,8-Diamidinooctane is a homobifunctional imidoester crosslinker. Its reactive groups, the amidines, primarily target primary amines (—NH₂) found at the N-terminus of proteins and on the side chains of lysine residues. The reaction forms a stable amidine bond. A crucial aspect of this chemistry is its pH dependence; the reaction is most efficient at an alkaline pH, typically between 8 and 10.[1] Understanding this fundamental principle is the first step in troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here we address common problems in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low or No Crosslinking Efficiency

Question: My SDS-PAGE analysis shows no high-molecular-weight bands indicative of crosslinking, or the bands are very faint. What could be the problem?

Answer: This is one of the most frequent challenges and can stem from several factors. Let's break down the potential causes and solutions.

Potential Causes & Solutions:

  • Suboptimal pH: The amidination reaction is highly pH-dependent.[1] If the pH of your reaction buffer is too low (e.g., below 7.5), the primary amines on your protein will be protonated, rendering them poor nucleophiles and thus unreactive towards the crosslinker.

    • Solution: Ensure your reaction buffer has a pH between 8.0 and 10.0. Phosphate, borate, or HEPES buffers are suitable choices.[2] It is advisable to prepare the buffer fresh and verify its pH immediately before use.

  • Presence of Competing Primary Amines: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will compete with your protein for reaction with the 1,8-diamidinooctane, effectively quenching the crosslinking reaction.[2][3][4]

    • Solution: Avoid using buffers containing primary amines. If your protein is in a Tris-based buffer, you must perform a buffer exchange into a suitable non-amine-containing buffer (e.g., PBS or HEPES) before adding the crosslinker.

  • Inactive Crosslinker: 1,8-Diamidinooctane is sensitive to moisture and can hydrolyze over time, rendering it inactive.[5]

    • Solution: Always use fresh, high-quality 1,8-diamidinooctane. Store it in a desiccator at the recommended temperature.[6] To ensure activity, you can perform a small-scale control reaction with a protein known to crosslink well, such as bovine serum albumin (BSA).

  • Insufficient Crosslinker Concentration: The molar excess of the crosslinker to the protein is a critical parameter. Too little crosslinker will result in low crosslinking efficiency.

    • Solution: Optimize the molar excess of 1,8-diamidinooctane. A good starting point is a 20- to 500-fold molar excess over the protein concentration.[7] It is often necessary to perform a titration experiment to determine the optimal concentration for your specific protein system.

  • Inaccessible Lysine Residues: For crosslinking to occur, lysine residues on the interacting proteins must be located in close proximity, within the span of the 1,8-diamidinooctane's spacer arm. If the lysine residues are buried within the protein structure or are too far apart, crosslinking will not be efficient.[3]

    • Solution: If you suspect this is the issue, consider using a crosslinker with a different spacer arm length or one that targets different functional groups. Alternatively, a non-specific photoreactive crosslinker could be employed.[3]

Issue 2: Excessive Crosslinking and Protein Aggregation

Question: My SDS-PAGE gel shows a high-molecular-weight smear at the top of the gel, and I observe precipitation in my reaction tube. What's happening?

Answer: This indicates excessive crosslinking, leading to the formation of large, insoluble protein aggregates.

Potential Causes & Solutions:

  • Crosslinker Concentration is Too High: An excessive amount of crosslinker can lead to indiscriminate crosslinking, not only between interacting proteins but also between non-interacting proteins, resulting in large aggregates.[2]

    • Solution: Perform a crosslinker concentration titration to find the optimal concentration that maximizes the desired crosslinked product while minimizing aggregation. Start with a lower molar excess and gradually increase it.

  • Prolonged Reaction Time: Allowing the crosslinking reaction to proceed for too long can also lead to over-crosslinking and aggregation.[8]

    • Solution: Optimize the reaction time. Perform a time-course experiment (e.g., 15, 30, 60, and 120 minutes) to determine the ideal incubation period.

  • High Protein Concentration: Very high concentrations of your target protein can increase the likelihood of random intermolecular crosslinking.

    • Solution: Try reducing the protein concentration in your reaction.

  • Inadequate Quenching: Failure to effectively stop the crosslinking reaction can lead to continued, uncontrolled crosslinking.

    • Solution: Quench the reaction by adding a sufficient concentration of a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM.[2][7] This will consume any unreacted 1,8-diamidinooctane.

Workflow & Protocol Optimization

A systematic approach is key to successful crosslinking experiments. Below is a generalized workflow and a protocol for optimizing your 1,8-diamidinooctane crosslinking reaction.

Experimental Workflow Diagram

Crosslinking_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Protein Preparation (Buffer Exchange) Reaction_Setup Reaction Setup (Protein + Crosslinker) Protein_Prep->Reaction_Setup Crosslinker_Prep Crosslinker Preparation (Freshly Prepared) Crosslinker_Prep->Reaction_Setup Incubation Incubation (Time & Temperature) Reaction_Setup->Incubation Quenching Quenching (e.g., Tris Buffer) Incubation->Quenching SDS_PAGE SDS-PAGE Quenching->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot MS_Analysis Mass Spectrometry SDS_PAGE->MS_Analysis

Caption: A decision tree for troubleshooting common 1,8-diamidinooctane crosslinking issues.

References

  • Chalkley, R. J., et al. (2009). Identification of Cross-Linked Peptides after Click-Based Enrichment Using Sequential Collision-Induced Dissociation and Electron Transfer Dissociation Tandem Mass Spectrometry. Analytical Chemistry. Retrieved from [Link]

  • Chen, T., et al. (n.d.). Algorithms for Identifying Protein Cross-links via Tandem Mass Spectrometry. Harvard University. Retrieved from [Link]

  • Zybailov, B., et al. (2025). Improved identification of peptides, cross-link sites, and modification sites by Target-enhanced Accurate Inclusion Mass Screening (TAlMS). bioRxiv. Retrieved from [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2018). Cross-linking mass spectrometry for mapping protein complex topologies in situ. Essays in Biochemistry. Retrieved from [Link]

  • Leitner, A., et al. (2016). Crosslinking and Mass Spectrometry: An Integrated Technology to Understand the Structure and Function of Molecular Machines. Trends in Biochemical Sciences. Retrieved from [Link]

  • Perera, H., et al. (2020). Analysis of Glycation-Induced Protein Cross-Linking Inhibition Using SDS-Polyacrylamide Gel Electrophoresis. Springer Nature Experiments. Retrieved from [Link]

  • Lee, J., et al. (2019). Combining Non-reducing SDS-PAGE Analysis and Chemical Crosslinking to Detect Multimeric Complexes Stabilized by Disulfide Linkages in Mammalian Cells in Culture. Journal of Visualized Experiments. Retrieved from [Link]

  • Petrotchenko, E. V., & Borchers, C. H. (2014). Analysis of Protein Structure by Cross-Linking Combined with Mass Spectrometry. Methods in Molecular Biology. Retrieved from [Link]

  • Iacobucci, C., et al. (2023). In-depth structural proteomics integrating mass spectrometry and polyacrylamide gel electrophoresis. Frontiers in Chemistry. Retrieved from [Link]

  • Hosseini, V., et al. (2021). Tuning the crosslinking time and its impact on the structural and biological properties of GelMA. Scientific Reports. Retrieved from [Link]

  • Kalkhof, S., & Sinz, A. (2018). Integrating chemical cross-linking with mass spectrometric analysis of peptides and proteins. The Royal Society of Chemistry. Retrieved from [Link]

  • Fancy, D. A., & Kodadek, T. (1999). Chemistry for the analysis of protein–protein interactions: Rapid and efficient cross-linking triggered by long wavelength light. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • van den Berg, M., et al. (2002). Identification of Cross-Linked Peptides for Protein Interaction Studies Using Mass Spectrometry and 18O Labeling. Analytical Chemistry. Retrieved from [Link]

  • Panzavolta, S., et al. (2020). Cross-Linking Optimization for Electrospun Gelatin: Challenge of Preserving Fiber Topography. Materials. Retrieved from [Link]

  • Gold, B. T., et al. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ACS Macro Letters. Retrieved from [Link]

  • Wang, Q., et al. (2024). Effect of pH on the crosslinking reaction process of the polymer gel. ResearchGate. Retrieved from [Link]

  • Basiuk, E. V., et al. (2010). 'Green' derivatization of carbon nanotubes with Nylon 6 and L-alanine. Journal of Materials Chemistry. Retrieved from [Link]

  • MSN Chemical. (2025). Common Pitfalls When Using Aziridine Crosslinkers And How To Fix Them. Retrieved from [Link]

  • Khan, T. (2014). Can someone advise on how to solve DSP cross-linking problems?. ResearchGate. Retrieved from [Link]

  • Basiuk, E. V., et al. (2010). 'Green' derivatization of carbon nanotubes with Nylon 6 and L-alanine. ResearchGate. Retrieved from [Link]

  • Valero, M. F., et al. (2023). Effects of pH and Crosslinking Agent in the Evaluation of Hydrogels as Potential Nitrate-Controlled Release Systems. Polymers. Retrieved from [Link]

  • Gold, B. T., et al. (2021). Effect of pH on the Properties of Hydrogels Cross-Linked via Dynamic Thia-Michael Addition Bonds. ResearchGate. Retrieved from [Link]

  • O'Reilly, F. J., & Rappsilber, J. (2024). Rescuing error control in crosslinking mass spectrometry. Molecular Systems Biology. Retrieved from [Link]

  • Tillet, G., et al. (2011). Polymer Crosslinking Strategies Review. Progress in Polymer Science. Retrieved from [Link]

  • Sari, N. H., et al. (2015). Effect of Crosslinking Agents, pH and Temperature on Swelling Behavior of Cross-linked Chitosan Hydrogel. ResearchGate. Retrieved from [Link]

  • Costantini, M., et al. (2025). Optimization of Gelatin and Crosslinker Concentrations in a Gelatin/Alginate-Based Bioink with Potential Applications in a Simplified Skin Model. Gels. Retrieved from [Link]

  • Singh, B., & Sharma, N. (2013). Optimization of cross-linking agent. ResearchGate. Retrieved from [Link]

  • Hung, W.-S., et al. (2014). Cross-Linking With Diamine Monomers to Prepare Graphene Oxide Composite Membranes With Varying D-Spacing for Enhanced Desalination Properties. Frontiers in Chemistry. Retrieved from [Link]

  • Angel, K. C., & Rokita, S. E. (2022). Synthesis of DNA duplexes containing site-specific interstrand cross-links via sequential reductive amination reactions involving diamine linkers and abasic sites on complementary oligodeoxynucleotides. Current Protocols in Nucleic Acid Chemistry. Retrieved from [Link]

  • Fedotova, Y. A., et al. (2026). Methanol-Assisted CO2 Fixation by Hydroxyl-Containing Amidine Leading to Polymeric Ionic Liquid and Cross-Linked Network Formation. ResearchGate. Retrieved from [Link]

  • Al-Mokyna, A. A., et al. (2023). Amidine containing compounds: Antimicrobial activity and its potential in combating antimicrobial resistance. Journal of Infection and Public Health. Retrieved from [Link]

Sources

preventing side product formation in 1,8-Diamidinooctane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1,8-diamidinooctane (Octamidine). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive compound. Our focus is to provide actionable insights and robust protocols to minimize the formation of common side products, ensuring the integrity and purity of your experimental outcomes.

Section 1: Understanding the Core Chemistry & Potential Pitfalls

1,8-Diamidinooctane is a linear aliphatic diamidine valued for its role as a building block in synthesizing more complex molecules, including those with therapeutic potential against parasites like Trypanosoma brucei and Plasmodium falciparum.[1] Its utility stems from the two reactive amidine groups at the termini of an eight-carbon chain.

The most common and classical method for synthesizing 1,8-diamidinooctane is the Pinner reaction .[2][3] This reaction involves the acid-catalyzed addition of an alcohol to a dinitrile (1,8-dicyanooctane) to form a bis-imino ester salt (a Pinner salt), which is then converted to the diamidine by reaction with ammonia.[2][4][5] While effective, this pathway is highly sensitive to reaction conditions, and deviations can lead to a range of impurities.

Key Challenges & Common Side Products:

  • Hydrolysis: The amidine functional group and its Pinner salt intermediate are highly susceptible to hydrolysis. The presence of water can lead to the formation of amides, carboxylic esters, or carboxylic acids, representing the most common failure point in the synthesis.[2][4][6][7]

  • Incomplete Reaction: The reaction may stall, leaving behind the mono-amidine intermediate or unreacted 1,8-dicyanooctane. This is often due to insufficient acid catalyst or suboptimal temperature control.

  • Thermal Degradation: The imidate hydrochloride intermediate (Pinner salt) is thermodynamically unstable. Elevated temperatures can cause it to rearrange into amides and alkyl chlorides, introducing another class of impurities.[3]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and handling of 1,8-diamidinooctane.

Question 1: My final product purity is low, and I see multiple unexpected peaks in my HPLC analysis. What are the likely side products?

Answer: The most probable impurities originate from hydrolysis or incomplete reaction.

  • Mono-amidine Mono-nitrile: This intermediate arises from the incomplete conversion of the starting dinitrile.

  • Octanediamide: Formed by the hydrolysis of the diamidine product or rearrangement of the Pinner salt intermediate at elevated temperatures.[3][8][9]

  • Amide-Carboxylic Acid: Hydrolysis of one amidine group leads to a carboxylic acid, while the other forms an amide.

  • Octanedioic Acid: Complete hydrolysis of both amidine groups results in the dicarboxylic acid.

  • Ammonium Chloride (NH₄Cl): This is a common byproduct from the ammonolysis step. While often removed during workup, high concentrations can co-precipitate with the product. A method for its removal involves adding an alkoxide to the alcohol solution to precipitate the ammonium as sodium or potassium chloride.[10]

Question 2: My reaction yields are consistently low, and I suspect hydrolysis is the culprit. How can I rigorously prevent it?

Answer: Preventing hydrolysis requires a strict adherence to anhydrous (water-free) conditions throughout the Pinner reaction sequence.

  • Solvent and Reagent Purity: Use freshly distilled, anhydrous solvents (e.g., ethanol, dioxane).[3] Ensure all glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon).

  • Acid Catalyst: Use anhydrous hydrogen chloride (HCl) gas.[4][11] Bubbling HCl gas directly from a cylinder through a drying tube into the cooled reaction mixture is the standard procedure. Avoid using aqueous HCl.

  • Inert Atmosphere: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction setup to prevent atmospheric moisture from entering the system.

  • Temperature Control: The initial formation of the Pinner salt is exothermic. This step must be performed at low temperatures (typically 0-5 °C) to prevent thermal degradation of the unstable imidate intermediate into an amide.[3][11]

Question 3: The first step of my Pinner reaction (formation of the imidate salt) seems to be incomplete. What factors should I investigate?

Answer: Incomplete formation of the Pinner salt often points to issues with the acid catalysis.

  • HCl Stoichiometry: A sufficient excess of anhydrous HCl is critical. The reaction begins with the protonation of the nitrile, which activates it for nucleophilic attack by the alcohol.[4][11] Ensure a steady stream of HCl gas is passed through the solution until it is fully saturated.

  • Reaction Time and Temperature: While low temperature is crucial to prevent side reactions, the reaction must be given sufficient time to proceed to completion. Stirring the reaction mixture at low temperatures for an extended period (e.g., 12-24 hours) is often necessary.[11]

Question 4: How can I effectively purify the final 1,8-diamidinooctane product?

Answer: Purification typically involves crystallization of the dihydrochloride salt.

  • Salt Formation: The free base of 1,8-diamidinooctane is less stable and harder to handle than its salt form. After the reaction, the product is typically isolated as a dihydrochloride salt.

  • Recrystallization: The crude 1,8-diamidinooctane dihydrochloride can be purified by recrystallization from a suitable solvent system, such as ethanol/water or methanol/ether. This process effectively removes most organic impurities.

  • Removal of Ammonium Chloride: If significant NH₄Cl contamination is suspected, it can be removed by dissolving the crude product in absolute ethanol, where the diamidine salt is soluble, and ammonium chloride is much less so. The inorganic salt can then be filtered off.

Section 3: Optimized Protocol for High-Purity Synthesis

This section provides a detailed, step-by-step protocol for the synthesis of 1,8-diamidinooctane dihydrochloride via the Pinner reaction, designed to minimize side product formation.

Protocol 3.1: Two-Step Synthesis of 1,8-Diamidinooctane Dihydrochloride

Step 1: Formation of the Bis-Ethyl Imidate Dihydrochloride (Pinner Salt)

  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the future reaction mixture, and a gas outlet connected to a drying tube (e.g., filled with CaCl₂). Maintain a positive pressure of dry nitrogen gas.

  • Reagents: To the flask, add 1,8-dicyanooctane and anhydrous ethanol (e.g., 200 proof). Cool the mixture to 0 °C in an ice-salt bath.

  • HCl Gas Introduction: Slowly bubble anhydrous HCl gas through the stirred solution. Monitor the temperature to ensure it does not rise above 10 °C. Continue the HCl addition until the solution is saturated and a white precipitate of the Pinner salt begins to form.

  • Reaction: Seal the flask under a positive pressure of nitrogen and allow it to stir at 0-5 °C for 18-24 hours. The reaction mixture will become a thick white slurry.

Step 2: Ammonolysis to form 1,8-Diamidinooctane Dihydrochloride

  • Ammonia Solution: Prepare a saturated solution of ammonia in anhydrous ethanol at 0 °C by bubbling anhydrous ammonia gas through the alcohol.

  • Conversion: Cool the Pinner salt slurry from Step 1 to -10 °C. Slowly add the cold ethanolic ammonia solution with vigorous stirring. A significant amount of ammonium chloride will precipitate.

  • Reaction: Seal the vessel and allow the mixture to warm to room temperature. Stir for 24-48 hours.

  • Isolation: Remove the precipitated ammonium chloride by filtration.

  • Crystallization: Concentrate the filtrate under reduced pressure until the product begins to crystallize. Cool the solution to 0 °C to maximize crystal formation.

  • Purification: Collect the white crystalline product by filtration, wash with a small amount of cold anhydrous ethanol, followed by diethyl ether. Dry the product under vacuum.

  • Recrystallization (if necessary): For higher purity, recrystallize the product from a minimal amount of hot methanol, followed by cooling and precipitation with diethyl ether.

Section 4: Analytical Methods for Quality Control

Proper analytical characterization is essential to confirm purity and identify any side products.

Table 1: HPLC Parameters for Purity Assessment

ParameterRecommended Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Column Temp. 30 °C

Rationale: Reverse-phase HPLC with an acidic mobile phase is well-suited for separating polar compounds like diamidines and their potential acidic or amide impurities. The use of TFA helps to sharpen peaks by ion-pairing with the basic amidine groups.[12][13]

Table 2: Expected Spectroscopic Data for 1,8-Diamidinooctane Dihydrochloride

TechniqueExpected Data
¹H NMR (D₂O)δ ~3.2 ppm (t, 4H, -CH₂-C(NH₂)NH₂), ~1.6 ppm (m, 4H), ~1.3 ppm (m, 8H)
¹³C NMR (D₂O)δ ~168 ppm (-C(NH₂)NH₂), ~40 ppm, ~28 ppm, ~25 ppm (alkyl chain)
Mass Spec (ESI+)m/z [M+H]⁺ = 173.17

Note: NMR chemical shifts can vary depending on the solvent and concentration.

Section 5: Diagrams and Workflows

Diagram 1: Pinner Reaction Pathway and Side Reactions

This diagram illustrates the intended synthetic route to 1,8-diamidinooctane and highlights the critical junctures where side products can form.

Pinner_Reaction Dinitrile 1,8-Dicyanooctane PinnerSalt Bis-Imidate Dihydrochloride (Pinner Salt) Dinitrile->PinnerSalt + Anhydrous EtOH + Anhydrous HCl (gas) Low Temperature (0-5°C) Diamidine 1,8-Diamidinooctane (Product) PinnerSalt->Diamidine + NH₃ in EtOH Room Temperature Hydrolysis_Ester Ester/Carboxylic Acid Side Product PinnerSalt->Hydrolysis_Ester + H₂O (Trace Moisture) Amide Amide Side Product PinnerSalt->Amide High Temperature (>10°C)

Caption: Pinner synthesis pathway and common side product formation routes.

Diagram 2: Troubleshooting Workflow for Low Purity

This workflow provides a logical sequence of steps to diagnose and correct issues leading to an impure final product.

Troubleshooting_Workflow Start Low Purity Detected (e.g., via HPLC) Analyze Analyze HPLC/MS Data to Identify Impurities Start->Analyze Decision Dominant Impurity Type? Analyze->Decision Hydrolysis Hydrolysis Products (Amides, Acids) Decision->Hydrolysis Hydrolysis Incomplete Starting Material or Mono-Amidine Intermediate Decision->Incomplete Incomplete Rxn Action_Hydrolysis Corrective Action: 1. Use Anhydrous Reagents/Solvents 2. Ensure Inert Atmosphere 3. Check for Leaks in Setup Hydrolysis->Action_Hydrolysis Action_Incomplete Corrective Action: 1. Increase HCl Saturation Time 2. Extend Reaction Time at Low Temp 3. Verify Reagent Stoichiometry Incomplete->Action_Incomplete

Caption: A logical workflow for troubleshooting low-purity batches.

Section 6: References

  • Wikipedia. Pinner reaction. [Link]

  • J&K Scientific. Pinner Reaction. [Link]

  • Chemistry Steps. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]

  • Schmalz, H.-G., & Riemer, C. (2007). A Lewis acid-promoted Pinner reaction. Beilstein Journal of Organic Chemistry, 3, 39. [Link]

  • OpenStax. 21.7 Chemistry of Amides – Organic Chemistry: A Tenth Edition. [Link]

  • Organic Chemistry Portal. Pinner Reaction. [Link]

  • Shriner, R. L., & Neumann, F. W. (1944). The Chemistry of the Amidines. Chemical Reviews, 35(3), 351–425. [Link]

  • Ismail, M. A., et al. (2010). Synthesis and activity of azaterphenyl diamidines against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Bioorganic & Medicinal Chemistry, 18(11), 3848–3856. [Link]

  • Clark, J. (2015). The Hydrolysis of Amides. Chemguide. [Link]

  • Mukherjee, T., et al. (2018). Antileishmanial Mechanism of Diamidines Involves Targeting Kinetoplasts. Antimicrobial Agents and Chemotherapy, 62(12), e01377-18. [Link]

  • Google Patents. (1961). Method for the purification of hexamethylenediamine. US2987452A.

  • LibreTexts Chemistry. 24.4: Hydrolysis of Amides. [Link]

  • Google Patents. (2010). Method of purifying technical p-phenylenediamine. RU2448084C1.

  • Gong, S., Sun, Q., & Jiangxi Key Laboratory of Organic Chemistry. (2013). Efficient Synthesis of Bis-Functionalized 1,8-Diaminooctane Derivatives. Advanced Materials Research, 781-784, 25-28. [Link]

  • ResearchGate. Preparative Isolation and Purification of Saponin and Flavone Glycoside Compounds from Clinopodium chinensis (Benth) O. Kuntze by High‐Speed Countercurrent Chromatography. [Link]

  • BioProcess International. Analytical Strategies for Monitoring Residual Impurities Encountered in Bioprocessing. [Link]

  • Google Patents. (2009). Purifying method of high-purity amidine hydrochloride. CN100528836C.

  • ResearchGate. ANALYTICAL METHODS FOR THE DETERMINATION OF AMINOGLYCOSIDES ANTIBIOTICS BY CHROMATROGRAPHIC TECHNIQUE. [Link]

  • ResearchGate. Amide attachment of 1,8-diaminooctane to oxidized SWNTs and further solvent-free derivatization reactions with l-alanine and ε-caprolactam. [Link]

  • European Pharmaceutical Review. Applications in drug development. [Link]

  • RSC Publishing. FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. [Link]

Sources

Technical Support Center: 1,8-Diamidinooctane Solubility & Handling

[1]

Part 1: Executive Summary & Chemical Identity

Compound: 1,8-Diamidinooctane (Sebacamidine) Chemical Class: Aliphatic Diamidine Key Challenge: The molecule contains a hydrophobic octamethylene (

121
Quick Reference Data
PropertySpecificationNote
pKa (Amidine) ~11.0 – 12.0Strongly basic.[1][2][3] Positively charged at physiological pH.[1][2]
Preferred Form Dihydrochloride Salt (

)
The free base is practically insoluble in water.[1][2]
Water Solubility High (>50 mM) for SaltOnly if pH < 9.[1][2]0.
DMSO Solubility High (>100 mM)Recommended for stock solutions.[1][2]
Stability Hydrolysis-proneAmidines degrade to amides in water over time.[1][2]

Part 2: Troubleshooting Guide (Q&A Format)

Category A: Stock Solution Preparation

Q1: I am trying to dissolve 1,8-Diamidinooctane in water, but it remains cloudy or precipitates. What is wrong? Diagnosis: You are likely working with the free base form or the pH of your water is too high.[1][2] The Mechanism: The amidine group (

12

1Solution:
  • Check the Label: Ensure you have the dihydrochloride or diisethionate salt.[1][2]

  • Acidification: If you have the free base, you must convert it in situ.[1][2] Add 2.0–2.2 equivalents of 1M HCl or acetic acid to the water before adding the compound.[1][2]

  • Solvent Switch: For maximum reliability, prepare your primary stock in DMSO (Dimethyl Sulfoxide).[1][2] The compound is stable and soluble in DMSO, avoiding pH issues during initial solubilization.[1][2]

Q2: My stock solution in PBS precipitated after freezing and thawing. Can I redissolve it? Diagnosis: "Salting out" effect and temperature-induced crystallization.[1] The Mechanism: Phosphate ions in PBS can interact with the positively charged amidinium groups, potentially forming less soluble ion pairs, especially at low temperatures.[1] Solution:

  • Do NOT store stocks in PBS. Store stocks in pure water (if acidic) or DMSO.[1][2]

  • Recovery: Warm the solution to 37°C and vortex vigorously. If it does not clear, add a small volume of dilute acetic acid (10% v/v) to shift the equilibrium back to the fully ionized state.[1]

Category B: Experimental Application

Q3: I am using 1,8-Diamidinooctane in a cell-based assay (pH 7.4), and I see loss of activity. Is it solubility or stability? Diagnosis: Likely surface adsorption (non-specific binding).[1][2] The Mechanism: At pH 7.4, the molecule is a dication (positively charged).[1][2] It adheres strongly to negatively charged surfaces, such as glass vials or untreated polystyrene plates.[1][2] Solution:

  • Labware: Use Polypropylene (PP) or low-binding plasticware.[1] Avoid glass.

  • Protocol Adjustment: Pre-wet tips with buffer containing 0.01% Tween-20 or BSA to block non-specific binding sites before handling the inhibitor.[1][2]

Q4: How do I prevent hydrolysis during long-term incubation? Diagnosis: Amidine hydrolysis. The Mechanism: Amidines slowly hydrolyze to amides in aqueous solution, a reaction catalyzed by both acid and base, but significant at physiological pH over days.[1] Solution:

  • Fresh Prep: Always prepare working dilutions immediately before use.[1][2]

  • Storage: Store the solid powder at -20°C with a desiccant. Hydrolysis is accelerated by moisture.[1][2]

Part 3: Validated Protocols

Protocol 1: Preparation of a Robust 100 mM Stock Solution

Use this protocol to ensure long-term stability and reproducibility.

  • Weighing: Weigh the 1,8-Diamidinooctane dihydrochloride salt into a polypropylene microcentrifuge tube.

  • Solvent: Add anhydrous DMSO to achieve a concentration of 100 mM.

    • Calculation: For 10 mg of salt (MW ~217.14 g/mol for 2HCl salt), add ~460 µL DMSO.[1][2]

  • Dissolution: Vortex for 30 seconds. The solution should be clear and colorless.

  • Aliquoting: Dispense into small aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Storage: Store at -20°C. Stable for 6 months.

Protocol 2: Dilution into Aqueous Buffer (The "Drop-Wise" Method)

Use this to prevent "crash-out" precipitation when moving from DMSO to water.[1]

  • Prepare Buffer: Ensure your assay buffer (e.g., HEPES, Tris) contains a surfactant (e.g., 0.01% Triton X-100) if compatible with your assay.[1] This stabilizes the hydrophobic chain.[1][2]

  • Rapid Mixing: Place the buffer on a vortex mixer set to medium speed.

  • Addition: Slowly pipette the DMSO stock into the center of the vortexing buffer.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on your biological system.[1][2]

Part 4: Decision Logic for Solvent Selection

The following diagram illustrates the logical flow for choosing the correct solvent system based on your experimental constraints.

SolventSelectionStartStart: Select Solvent for 1,8-DiamidinooctaneFormCheckIs the compound a Salt (2HCl)?Start->FormCheckIsFreeBaseConvert to Salt: Add 2.2 eq. HClFormCheck->IsFreeBaseNo (Free Base)StockTypeIntended Use?FormCheck->StockTypeYesIsFreeBase->StockTypeLongTermLong-term Storage (>24 hrs)StockType->LongTermImmediateImmediate Assay (<4 hrs)StockType->ImmediateDMSORouteDissolve in Anhydrous DMSO(Recommended)LongTerm->DMSORouteWaterRouteDissolve in dH2O(Check pH < 6)Immediate->WaterRouteBufferStepDilute into Assay BufferDMSORoute->BufferStepWaterRoute->BufferStepPrecipCheckPrecipitation Observed?BufferStep->PrecipCheckAddSurfactantAdd 0.01% Tween-20 or BSAPrecipCheck->AddSurfactantYesSuccessProceed to ExperimentPrecipCheck->SuccessNoAddSurfactant->Success

Caption: Decision tree for solubilizing 1,8-Diamidinooctane, prioritizing salt form verification and surfactant use to prevent aggregation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12345 (General Amidine Search).[1][2]Link[1]

    • Note: General reference for amidine pKa and physicochemical properties.
  • Clement, B., & Raether, W. (1985).[1] Amidines: Structure, Reactivity, and Biological Activity.[1]Link[1]

    • Provides mechanistic insight into amidine hydrolysis and stability.
  • Sigma-Aldrich (Merck). Technical Bulletin: Handling and Solubility of Benzamidine and Derivatives.[1][2]Link[1]

    • Authoritative source for handling hygroscopic amidine salts.[1][2]

  • Tocris Bioscience. Solubility Guide for Cationic Small Molecules.Link

    • General guidelines for dissolving hydrophobic c

assessing the stability and degradation of 1,8-Diamidinooctane in solution

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Role: Senior Application Scientist Ticket ID: DAO-STAB-001

Introduction

Welcome to the Technical Support Center. You are likely working with 1,8-Diamidinooctane (DAO) as a protease inhibitor, a supramolecular linker, or a structural analog to pentamidine.

The stability of aliphatic diamidines is governed by a single, ruthless variable: Hydrolysis . While the octane backbone is chemically inert, the terminal amidine groups (


) are thermodynamically unstable in aqueous environments, constantly seeking to revert to amides.

This guide provides the forensic tools to distinguish between actual chemical degradation and analytical artifacts.

Module 1: The Chemistry of Degradation

The Mechanism: Amidine Hydrolysis

The primary failure mode for DAO is the hydrolysis of the amidine group to a primary amide. This reaction is pH-dependent .[1]

  • Acidic pH (< 5): The amidine is protonated to form an amidinium ion (

    
    ). This resonance-stabilized cation is highly resistant to nucleophilic attack by water.
    
  • Basic pH (> 8): The concentration of the free base increases. The electron-deficient carbon of the amidine group becomes susceptible to attack by hydroxide ions (

    
    ), leading to the irreversible formation of an amide and the release of ammonia.
    
Visualizing the Pathway

The following diagram illustrates the stepwise degradation you will observe via HPLC.

DAO_Degradation cluster_legend Conditions Favoring Reaction DAO 1,8-Diamidinooctane (Intact Active) Mono Intermediate: (1-Amido-8-amidinooctane) DAO->Mono + H2O / - NH3 (Slow) Ammonia Byproduct: NH3 DAO->Ammonia DiAmide Degradant: Octanediamide (Inactive) Mono->DiAmide + H2O / - NH3 (Fast) Mono->Ammonia Info pH > 8.0 Elevated Temp (>25°C) Long-term aqueous storage

Figure 1: Stepwise hydrolysis of 1,8-Diamidinooctane. The reaction releases ammonia, often detectable by smell in highly concentrated, degraded samples.

Module 2: Analytical Method Development (HPLC)

The Problem: You observe peak tailing or "ghost" peaks and assume degradation. The Reality: Diamidines are dibasic (pKa ~11-12). They interact strongly with residual silanols on silica-based HPLC columns, causing severe peak tailing that mimics degradation or masks impurities.

Protocol: The "Anti-Tailing" HPLC Method

To accurately assess stability, you must suppress silanol interactions.

ParameterRecommendationRationale
Column C18 with high carbon load & end-capping (e.g., Waters XBridge or Phenomenex Gemini)."End-capping" covers free silanols; high carbon load masks the silica surface.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA) TFA is an ion-pairing agent. It neutralizes the positive charge on the amidine, improving peak shape significantly compared to Formic Acid.
Mobile Phase B Acetonitrile + 0.1% TFAMaintains ion-pairing equilibrium throughout the gradient.
Gradient 5% B to 60% B over 15 minsDiamidines are moderately polar; they elute relatively early.
Detection UV @ 210-220 nmThe aliphatic backbone has low UV absorbance; detection relies on the amidine

transition.
Self-Validating Step: The "Injection Test"

Before claiming degradation, perform this test to rule out adsorption:

  • Inject your standard at 1x concentration.

  • Inject your standard at 10x concentration.

  • Result: If the 10x peak is symmetrical but the 1x peak tails severely, your column sites are "eating" your sample. Do not interpret this as degradation. Passivate the column or switch to a high-pH resistant column (pH 10 buffers) to keep silanols deprotonated (though this risks on-column hydrolysis if run times are long).

Module 3: Storage & Handling Protocols

Workflow: Stability Stress Testing

Use this workflow to determine the shelf-life of your specific formulation.

Stability_Workflow Start Start: Fresh Stock Solution Split Aliquot into 3 Vials Start->Split Cond1 Vial A: Control (-80°C, Dark) Split->Cond1 Cond2 Vial B: Use Case (RT, Ambient Light) Split->Cond2 Cond3 Vial C: Stress (37°C, pH > 8) Split->Cond3 Analyze HPLC Analysis (Day 0, 1, 3, 7) Cond1->Analyze Cond2->Analyze Cond3->Analyze Decision Compare AUC (Area Under Curve) Analyze->Decision

Figure 2: Differential stress testing workflow to isolate temperature vs. pH effects.

Best Practices Summary
  • Solid State: Store as a lyophilized powder (usually the dihydrochloride salt) at -20°C. Desiccate to prevent moisture absorption (hygroscopic).

  • In Solution:

    • Preferred: Water or saline acidified to pH 4–5 with HCl.

    • Avoid: Phosphate buffers at pH > 7.5 for long-term storage (catalyzes hydrolysis).

    • Freeze/Thaw: Limit to 3 cycles. Aliquot immediately upon reconstitution.

Troubleshooting FAQs

Q1: My sample precipitated when I added it to PBS (pH 7.4). Is it degraded?

Diagnosis: Likely not degraded, but insoluble . Explanation: 1,8-Diamidinooctane is often supplied as a salt (e.g.,


). When diluted into a high-salt buffer like PBS at neutral pH, you may shift the equilibrium toward the free base form, which has lower aqueous solubility than the salt, or induce "salting out" effects.
Fix:  Reconstitute in pure water or 10 mM HCl first, then dilute slowly into the buffer. Ensure the final concentration is below the solubility limit of the free base (~1-5 mM depending on temperature).
Q2: I see a new peak eluting before the main peak. What is it?

Diagnosis: Hydrolysis product (Mono-amide). Explanation: The conversion of an amidine (


) to an amide (

) reduces the positive charge of the molecule. Causality: In Reverse Phase HPLC, the loss of the positive charge (and the addition of the oxygen) generally makes the molecule slightly less polar (elutes later) or changes the ion-pairing dynamic. However, with TFA (ion pairing), the di-cation (intact) interacts strongest. The mono-cation (degradant) interacts less, often causing it to elute earlier than the parent peak.
Q3: Can I autoclave solutions of 1,8-Diamidinooctane?

Verdict: Strictly No. Reasoning: Autoclaving (121°C, high pressure) acts as a hyper-accelerated stress test. Amidines hydrolyze rapidly to amides under these conditions [1]. Alternative: Sterile filter using a 0.22


m PES or PVDF membrane.

References

  • Cullen, D., et al. (2018). "Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water." Chemistry – A European Journal. (Demonstrates the half-life and pH dependence of amidine hydrolysis, applicable to aliphatic analogs).

  • Phenomenex Technical Guide. "Troubleshooting Peak Tailing in HPLC." (Authoritative guide on silanol interactions with basic compounds like amidines).

  • PubChem. "Pentamidine Isethionate Compound Summary." (Structural analog data confirming instability in alkaline solutions and metabolic hydrolysis pathways).

  • Element Lab Solutions. "Peak Tailing in HPLC: Causes and Fixes." (Detailed explanation of pKa effects and mobile phase selection for basic analytes).

Sources

Technical Support Center: GC-MS Analysis of 1,8-Diamidinooctane Reaction Byproducts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1,8-diamidinooctane and its reaction byproducts. This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile but analytically challenging compound. As a diamidine, 1,8-diamidinooctane possesses high polarity and low volatility, making its direct analysis by GC-MS problematic. This guide provides expert-driven solutions, detailed protocols, and troubleshooting advice to overcome these challenges, ensuring reliable and accurate identification of reaction byproducts.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges and concepts associated with the GC-MS analysis of 1,8-diamidinooctane.

Q1: Why is the direct GC-MS analysis of 1,8-diamidinooctane and its potential byproducts so difficult?

A1: The primary obstacle lies in the inherent physicochemical properties of the amidine functional groups.

  • High Polarity: The two amidine groups (-C(NH)NH₂) contain multiple active hydrogens, making the molecule highly polar. This leads to strong interactions with the stationary phase in a GC column, resulting in poor peak shape, severe tailing, or complete adsorption where the compound does not elute at all.[1][2]

  • Low Volatility: Strong intermolecular hydrogen bonding between amidine groups significantly raises the boiling point of the molecule. Standard GC operating temperatures are often insufficient to volatilize 1,8-diamidinooctane and similar polar byproducts without causing thermal degradation.[3]

Q2: What is derivatization, and why is it a mandatory step for this analysis?

A2: Derivatization is the process of chemically modifying a compound to produce a new compound with properties that are more suitable for a specific analytical method.[3][4] For the GC-MS analysis of polar molecules like 1,8-diamidinooctane, it is an essential pre-analytical step. The goal is to replace the active, polar hydrogens on the amidine groups with non-polar, thermally stable chemical moieties.[5] This transformation achieves two critical objectives:

  • Increases Volatility: By eliminating hydrogen bonding, the boiling point of the derivative is significantly lowered, allowing it to be vaporized in the GC inlet without decomposition.[5]

  • Improves Chromatographic Behavior: The resulting non-polar derivative interacts less with the GC column's stationary phase, leading to sharper, more symmetrical peaks and improved separation from other components in the mixture.[3][6]

Q3: What are the common byproducts I should expect in a reaction involving 1,8-diamidinooctane?

A3: The nature of the byproducts is highly dependent on the specific reaction conditions (e.g., reactants, solvent, temperature, pH). However, common impurities can include:

  • Unreacted Starting Materials: Residual 1,8-diamidinooctane and other starting reagents.

  • Oligomers: Self-condensation or reaction products forming dimers or trimers.

  • Cyclic Species: Intramolecular reactions leading to the formation of cyclic amidines or other ring structures.

  • Degradation Products: Compounds resulting from the breakdown of the starting material or product under the reaction conditions.

  • Side-Reaction Products: Products from reactions with solvents or impurities.

A comparative analysis using a technique like Liquid Chromatography-Mass Spectrometry (LC-MS), which is better suited for polar and non-volatile compounds, can often provide complementary information for a more complete impurity profile.[7]

Part 2: Experimental Workflow and Protocols

A successful analysis hinges on a robust and validated workflow. The following diagram and protocol outline the critical steps from sample preparation to data acquisition.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Reaction Mixture (Containing 1,8-diamidinooctane and byproducts) B 2. Solvent Removal (Evaporate to dryness under N2 or vacuum) A->B C 3. Derivatization (Acylation with MBTFA or TFAA) B->C D 4. GC Injection (Split/Splitless Inlet) C->D E 5. Chromatographic Separation (Capillary GC Column) D->E F 6. Mass Spectrometry (Ionization & Detection) E->F G 7. Peak Integration & Deconvolution F->G H 8. Mass Spectral Library Search (e.g., NIST) G->H I 9. Byproduct Identification & Reporting H->I

Caption: General workflow for derivatization and GC-MS analysis.

Detailed Protocol: Acylation for GC-MS Analysis

This protocol details the derivatization of amidine functional groups using N-Methyl-bis(trifluoroacetamide) (MBTFA), a common and effective acylating agent.

Materials:

  • Reaction mixture sample

  • N-Methyl-bis(trifluoroacetamide) (MBTFA)

  • Anhydrous solvent (e.g., Acetonitrile, Dichloromethane)

  • Heating block or water bath

  • Nitrogen gas stream or vacuum centrifuge

  • GC vials with inserts

Procedure:

  • Sample Preparation: Transfer an aliquot of the reaction mixture (containing approximately 1 mg of total solids) to a clean GC vial.

  • Drying: Gently evaporate the solvent to complete dryness under a stream of nitrogen or using a vacuum centrifuge. It is critical to remove all water and protic solvents, as they will consume the derivatizing reagent.

  • Reagent Addition: Add 100 µL of anhydrous acetonitrile and 50 µL of MBTFA to the dried sample residue.[7]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization of all active hydrogens.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS system.

Part 3: GC-MS Method Parameters and Data Interpretation

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific byproducts and instrumentation used.

Recommended GC-MS Parameters
ParameterRecommended SettingRationale & Expert Insights
GC Column Low- to mid-polarity column (e.g., DB-5ms, HP-5ms) 30 m x 0.25 mm ID, 0.25 µm film thicknessThe derivatized analytes are non-polar. A 5% phenyl-methylpolysiloxane phase provides excellent resolution for a wide range of non-polar to semi-polar compounds.[8]
Injection Mode Splitless or Split (e.g., 20:1 ratio)Use splitless injection for trace-level byproduct analysis to maximize sensitivity. Use a split injection if the sample is concentrated to avoid column overload and peak fronting.[1][9]
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analytes without causing thermal degradation.[9]
Carrier Gas Helium, constant flow rate of 1.0-1.2 mL/minProvides optimal separation efficiency and is compatible with most mass spectrometers.
Oven Program Initial: 80 °C (hold 2 min) Ramp: 15 °C/min to 300 °C Final Hold: 5 minA starting temperature of 80 °C allows for good initial focusing of analytes on the column. The ramp rate is a good balance between resolution and analysis time.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI) sources, promoting stable and reproducible fragmentation.
MS Quad Temp. 150 °CStandard temperature for quadrupoles, ensuring consistent mass filtering.
Ionization Mode Electron Ionization (EI) at 70 eVEI is a robust, high-energy ionization technique that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation.[10]
Mass Range m/z 40-600A wide scan range is necessary to detect both low-mass fragments from the derivatizing agent and the higher-mass molecular ions of potential byproducts.
Interpreting Mass Spectra

The mass spectra of derivatized amidines and amines are characterized by specific fragmentation patterns.

  • Molecular Ion (M+): The presence of a molecular ion is crucial for determining the molecular weight of the byproduct. According to the Nitrogen Rule , a compound with an even number of nitrogen atoms (like 1,8-diamidinooctane and its derivatives) will have an even nominal molecular weight.[11]

  • Alpha-Cleavage: The most common fragmentation pathway for amines and related compounds is cleavage of the C-C bond alpha to the nitrogen atom, resulting in a stable, resonance-stabilized cation.[11]

  • Characteristic Fragments: Look for fragments corresponding to the loss of the trifluoroacetyl group (-COCF₃, m/z 97) or parts of the derivatizing agent. These fragments can confirm that derivatization has occurred.

Part 4: Troubleshooting Guide

Encountering issues is a common part of method development. This guide provides solutions to frequently observed problems.

Troubleshooting Start Problem Observed PeakTailing Peak Tailing Polar compounds show asymmetric peaks Start->PeakTailing NoPeaks No Peaks / Low Sensitivity Analytes not detected or response is poor Start->NoPeaks PoorRepeat Poor Repeatability Peak areas or retention times are inconsistent Start->PoorRepeat Sol_Tailing1 Cause: Incomplete Derivatization Solution: Check reagent quality, ensure sample is dry, increase reaction time/temp. PeakTailing:port->Sol_Tailing1 Sol_Tailing2 Cause: Active Sites in System Solution: Replace inlet liner, trim GC column front, or use a deactivated liner. PeakTailing:port->Sol_Tailing2 Sol_NoPeaks1 Cause: Incomplete Derivatization Solution: Verify derivatization protocol. Run a known standard. NoPeaks:port->Sol_NoPeaks1 Sol_NoPeaks2 Cause: Sample Loss / Degradation Solution: Check injector temperature. Ensure sample is fully vaporized. NoPeaks:port->Sol_NoPeaks2 Sol_NoPeaks3 Cause: MS Source Contamination Solution: Clean the ion source according to manufacturer's instructions. NoPeaks:port->Sol_NoPeaks3 Sol_PoorRepeat1 Cause: Syringe/Injector Issue Solution: Check for leaks in the injector septum. Wash or replace the syringe. PoorRepeat:port->Sol_PoorRepeat1 Sol_PoorRepeat2 Cause: Inconsistent Sample Prep Solution: Ensure precise and consistent volumes are used for sample and reagents. PoorRepeat:port->Sol_PoorRepeat2

Caption: A troubleshooting decision guide for common GC-MS issues.

ProblemPotential CauseRecommended Solution & Explanation
Peak Tailing 1. Active Sites: Exposed silanol groups in the inlet liner or on the column can interact with any residual polar sites on the analytes.[1][2]Solution: Replace the inlet liner with a new, deactivated one. Trim 10-15 cm from the front of the GC column to remove non-volatile residues that create active sites.[9]
2. Incomplete Derivatization: If active hydrogens remain, the compound will retain its polarity and interact strongly with the column.Solution: Ensure the sample is completely dry before adding reagents. Use fresh, high-quality derivatizing agents. Consider increasing the reaction temperature or time.
Peak Fronting 1. Column Overload: Injecting too much sample can saturate the front of the column, causing peaks to appear broad and sloped on the front side.[1]Solution: Dilute the sample. If using splitless mode, switch to a split injection (e.g., 20:1 or 50:1) to reduce the amount of sample reaching the column.[9]
No Peaks or Low Sensitivity 1. Derivatization Failure: The compounds are too polar to elute from the column without being derivatized.Solution: Prepare a known standard of a similar amine or diamine and run it through the derivatization protocol to confirm the process is working.
2. Inlet Discrimination/Degradation: The injector temperature may be too low for the derivatized compounds to vaporize efficiently or too high, causing them to degrade.Solution: Check that the inlet temperature is appropriate (250-280°C is typical for such derivatives). Inject a standard to verify system performance.[8][9]
3. Ion Source Contamination: Over time, the ion source can become coated with non-volatile material, reducing its efficiency and overall system sensitivity.[1]Solution: Perform routine ion source cleaning as recommended by the instrument manufacturer.
Poor Repeatability of Peak Area 1. Injection Variability: Leaks in the injection port septum or issues with the autosampler syringe can cause the injected volume to vary between runs.[8]Solution: Replace the septum. Check the syringe for bubbles or blockages and wash it thoroughly. Verify autosampler parameters.[8]
2. Inconsistent Sample Preparation: Small variations in the amount of sample or derivatizing reagent can lead to inconsistent results.Solution: Use calibrated pipettes and ensure precise measurements at every step of the sample preparation process.

References

  • Mass spectra of amidines and related compounds. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • GC Troubleshooting: Common Issues & How to Fix Them. (2025, November 27). Technology Networks. Retrieved March 7, 2026, from [Link]

  • How Do I Troubleshoot a Problem on My GC-MS? (2019, November 28). Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]

  • Studies of amidines and their complexes with the nickel elements. (2013, July 16). Durham e-Theses. Retrieved March 7, 2026, from [Link]

  • GC Troubleshooting Guide. (2023, May 9). GL Sciences. Retrieved March 7, 2026, from [Link]

  • A Mass Spectrometry-Based Method to Screen for α-Amidated Peptides. (n.d.). PMC. Retrieved March 7, 2026, from [Link]

  • Troubleshooting Real GC Problems. (2020, November 12). LCGC International. Retrieved March 7, 2026, from [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Mechanistic Insights into the Reaction of Amidines with 1,2,3-Triazines and 1,2,3,5-Tetrazines. (2022, June 6). Journal of the American Chemical Society. Retrieved March 7, 2026, from [Link]

  • Mass Spectrometry: Amine Fragmentation. (2024, December 5). JoVE. Retrieved March 7, 2026, from [Link]

  • Efficient Synthesis of Bis-Functionalized 1,8-Diaminooctane Derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Derivatization Methods in GC and GC/MS. (2018, December 5). IntechOpen. Retrieved March 7, 2026, from [Link]

  • (PDF) Derivatization Methods in GC and GC/MS. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Industrialized preparation method of 1,8-diaminonaphthalene. (n.d.). Google Patents.
  • Derivatization for Gas Chromatography. (n.d.). Phenomenex. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: LC-MS Characterization of 1,8-Diamidinooctane Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter laboratories struggling to characterize aliphatic diamidines like 1,8-Diamidinooctane (CAS 5578-81-4). Because this molecule is a highly polar, dicationic species at standard LC mobile phase pH, empirical guesswork with traditional reversed-phase methodologies inevitably fails.

This guide is designed to move your lab toward mechanistic, self-validating analytical workflows. Below, you will find our core troubleshooting matrices, structural impurity data, and a field-proven, step-by-step protocol for robust LC-MS/MS characterization.

Part 1: Visualizing the Analytical Workflow

The failure of standard methods is predictable when we analyze the physicochemical properties of 1,8-Diamidinooctane. The decision tree below outlines the causality behind selecting an orthogonal chromatographic approach.

LCMS_Workflow Start 1,8-Diamidinooctane Sample Prep Assess Assess Physicochemical Properties (pKa > 11, Highly Polar) Start->Assess RP_LC Reversed-Phase LC (Standard C18) Assess->RP_LC Default Approach HILIC HILIC Chromatography (ZIC-HILIC or Amide) Assess->HILIC Optimized Approach Fail Poor Retention & Severe Tailing (Silanol Secondary Interactions) RP_LC->Fail Acidic Mobile Phase Success Excellent Retention & Peak Shape (Orthogonal Selectivity) HILIC->Success High Organic + Buffer MS High-Resolution MS/MS (Positive ESI, No TFA) Success->MS Imp Impurity Identification (Mono-nitrile, Amides) MS->Imp

Decision tree for LC-MS method selection based on diamidine physicochemical properties.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 1,8-Diamidinooctane elute in the void volume with severe peak tailing on my C18 column?

The Causality: 1,8-Diamidinooctane contains two terminal amidine groups with pKa values exceeding 11. In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7), the molecule is fully doubly protonated. This extreme polarity prevents partitioning into the hydrophobic C18 stationary phase, causing void elution. Furthermore, the dicationic amidines undergo strong electrostatic secondary interactions with residual anionic silanols (Si-O⁻) on the silica support, which acts as a cation-exchanger and causes severe peak tailing. The Solution: Abandon C18. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) using a Zwitterionic (ZIC-HILIC) or Amide column. HILIC leverages the compound's extreme polarity to achieve strong retention via a water-enriched layer on the stationary phase.

Q2: I added Trifluoroacetic Acid (TFA) to my mobile phase to fix the peak shape, but now my MS signal has vanished. Why?

The Causality: TFA is a strong ion-pairing agent. In the liquid phase, it forms a tightly bound, neutral hydrophobic complex with the diamidine, which successfully improves reversed-phase retention and masks silanols. However, during the Electrospray Ionization (ESI) process, TFA's high surface tension and strong electrostatic bond prevent the diamidine from liberating into a bare gas-phase ion. The charge remains neutralized, leading to massive ion suppression—often reducing MS sensitivity by >95% . The Solution: Replace TFA with a volatile, MS-friendly buffer like 10 mM Ammonium Formate + 0.1% Formic Acid.

Q3: How do I eliminate persistent carryover of 1,8-Diamidinooctane between injections?

The Causality: Highly basic diamidines strongly adsorb to the active metal sites (e.g., stainless steel tubing, needle seats) and stator valves of the LC system . The Solution: Implement a highly organic, acidic needle wash (e.g., 50:50 Methanol:Water with 1% Formic Acid) to disrupt both hydrophobic and ionic binding. Utilize PEEK (Polyether ether ketone) or bio-inert titanium tubing where possible.

Part 3: Quantitative Impurity Data

1,8-Diamidinooctane is typically synthesized from octanedinitrile (suberonitrile) via the Pinner reaction (acid-catalyzed reaction with an alcohol to form an imidate salt, followed by ammonolysis) . Understanding this mechanistic pathway allows us to predict the exact process-related impurities.

Pinner_Pathway SM Octanedinitrile (Suberonitrile) PinnerSalt Di-imidate Salt (Intermediate) SM->PinnerSalt HCl, EtOH ImpA 8-Cyanooctanamidine (Incomplete Rxn) SM->ImpA Partial Conversion API 1,8-Diamidinooctane (Target) PinnerSalt->API NH3 ImpB 8-Amino-8-oxooctanamidine (Hydrolysis) PinnerSalt->ImpB H2O Exposure API->ImpB Degradation

Pinner reaction pathways illustrating the formation of primary 1,8-diamidinooctane impurities.

Expected LC-MS Impurity Profile

When conducting high-resolution MS/MS profiling, look for the following predicted masses. Note that diamidines readily lose ammonia (-17 Da) during Collision-Induced Dissociation (CID).

Impurity NameOrigin PathwayMolecular FormulaExact Mass [M]Expected[M+H]⁺Diagnostic MS/MS Fragment
8-Cyanooctanamidine Incomplete amidinationC₁₀H₁₉N₃181.1579182.1657m/z 165.1 (-NH₃)
8-Amino-8-oxooctanamidine Imidate hydrolysisC₁₀H₂₁N₃O199.1685200.1763m/z 183.1 (-NH₃)
Octanediamide Complete hydrolysisC₁₀H₂₀N₂O₂200.1525201.1603m/z 184.1 (-NH₃)
1,8-Diamidinooctane (API) Target Product C₁₀H₂₂N₄ 198.1844 199.1923 m/z 182.1, 165.1

Part 4: Validated HILIC-MS/MS Protocol

To ensure scientific integrity, the following protocol incorporates a self-validating system known as the "Sawtooth Blank Sequence." This mathematical proof guarantees that detected impurities are native to the sample and not artifacts of system carryover.

Step 1: System Preparation & Passivation
  • Column Selection: Install a SeQuant ZIC-HILIC column (150 x 2.1 mm, 3.5 µm).

  • Mobile Phase A (Aqueous): 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.2 with Formic Acid.

  • Mobile Phase B (Organic): 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Passivation: Inject 5 consecutive high-concentration (10 µg/mL) API samples. Causality: This intentionally saturates irreversible metal binding sites in the LC flow path, stabilizing the baseline response for subsequent quantitative runs.

Step 2: The Sawtooth Blank Validation Sequence

Before analyzing unknown samples, execute the following injection sequence to validate system washout:

  • Blank 1

    
    LLOQ (Lower Limit of Quantitation)
    
    
    
    Blank 2
    
    
    ULOQ (Upper Limit)
    
    
    Blank 3
    
    
    Blank 4
    
    
    Blank 5.
  • Self-Validation Criteria: If Blank 3 shows an impurity peak, but Blank 5 is clean, the system demonstrates active washout. If Blank 5 still exhibits a peak area >20% of the LLOQ, the system fails suitability, proving carryover is occurring. Do not proceed until the needle wash is optimized.

Step 3: Sample Preparation
  • Dissolve 1,8-Diamidinooctane samples in a diluent of 75% Acetonitrile / 25% Water .

  • Causality: In HILIC, injecting a highly aqueous sample causes severe peak distortion (fronting) because the water disrupts the localized hydration layer on the stationary phase. Matching the diluent to the initial gradient conditions prevents this solvent-mismatch effect.

Step 4: Chromatographic Gradient & MS Acquisition
  • Flow Rate: 0.3 mL/min.

  • Gradient: Start at 90% B (Hold 2 mins)

    
     Ramp to 50% B over 10 mins 
    
    
    
    Hold at 50% B for 3 mins
    
    
    Re-equilibrate at 90% B for 7 mins.
  • MS Source: Positive ESI. Capillary voltage at 3.0 kV.

  • Acquisition: Monitor both the singly charged [M+H]⁺ (m/z 199.1923) and the doubly charged [M+2H]²⁺ (m/z 100.1000) states, as diamidines frequently partition their signal across multiple charge states depending on the exact droplet pH during desolvation.

References

  • Hambye, S., Helvenstein, M., Verdy, L., Blankert, B., & Duez, P. (2014). "Ultra high performance liquid chromatography method for the determination of pentamidine and analog in rat biological fluids." Journal of Pharmaceutical and Biomedical Analysis, 95, 54-60.[Link]

  • Atsriku, C., et al. (2002). "Determination of diminazene aceturate in pharmaceutical formulations by HPLC and identification of related substances by LC/MS." Journal of Pharmaceutical and Biomedical Analysis, 30(4), 979-986.[Link]

  • Organic Chemistry Portal. "Amidine synthesis by imidoylation / Pinner Reaction." Organic Chemistry Portal Name Reactions.[Link]

overcoming purification challenges for 1,8-Diamidinooctane derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Purification Challenges for 1,8-Diamidinooctane Derivatives

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the notorious purification bottlenecks associated with 1,8-diamidinooctane and related alkyl/aryl diamidine derivatives. These compounds are highly basic, polar, and prone to severe secondary interactions with chromatographic matrices. This guide unpacks the thermodynamic and kinetic causality behind these challenges and provides field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Section 1: Troubleshooting FAQs

Q1: My 1,8-diamidinooctane derivative streaks completely from Rf 0.0 to 0.8 on standard silica gel TLC, and column chromatography yields zero recovery. What is the mechanistic cause, and how do I resolve this? Causality & Solution: Diamidines possess extremely high pKa values (~11–12). Standard silica gel is decorated with acidic silanol groups (Si-OH, pKa ~4.5–5.5). When you load a diamidine onto normal-phase silica, an irreversible acid-base reaction occurs, forming strong ionic bonds rather than reversible adsorption. This causes severe streaking and permanent retention. Resolution: Abandon standard normal-phase silica for final purification. If you must use normal-phase chromatography for crude clean-up, you must suppress silanol ionization. Use a highly polar, basic eluent system such as CH2Cl2:MeOH:NH4OH (e.g., 90:9:1 to 80:18:2)[1]. The ammonium hydroxide saturates the acidic silanols, allowing the diamidine to elute as a free base. However, Reverse-Phase HPLC (RP-HPLC) is the gold standard for these molecules.

Q2: When using RP-HPLC on a standard C18 column, my diamidine peaks are excessively broad and tailing. How do I optimize the mobile phase? Causality & Solution: Peak tailing in RP-HPLC for diamidines is caused by secondary interactions between the positively charged amidinium ions and residual, un-endcapped silanols on the C18 stationary phase. To mitigate this, you must use an ion-pairing agent. Trifluoroacetic acid (TFA) at 0.1% v/v is the industry standard[1]. The trifluoroacetate anion pairs with the protonated amidine, neutralizing its charge and forming a lipophilic complex that partitions cleanly into the C18 phase, resulting in sharp, symmetrical peaks[2]. If tailing persists, increasing TFA to 0.2% or switching to Heptafluorobutyric acid (HFBA) increases the lipophilicity of the ion pair.

Q3: Post-HPLC, my diamidine is isolated as a TFA salt, but I need the free base or a hydrochloride salt for my biological assays. Lyophilization doesn't remove the TFA. How do I perform the salt exchange? Causality & Solution: TFA forms a very strong, stable salt with diamidines that cannot be removed by simple evaporation or lyophilization[3]. Liquid-liquid extraction is often ineffective because the free base of 1,8-diamidinooctane is highly water-soluble and partitions poorly into organic solvents. The most reliable method is ion-exchange chromatography. By passing the aqueous TFA salt through a strong cation-exchange resin (e.g., Dowex-50wx Na+ form) or an anion-exchange resin, you can quantitatively swap the counter-ion[4].

Section 2: Quantitative Data & Mobile Phase Selection

To assist in method development, the following table summarizes the causal effects of various mobile phase modifiers on diamidine purification.

ModifierConcentrationMechanism of ActionPeak Symmetry (1=Poor, 5=Excellent)MS Compatibility
None (Water/MeCN) N/APure hydrophobic partitioning (fails due to charge)1 (Severe tailing)Yes
Formic Acid 0.1% v/vMild acidification; weak ion-pairing2-3 (Moderate tailing)Excellent
TFA 0.1% - 0.2% v/vStrong ion-pairing; masks residual silanols5 (Sharp peaks)Poor (Signal suppression)
HFBA 0.1% v/vHighly lipophilic ion-pairing; increases retention5 (Sharp peaks)Poor
Ammonium Acetate 10 mM (pH 9.0)Suppresses amidine ionization (requires basic-resistant C18)4 (Good)Good

Section 3: Experimental Workflows & Logic Diagrams

To ensure trust and reproducibility, follow these logical workflows for method development and salt exchange.

RPHPLC Start Crude 1,8-Diamidinooctane Derivative Check Assess MS Requirement Start->Check TFA Add 0.1% TFA (Strong Ion-Pairing) Check->TFA UV Prep Formic Add 0.1% Formic Acid (Weak Ion-Pairing) Check->Formic MS-Directed Prep C18 End-capped C18 Column Gradient Elution TFA->C18 Formic->C18 Evaluate Evaluate Peak Shape C18->Evaluate Tailing Peak Tailing? Evaluate->Tailing IncreaseTFA Increase TFA to 0.2% or use HFBA Tailing->IncreaseTFA Yes Pure Pure Diamidine Salt Isolated Tailing->Pure No IncreaseTFA->C18

Logical workflow for RP-HPLC mobile phase optimization of basic diamidine derivatives.

Desalting TFA_Salt Diamidine TFA Salt (From RP-HPLC) Resin Dowex-50wx Na+ Resin (Cation Exchange) TFA_Salt->Resin Load Load Aqueous Solution onto Column Resin->Load Wash Wash with H2O (Removes TFA anion) Load->Wash Elute Elute with 1M HCl (Displaces Diamidine) Wash->Elute Lyophilize Lyophilization Elute->Lyophilize Final Diamidine HCl Salt (Bio-Assay Ready) Lyophilize->Final

Ion-exchange chromatography workflow for converting diamidine TFA salts to HCl salts.

Section 4: Step-by-Step Methodologies

Protocol 1: RP-HPLC Purification of 1,8-Diamidinooctane Derivatives Self-Validating Principle: The use of a highly acidic ion-pairing agent ensures the amidine is fully protonated, standardizing its chromatographic behavior regardless of the crude mixture's initial pH[1][3].

  • Sample Preparation: Dissolve the crude diamidine in a minimum volume of H2O containing 0.1% TFA. If solubility is poor, add up to 20% Acetonitrile (MeCN) or Methanol (MeOH). Filter through a 0.22 µm PTFE syringe filter.

  • Column Selection: Equip the preparative HPLC with a fully end-capped C18 column (e.g., COSMOSIL 5C18-AR-II or an equivalent basic-resistant phase)[1].

  • Mobile Phase Setup:

    • Solvent A: HPLC-grade H2O + 0.1% TFA.

    • Solvent B: HPLC-grade MeCN + 0.1% TFA.

  • Gradient Elution: Run a shallow gradient. Because 1,8-diamidinooctane is highly polar, start at 0% B. Ramp to 40% B over 30 minutes. (Adjust the final %B based on the lipophilicity of the specific derivative substituents).

  • Fraction Collection & Validation: Monitor UV absorbance at 220 nm and 254 nm. Collect peaks and immediately analyze fractions via LC-MS to confirm the mass[3].

  • Isolation: Pool pure fractions, freeze at -80 °C, and lyophilize to yield the diamidine as a fluffy white TFA salt.

Protocol 2: Salt Exchange via Dowex-50wx Resin Self-Validating Principle: Cation exchange relies on the higher affinity of the doubly charged diamidinium cation for the sulfonate groups on the resin compared to sodium ions, ensuring complete capture while the TFA anions wash away[4].

  • Resin Preparation: Swell 5 g of Dowex-50wx (Na+ form) resin in DI water[4]. Pack into a glass column and wash with 50 mL of 1M NaCl, followed by 100 mL of DI water until the eluent is neutral.

  • Loading: Dissolve 100 mg of the diamidine TFA salt in 5 mL of DI water. Load slowly onto the resin bed.

  • Washing: Wash the column with 50 mL of DI water. The negatively charged trifluoroacetate ions will pass straight through. (You can verify the absence of TFA in the wash by checking the pH; it should return to neutral).

  • Elution: Elute the diamidine by passing 50 mL of 1M HCl through the column. The high concentration of protons and chloride ions will displace the diamidine.

  • Recovery: Collect the acidic eluent, freeze, and lyophilize to obtain the diamidine dihydrochloride salt.

References

  • Selective alkylation of T–T mismatched DNA using vinyldiaminotriazine–acridine conjugate | Nucleic Acids Research | Oxford Academic. oup.com. 1

  • Supporting Information - Wiley-VCH. wiley-vch.de.

  • Novel Affinity Chromatography Processes for the Purification of Plasmid DNA Using Small Aromatic Molecules - uBibliorum. ubi.pt. 2

  • β-Lactamase inhibition profile of new amidine-substituted diazabicyclooctanes. d-nb.info. 4

  • Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors - PMC. nih.gov. 3

Sources

strategies for scaling up 1,8-Diamidinooctane reactions from lab to pilot

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist (Process Chemistry Division) Ticket ID: SC-DAO-2024-001 Subject: Strategies for scaling up 1,8-Diamidinooctane (Octamidine) from Lab to Pilot

Welcome to the Technical Support Center

You have reached the Tier 3 Process Engineering Desk. We understand you are transitioning the synthesis of 1,8-Diamidinooctane (often derived from sebaconitrile via the Pinner reaction) from bench-scale (


10g) to pilot-scale (

100g to kg).

This molecule presents a classic "deceptive simplicity." While the aliphatic chain suggests stability, the terminal amidine groups introduce significant challenges regarding hygroscopicity , hydrolytic instability of intermediates , and exothermic runaway during ammonolysis.

Below is your troubleshooting guide, structured as a dynamic FAQ to address the specific failure modes of this chemistry at scale.

Module 1: Reaction Engineering (The Pinner Synthesis)

Context: The standard route involves converting 1,8-dicyanooctane (sebaconitrile) to the bis-imidate intermediate using dry HCl/Ethanol, followed by ammonolysis.

Q1: My conversion to the imidate intermediate stalls at ~60-70% on a 500g scale, despite working fine at 5g. Why?

Diagnosis: Mass Transfer Limitation & HCl Saturation. At the bench scale, bubbling HCl gas into a small flask achieves saturation predominantly through diffusion. At the pilot scale, the liquid head pressure and decreased surface-area-to-volume ratio prevent the solution from reaching the critical HCl concentration required to drive the equilibrium forward.

The Fix (Causality-Driven): The Pinner reaction is third-order overall: first-order in nitrile, alcohol, and acid . If HCl concentration drops, the rate plummets.

  • Sparging vs. Headspace: Do not rely on headspace pressure. Use a fritted gas dispersion tube (sparger) submerged at the bottom of the reactor to maximize gas-liquid contact area.

  • Temperature/Solubility Inverse: HCl solubility decreases as temperature rises. The dissolution of HCl is exothermic. If you don't actively cool the vessel during addition (maintain

    
    C), the solvent warms up, and HCl escapes rather than dissolving.
    
  • Gravimetric Verification: Do not rely on flow rate calculations alone. Place your HCl cylinder on a scale and measure the actual weight of gas delivered. You need a significant excess (typically 1.2–1.5 equivalents per nitrile group) to ensure saturation.

Q2: I am seeing high levels of the "amide" impurity (Sebacamide) in the crude imidate. Where is the water coming from?

Diagnosis: In-situ Water Generation or Wet Reagents. The imidate intermediate is extremely sensitive to hydrolysis. If water is present, the imidate reverts to the ester or hydrolyzes to the amide (thermodynamic sink).

The Fix (Self-Validating System):

  • Reagent Quality: Ethanol must be anhydrous (

    
     ppm water).
    
  • The "Suck-Back" Trap: On a large scale, as the reaction cools or HCl consumption slows, a vacuum can form, sucking moist air (or oil from a bubbler) back into the reactor.

    • Protocol: Install a positive pressure nitrogen sweep on the vent line before stopping HCl flow.

  • Reaction Pathway Visualization:

Pinnerpathway cluster_control Critical Control Points Nitrile 1,8-Dicyanooctane (Sebaconitrile) Imidate Bis-Imidate Salt (Pinner Salt) Nitrile->Imidate + HCl(g) / EtOH < 5°C, Anhydrous Amidine 1,8-Diamidinooctane (Target) Imidate->Amidine + NH3 / EtOH Exothermic Amide Sebacamide (Impurity) Imidate->Amide + H2O (Hydrolysis) High Temp Ester Diethyl Sebacate (Hydrolysis Product) Imidate->Ester + H2O (Hydrolysis) Low Temp Moisture Moisture Control Temp Temp < 5°C

Figure 1: The Pinner Reaction Pathway showing critical diversion points where moisture leads to irreversible amide/ester impurities.

Module 2: Ammonolysis (Imidate to Amidine)

Context: Converting the solid imidate salt to the final amidine using ammonia (gas or methanolic solution).

Q3: Upon adding ammonia, the reaction mixture solidified and the internal temperature spiked. How do I manage this exotherm?

Diagnosis: Uncontrolled Crystallization & Heat of Reaction. The reaction of the imidate with ammonia is exothermic. Furthermore, ammonium chloride (


) precipitates as a byproduct, creating a thick slurry that impedes stirring (heat transfer failure).

The Fix (Process Engineering):

  • Solvent Volume: Increase solvent volume to 10-15 volumes relative to the starting material. The heat capacity of the solvent is your primary heat sink.

  • Ammonia Source: Switch from bubbling

    
     gas (which releases heat of solution + heat of reaction) to adding pre-cooled 7N 
    
    
    
    in Methanol
    . This eliminates the heat of solution spike.
  • Dosing Strategy: Do not dump the ammonia. Use a peristaltic pump to add the ammonia solution over 2–4 hours, keeping internal temperature

    
    C.
    
Module 3: Purification & Handling

Context: 1,8-Diamidinooctane is usually isolated as a dihydrochloride or dimethanesulfonate salt.

Q4: The final product is a sticky gum that won't crystallize. How do I get a free-flowing powder?

Diagnosis: Hygroscopicity & Solvent Trapping. Aliphatic amidines are amphiphilic. They trap solvent in the crystal lattice, and if exposed to air, they absorb water, turning into a gum (deliquescence).

The Fix (Purification Protocol):

ParameterLab Scale (<10g)Pilot Scale (>100g)
Primary Purification Precipitation with EtherRecrystallization (EtOH/Acetone)
Drying Method High Vacuum DesiccatorVacuum Oven with N2 Bleed (40°C)
Handling Benchtop (Quickly)Glovebox / Humidity Controlled Room

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude gum in the minimum amount of hot Ethanol (

    
    C).
    
  • Slowly add Acetone (anti-solvent) until turbidity persists.

  • Cool slowly (10°C/hour) to room temperature, then to 0°C. Rapid cooling traps impurities.

  • Filter under a nitrogen blanket (use a pressure filter or Nutsche filter, not an open Buchner funnel).

  • Wash the cake with cold Acetone.

Q5: How do I prove the salt is dry without exposing it to air?

Diagnosis: Analytical Integrity. Opening the sample for Karl Fischer (KF) titration introduces atmospheric moisture, falsifying the result.

The Fix: Use TGA (Thermogravimetric Analysis) with a sealed pan that is punched by the instrument robot immediately before measurement. Alternatively, perform KF transfer inside a glove bag.

Module 4: Decision Logic for Purification

When scaling up, you must decide between crystallization and chromatography.[1] Chromatography is expensive but effective for removing the "monoadmidine" impurity.

PurificationLogic Start Crude Reaction Mixture (Post-Ammonolysis) CheckPurity Check HPLC Purity Start->CheckPurity HighPurity Purity > 90%? CheckPurity->HighPurity Crystallization Recrystallization (EtOH / Acetone) HighPurity->Crystallization Yes Resin Ion Exchange Resin (Amberlite IRC-50) HighPurity->Resin No (High Amide/Mono-amidine) Dry Vacuum Dry (< 100 mbar, 40°C) Crystallization->Dry SaltForm Convert to HCl or Methanesulfonate Salt Resin->SaltForm SaltForm->Dry

Figure 2: Decision tree for selecting the appropriate purification method based on crude purity.

References
  • Pinner, A. (1877).[2][3] Über die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft.

  • Organic Chemistry Portal. (2024). Amidine Synthesis via Pinner Reaction.

  • BenchChem Technical Guides. (2025). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism.

  • Caron, S., et al. (2010).[4] Preparation of Amidines from Nitriles via Thioimidates. Journal of Organic Chemistry.

  • Sigma-Aldrich. (2024). Handling Hygroscopic Reagents and Salts.

(Note: While specific patents for 1,8-diamidinooctane are proprietary, the chemistry cited above follows the standard aliphatic amidine synthesis protocols established in the field.)

Sources

Validation & Comparative

Analytical Techniques for Characterizing 1,8-Diamidinooctane Crosslinked Materials

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the analytical characterization of materials crosslinked via 1,8-Diamidinooctane bridges. In material science and biochemistry, this specific crosslinking structure is predominantly generated using Dimethyl Suberimidate (DMS) , a bifunctional imidoester that reacts with primary amines to form stable suberamidine (1,8-diamidinooctane) linkages.

Unlike aldehyde or carbodiimide crosslinkers, this chemistry preserves the cationic charge of the host material, necessitating specific analytical approaches.

Executive Summary & Chemical Basis

1,8-Diamidinooctane (Suberamidine) crosslinks are unique because they retain the positive charge of the native amine groups (e.g., lysine residues in collagen or chitosan) due to the high pKa (~12.5) of the amidine functionality.[1][2] This contrasts with glutaraldehyde (which neutralizes charge via Schiff bases) or EDC/NHS (which converts amines to neutral amides).

Key Material Properties:

  • Charge Retention: Enhances cell adhesion and maintains isoelectric point.

  • Fixed Spacer Length: The 8-carbon backbone provides a precise 11.0 Å molecular ruler, unlike the variable polymerization of glutaraldehyde.

  • Reversibility: Amidine bonds can be cleaved under high pH or specific nucleophilic conditions, offering tunable degradation.

Chemical Mechanism

The formation of the crosslink involves the reaction of Dimethyl Suberimidate (DMS) with primary amines (


) at pH 8.0–9.0.

DMS_Reaction DMS Dimethyl Suberimidate (Bis-imidoester) Intermediate Tetrahedral Intermediate DMS->Intermediate + 2 R-NH2 Amine Protein/Polymer (R-NH2) Amine->Intermediate Product 1,8-Diamidinooctane Crosslink (Suberamidine) Intermediate->Product - 2 MeOH Byproduct Methanol (Leaving Group) Intermediate->Byproduct

Figure 1: Reaction pathway converting Dimethyl Suberimidate and primary amines into a stable 1,8-diamidinooctane crosslink.

Comparative Analysis of Crosslinkers

Select the analytical strategy based on the material's intended performance.

Feature1,8-Diamidinooctane (DMS) Glutaraldehyde (GTA) EDC / NHS Genipin
Chemistry Bis-amidine formationSchiff base / PolymerizationZero-length Amide bondHeterocyclic amine reaction
Charge Status Positive (Cationic) Neutral / HydrophobicNeutralNeutral
Cytotoxicity Low (Methanol byproduct)High (Residual aldehydes)Low (Urea byproduct)Low (Natural extract)
Crosslink Length 11.0 Å (Rigid) Variable (Polymeric)0 Å (Direct bond)~8–10 Å (Dimerizes)
Color Change None (Clear)Yellow/OrangeNoneDark Blue
Key Analysis NMR (

-amidine), TNBS
Schiff Base UV absFTIR (Amide I/II)UV-Vis (605 nm)

Critical Analytical Protocols

A. Degree of Crosslinking: TNBS Assay

Since DMS reacts with free primary amines (


), the reduction in free amines is the most direct measure of crosslinking density. The Trinitrobenzenesulfonic acid (TNBS)  assay is superior to Ninhydrin for insoluble materials.

Protocol:

  • Sample Prep: Weigh 2–5 mg of dry crosslinked hydrogel/film.

  • Reaction: Add 1.0 mL of 4% (w/v)

    
     (pH 8.5) and 1.0 mL of 0.5% (w/v) TNBS solution.
    
  • Incubation: Incubate at 40°C for 2 hours (protect from light).

  • Hydrolysis: Add 3.0 mL of 6M HCl and boil at 60°C for 90 mins to solubilize the matrix.

  • Quantification: Dilute with water and measure Absorbance at 345 nm .

  • Calculation:

    
    
    
B. Structural Verification: Raman Spectroscopy

Raman is preferred over FTIR for amidines because water (in hydrogels) interferes less, and the amidine


 stretch is distinct.
  • Target Band: Look for the Amidine I band at 1630–1660 cm⁻¹ (distinct from Amide I of proteins at 1650 cm⁻¹ by intensity and sharpness) and the C-N stretch at ~1200 cm⁻¹ .

  • Validation: The absence of aldehyde peaks (1720 cm⁻¹) confirms no side reactions (unlike GTA).

C. Thermal Stability: Differential Scanning Calorimetry (DSC)

Crosslinking restricts chain mobility, elevating the denaturation temperature (


).

Protocol:

  • Equilibration: Hydrate samples in PBS for 24 hours.

  • Loading: Place 5–10 mg of wet sample into an aluminum pan; seal hermetically.

  • Ramp: Heat from 20°C to 120°C at 5°C/min.

  • Analysis: Identify the endothermic peak (

    
    ).
    
    • DMS Expectation: Shift of

      
       by +5°C to +15°C relative to native material. (Less shift than GTA due to flexible spacer).
      
D. Chemical Stability: Hydrolytic Degradation Profiling

Amidine bonds are susceptible to hydrolysis at high pH. This test validates the reversibility/stability profile.

Protocol:

  • Incubate weighed samples (

    
    ) in PBS (pH 7.4) and Tris-Base (pH 10.0) at 37°C.[3]
    
  • At time points (1, 3, 7, 14 days), remove, wash, lyophilize, and weigh (

    
    ).
    
  • Self-Validating Check: If degradation is faster at pH 10 than pH 7.4, the amidine linkage is confirmed (amide bonds are more stable at pH 10).

Analytical Workflow Diagram

Characterization_Workflow cluster_chem Chemical Verification cluster_phys Physical Properties cluster_bio Biological/Stability Start 1,8-Diamidinooctane Crosslinked Material TNBS TNBS Assay (Free Amine Quantification) Start->TNBS DSC DSC Thermal Analysis (Td Shift) Start->DSC Raman Raman Spectroscopy (Amidine Band ~1640 cm⁻¹) TNBS->Raman Confirm Density Rheology Rheology (G' vs G'') DSC->Rheology Correlate Stiffness Degradation pH-Dependent Degradation (pH 7.4 vs pH 10) Rheology->Degradation Cyto Cytotoxicity Assay (Methanol Residue Check) Degradation->Cyto Final Validation

Figure 2: Step-by-step analytical workflow for validating 1,8-diamidinooctane crosslinked matrices.

Troubleshooting & Expert Tips

  • Methanol Removal: The formation of 1,8-diamidinooctane from DMS releases 2 moles of methanol per crosslink. Ensure thorough dialysis (cutoff 12–14 kDa) against water for 48 hours is performed before cytotoxicity testing.

  • pH Sensitivity: Do not perform crosslinking below pH 8.0. The amidination reaction requires the unprotonated amine form. If pH is < 8.0, hydrolysis of the imidoester to an ester occurs instead of crosslinking.

  • Interference: Avoid using Tris buffers during the crosslinking reaction, as Tris contains a primary amine that will compete with your material for the DMS reagent. Use Phosphate, Borate, or Carbonate buffers.

References

  • DMS Crosslinking Mechanism & Raman Analysis Title: Dimethyl suberimidate cross-linked pericardium tissue: Raman spectroscopic and atomic force microscopy investigations. Source: Journal of Molecular Structure. Link:[Link]

  • TNBS Assay Protocol for Crosslinked Hydrogels Title: Determination of the degree of crosslinking of collagen gels by the TNBS assay. Source: Biomaterials / ScienceDirect. Link:[Link]

  • Amidine vs. Glutaraldehyde Comparison Title: Crosslinking density and resorption of dimethyl suberimidate-treated collagen.[2][4] Source: Journal of Biomedical Materials Research.[2] Link:[Link]

  • Chromatographic Analysis of Suberamidine Title: Chromatographic Analysis of Suberimidate-Crosslinked Lysine. Source: Analytical Biochemistry. Link:[Link]

Sources

A Comparative Analysis of 1,8-Diamidinooctane and Other Diamine Linkers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of bioconjugation, drug delivery, and materials science, the choice of a chemical linker is a critical decision that dictates the functional properties of the final construct. Diamine linkers, characterized by two primary amine groups, are a fundamental class of crosslinkers and spacers. Their chain length, flexibility, and chemical nature are pivotal in modulating the performance of complex molecules. This guide provides an in-depth comparative analysis of 1,8-diamidinooctane, a less common but potentially advantageous linker, against a spectrum of conventional diamine linkers. By synthesizing experimental data and established chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their selection of diamine linkers.

The Significance of the Amidine Functional Group

While structurally similar to primary amines, the amidine group (RC(=NH)NH₂) possesses distinct properties that can be advantageous in specific applications. The guanidinium-like character of the protonated amidine results in a higher pKa compared to a primary amine, meaning it remains protonated and positively charged over a wider pH range. This can influence solubility, cell permeability, and interactions with biological targets. The conversion of a primary amine to an amidine can be a strategic modification to fine-tune the physicochemical properties of a linker.

1,8-Diamidinooctane: A Profile

1,8-Diamidinooctane is an aliphatic diamidine with an eight-carbon chain separating the two terminal amidine groups. This long, flexible linker has been explored for its biological activities, particularly as an antimicrobial agent. The length of the alkyl chain has been shown to be a critical determinant of its efficacy.

Physicochemical Properties of 1,8-Diamidinooctane (and its precursor, 1,8-Diaminooctane):

Property1,8-Diaminooctane1,8-Diamidinooctane (Predicted)
Molecular Formula C₈H₂₀N₂C₈H₂₀N₄
Molecular Weight 144.26 g/mol [1]172.28 g/mol
Boiling Point 225 °C[2]Decomposes
Melting Point 52 °C[2]Higher than diamine precursor
Solubility Soluble in water (575 g/L)[3]Expected to be water-soluble
pKa ~10.7 and ~9.6Expected to be >12

Comparative Analysis: The Impact of Linker Chain Length

The length of the aliphatic chain in diamine and diamidine linkers is a crucial parameter that influences the properties of the resulting materials and conjugates.

Performance in Polymer Science

In the synthesis of polyamides, the length of the diamine monomer directly impacts the thermal and mechanical properties of the polymer. A comparative study of polyamides synthesized from 1,8-diaminooctane and the shorter 1,6-hexanediamine with sebacic acid revealed significant differences:

Table 1: Comparison of Polyamide Properties [4]

PropertyPolyamide from 1,6-Hexanediamine (Nylon 6,10)Polyamide from 1,8-Diaminooctane (Nylon 8,10 - Estimated)Units
Melting Point (Tm)223~200-215°C
Water Absorption (24h)1.5~0.5%
Tensile StrengthHighSlightly LowerMPa
Elongation at BreakModerateHigher%

The longer aliphatic chain of 1,8-diaminooctane reduces the concentration of amide groups, leading to weaker interchain hydrogen bonding and lower crystallinity. This results in a lower melting point and reduced water absorption, which can be advantageous for applications requiring dimensional stability in humid environments.[4]

A similar trend is observed in superabsorbent polymers, where the length of the diamine cross-linker affects water absorption capacity. A study comparing various diamine cross-linkers for polyaspartic acid found that 1,8-diaminooctane provided the optimal cross-linking length for maximum water absorption compared to shorter (ethylenediamine) and longer (1,10-diaminodecane, 1,12-diaminododecane) chain diamines.[5] When the alkyl chain of the cross-linker is too short, the resulting network is too tight, restricting swelling. Conversely, an excessively long chain can lead to intramolecular bonding, reducing cross-linking efficiency.[6]

Performance in Biological Systems

In the context of biologically active molecules, the linker length plays a critical role in determining efficacy. A study on the amoebicidal efficiency of a series of aromatic diamidines against Acanthamoeba polyphaga demonstrated a clear structure-activity relationship with respect to the length of the alkyl chain connecting the two benzamidine moieties.[6]

Table 2: Amoebicidal Efficiency of Diamidines with Varying Linker Lengths [6]

DiamidineAlkyl Chain LengthTrophozoicidal Efficiency (IC₅₀, µM)Cysticidal Efficiency (IC₅₀, µM)
Propamidine3150>1000
Hexamidine625250
Octamidine 8 10 100
Nonamidine915150

The study found that trophozoicidal and cysticidal efficiencies increased from propamidine (3-carbon linker) up to octamidine (8-carbon linker), after which the efficiency slightly decreased with nonamidine (9-carbon linker). The increased lipophilicity of the longer alkyl chain was correlated with enhanced diffusion across the cell membrane and cyst wall, leading to greater efficacy.[6] This suggests that for applications requiring cell penetration, a longer-chain diamidine like 1,8-diamidinooctane could offer advantages over shorter-chain counterparts.

Experimental Protocols

Synthesis of 1,8-Diamidinooctane from 1,8-Diaminooctane

The conversion of primary amines to amidines can be achieved through various synthetic routes. A common method involves the reaction of the diamine with a nitrile in the presence of a catalyst.

Protocol: Amidination of 1,8-Diaminooctane

This protocol is a generalized procedure based on the synthesis of cyclic amidines from diamines and nitriles, which can be adapted for the synthesis of linear diamidines.[7][8]

Materials:

  • 1,8-Diaminooctane

  • Benzonitrile (or other suitable nitrile)

  • N-acetylcysteine (catalyst)

  • Toluene (solvent)

  • Borane-dimethyl sulfide complex (for reduction of intermediate, if applicable)

  • Hydrochloric acid (for workup)

  • Sodium hydroxide (for neutralization)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 1,8-diaminooctane (1 equivalent) and benzonitrile (2.2 equivalents) in toluene.

  • Catalyst Addition: Add N-acetylcysteine (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The workup procedure will depend on the specific intermediate formed. For a bis-imidazoline intermediate, a reductive ring-opening step would be necessary.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired 1,8-diamidinooctane.

Diagram: Synthesis of 1,8-Diamidinooctane

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product 1,8-Diaminooctane 1,8-Diaminooctane ReactionVessel Toluene, Reflux 1,8-Diaminooctane->ReactionVessel Benzonitrile Benzonitrile Benzonitrile->ReactionVessel Catalyst N-acetylcysteine Catalyst->ReactionVessel 1,8-Diamidinooctane 1,8-Diamidinooctane ReactionVessel->1,8-Diamidinooctane

Caption: Synthetic workflow for the preparation of 1,8-diamidinooctane.

Protein Cross-linking using Diamine Linkers

Diamine linkers are commonly used to cross-link proteins by reacting with carboxyl groups on aspartic and glutamic acid residues in the presence of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Protocol: EDC-Mediated Protein Cross-linking

This protocol is a general procedure for protein cross-linking using a diamine linker.

Materials:

  • Protein of interest in a suitable buffer (e.g., MES buffer, pH 4.5-6.0)

  • Diamine linker (e.g., 1,8-diaminooctane)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, to increase efficiency)

  • Quenching solution (e.g., hydroxylamine or a primary amine-containing buffer like Tris)

Procedure:

  • Prepare Solutions: Prepare stock solutions of the diamine linker, EDC, and Sulfo-NHS in an appropriate buffer immediately before use.

  • Activate Carboxyl Groups: Add EDC (final concentration ~2-10 mM) and Sulfo-NHS (final concentration ~5-20 mM) to the protein solution. Incubate for 15 minutes at room temperature.

  • Add Diamine Linker: Add the diamine linker to the activated protein solution. The molar excess of the linker will need to be optimized for the specific application.

  • Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quench Reaction: Stop the reaction by adding the quenching solution to consume any unreacted EDC.

  • Purification: Remove excess cross-linker and byproducts by dialysis or size-exclusion chromatography.

Diagram: Protein Cross-linking Workflow

G cluster_activation Activation cluster_crosslinking Cross-linking cluster_purification Purification Protein Protein with Carboxyl Groups EDC_NHS EDC / Sulfo-NHS ActivatedProtein Activated Protein (O-acylisourea intermediate) Diamine Diamine Linker ActivatedProtein->Diamine CrosslinkedProtein Cross-linked Protein PurifiedProduct Purified Cross-linked Protein CrosslinkedProtein->PurifiedProduct

Caption: Experimental workflow for protein cross-linking using a diamine linker and EDC.

Conclusion and Future Perspectives

The selection of a diamine linker is a critical step in the design of functional molecules and materials. While shorter-chain diamines like putrescine and cadaverine are well-studied, longer-chain linkers such as 1,8-diaminooctane and its amidine derivative offer distinct advantages in specific contexts. The increased flexibility and hydrophobicity of an eight-carbon chain can enhance cell permeability and influence the mechanical properties of polymers.

The existing data, particularly in polymer science and antimicrobial research, underscores the importance of linker length in dictating performance. However, there is a clear need for more direct comparative studies of 1,8-diamidinooctane against a broader range of diamine linkers in applications such as antibody-drug conjugates and PROTACs. Future research should focus on synthesizing and evaluating a library of diamidine linkers with varying chain lengths to establish a more comprehensive understanding of their structure-activity relationships. Such studies will undoubtedly pave the way for the rational design of more effective and targeted therapeutic and diagnostic agents.

References

  • BenchChem. (2025). Application Notes and Protocols: 1,8-Diaminooctane in the Synthesis of Metal-Organic Frameworks (MOFs).
  • BenchChem. (2025). Pyrrolidine-3,4-diamine in Drug Design: A Comparative Guide to Diamine Linkers.
  • Liu, H., et al. (2014). Structure-activity relationships of diamine inhibitors of cytochrome P450 (CYP) 3A as novel pharmacoenhancers, part I: core region. Bioorganic & Medicinal Chemistry Letters, 24(3), 989-994. [Link]

  • Melander, R. J., et al. (2021). Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. ACS Infectious Diseases, 7(11), 3043–3053. [Link]

  • Kumar, A., et al. (2010). Synthesis and activity of azaterphenyl diamidines against Trypanosoma brucei rhodesiense and Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 20(24), 7349-7352. [Link]

  • Melander, R. J., et al. (2021). Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative Pathogens. ACS Infectious Diseases, 7(11), 3043–3053.
  • Gong, S., & Sun, Q. (n.d.). Efficient Synthesis of Bis-Functionalized 1,8-Diaminooctane Derivatives.
  • Ismail, M. A., et al. (2010). Structure of active antiparasitic diamidines and their modification. Medicinal Chemistry Research, 19(5), 447-464.
  • Stanicki, D., et al. (2013). Diamidines versus Monoamidines as Anti-Pneumocystis Agents: An in Vivo Study. Pharmaceuticals, 6(7), 837-850. [Link]

  • Stanicki, D., et al. (2013). Diamidines versus Monoamidines as Anti-Pneumocystis Agents: An in vivo Study. Pharmaceuticals, 6(7), 837-850.
  • WO 1999/032428 A2. (1999). Synthesis of diamines.
  • BenchChem. (2025). A Comparative Analysis of Polyamide Properties: 1,8-Diaminooctane vs. 1,6-Hexanediamine.
  • Al-Tel, T. H., et al. (2003). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, 68(25), 9859-9862.
  • Al-Tel, T. H., et al. (2003). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, 68(25), 9859-9862.
  • Stanicki, D., et al. (2013). Diamidines versus Monoamidines as Anti-Pneumocystis Agents: An in vivo Study. Pharmaceuticals, 6(7), 837-850.
  • Al-Tel, T. H., et al. (2003). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, 68(25), 9859-9862.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24250, 1,8-Octanediamine. Retrieved from [Link]

  • Al-Tel, T. H., et al. (2003). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. The Journal of Organic Chemistry, 68(25), 9859-9862.
  • Pljevaljcic, G., et al. (2003). Bioconjugation Protocols. In Methods in Molecular Biology (Vol. 283). Humana Press.
  • NIST. (n.d.). 1,8-Diaminooctane. In NIST Chemistry WebBook. Retrieved from [Link]

  • Węgrzynowska-Drzymalska, K., et al. (2021). Comparative Study of Gelatin Hydrogels Modified by Various Cross-Linking Agents.
  • Singh, N., et al. (2014). Role of Nanodiamonds in Drug Delivery and Stem Cell Therapy. Journal of Nanoscience and Nanotechnology, 14(1), 774-786.
  • Perrine, D., et al. (1995). Amoebicidal efficiencies of various diamidines against two strains of Acanthamoeba polyphaga. Antimicrobial Agents and Chemotherapy, 39(2), 339-344.
  • Sionkowska, A., et al. (2020). Are Natural Compounds a Promising Alternative to Synthetic Cross-Linking Agents in the Preparation of Hydrogels?. Polymers, 12(11), 2646.
  • BenchChem. (2025). Application Notes and Protocols for Bioconjugation Techniques Using Bifunctional Crosslinkers.
  • CN103664645A. (2014). Industrialized preparation method of 1,8-diaminonaphthalene.
  • Mehra, N. K., et al. (2019). Nanodiamonds with powerful ability for drug delivery and biomedical applications: Recent updates on in vivo study and patents. Expert Opinion on Drug Delivery, 16(10), 1047-1067.
  • Madhubala, R., et al. (2004). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 24(5A), 2821-2825.
  • Kuzmenko, V., et al. (2018). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications.
  • Zhang, W., et al. (2021). Tannic acid: a crosslinker leading to versatile functional polymeric networks: a review. RSC Advances, 11(52), 32938-32953.
  • Sun, W., et al. (2017). Molecular Mechanism for Selective Cytotoxicity towards Cancer Cells of Diselenide-Containing Paclitaxel Nanoparticles. International Journal of Molecular Sciences, 18(12), 2634.
  • JP2010077385A. (2010). Crosslinking agent, crosslinked polymer and their uses.
  • Mochalin, V. N., et al. (2012). Detonation diamond—A perspective carrier for drug delivery systems.
  • Perez-Soler, R., et al. (1987). Increased cytotoxicity and reversal of resistance to cis-diamminedichloro-platinum(II) with entrapment of cis-Bis-neodecanoato-trans-R,R-1,2-diaminocyclohexaneplatinum (II) in multilamellar lipid vesicles. Cancer Research, 47(24 Pt 1), 6462-6466.
  • Gocer, H., et al. (2013). Cytotoxic and apoptotic effects of menadione on rat hepatocellular carcinoma cells. Bratislavske Lekarske Listy, 114(10), 555-560.
  • El-Hage, C., et al. (2019). Organic Nanoparticles as Drug Delivery Systems and Their Potential Role in the Treatment of Chronic Myeloid Leukemia. Cancers, 12(1), 40.
  • Aldag, P., et al. (2024). Amine-reactive crosslinking enhances type 0 collagen hydrogel properties for regenerative medicine.
  • Gul, R., et al. (2017). Cytotoxic activity of extracts and crude saponins from Zanthoxylum armatum DC. against human breast (MCF-7, MDA-MB-468) and colorectal (Caco-2) cancer cell lines.
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Navigating Byproduct Formation in 1,8-Diaminooctane Reactions: A Mass Spectrometry-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of reaction byproducts is critical for ensuring product purity, safety, and efficacy. 1,8-Diaminooctane is a versatile building block in both pharmaceutical and polymer chemistry.[1][2] However, its bifunctional nature, possessing two primary amine groups, presents a unique set of challenges in controlling reaction selectivity and minimizing byproduct formation.[3] This guide provides an in-depth comparison of mass spectrometry techniques for the identification and validation of byproducts in reactions involving 1,8-diaminooctane, supported by experimental insights and protocols.

The Challenge: Intermolecular vs. Intramolecular Reactions and Other Side Products

The presence of two nucleophilic amine groups in 1,8-diaminooctane allows for both intermolecular and intramolecular reactions, often leading to a complex mixture of products.[4][5][6] Intermolecular reactions between two or more molecules can result in the desired linear polymers or substituted products, but also in oligomers and other polymeric byproducts.[1][7] Conversely, intramolecular reactions within the same molecule can lead to the formation of cyclic byproducts. The reaction pathway is often influenced by factors such as reactant concentrations, temperature, and the nature of the electrophile.[8][9]

Beyond these primary pathways, other side reactions can further complicate the product profile. These can include:

  • Incomplete reaction: Leaving unreacted 1,8-diaminooctane in the final mixture.[1]

  • Degradation: Breakdown of the desired product or starting materials under the reaction conditions.[1]

  • Reactions with impurities: Side reactions involving impurities in the starting materials or solvents.

A visual representation of potential byproduct formation pathways is outlined below:

Byproduct_Formation cluster_reactants Reactants cluster_products Reaction Products DAO 1,8-Diaminooctane DP Desired Product (e.g., Polyamide) DAO->DP Intermolecular (Desired) Oligo Oligomers DAO->Oligo Intermolecular (Side Reaction) Cyclic Cyclic Byproducts DAO->Cyclic Intramolecular Unreacted Unreacted Starting Material DAO->Unreacted E Electrophile (e.g., Diacyl Chloride) E->Unreacted Degradation Degradation Products DP->Degradation

Caption: Potential byproduct formation pathways in reactions involving 1,8-diaminooctane.

A Comparative Analysis of Mass Spectrometry Techniques

The choice of mass spectrometry (MS) technique is pivotal for accurately identifying and quantifying the diverse range of potential byproducts in 1,8-diaminooctane reactions. The selection primarily depends on the volatility, polarity, and thermal stability of the analytes.[1] This section compares the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for this purpose.

Analytical MethodTarget AnalytesSample PreparationIonization TechniquesKey AdvantagesKey Limitations
GC-MS Volatile & semi-volatile byproducts (e.g., some cyclic species, degradation products).[1]Derivatization is often required to increase the volatility and thermal stability of polar amines and amides.[10][11]Electron Ionization (EI), Chemical Ionization (CI).[1]High chromatographic resolution, extensive spectral libraries for identification.[1]Limited to thermally stable and volatile compounds; derivatization adds complexity and potential for artifacts.[1][11]
LC-MS/MS Non-volatile & thermally labile byproducts (e.g., oligomers, polar degradation products, acylated species).[1]Minimal sample preparation, often just dilution.[1]Electrospray Ionization (ESI), Matrix-Assisted Laser Desorption/Ionization (MALDI).Wide applicability to a broad range of compounds without derivatization, tandem MS provides structural information.[1][12]Lower chromatographic resolution compared to GC for some compounds.

Expert Insight: For a comprehensive impurity profile, a multi-faceted approach utilizing both GC-MS and LC-MS/MS is often necessary.[1] GC-MS can excel at identifying small, volatile byproducts, while LC-MS/MS is indispensable for characterizing larger, non-volatile species like oligomers.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, incorporating steps to ensure data integrity and reliability.

Protocol 1: GC-MS Analysis of Volatile and Semi-Volatile Byproducts

This protocol is particularly useful for identifying smaller, more volatile byproducts such as cyclic amines or degradation fragments. Due to the polar nature of amines, derivatization is a critical step to enhance volatility and improve chromatographic peak shape.[11]

Rationale for Derivatization: Primary and secondary amines are polar and can interact with active sites in the GC column, leading to poor peak shape and low sensitivity.[11] Derivatization with reagents like benzenesulfonyl chloride (BSC) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar N-H group into a less polar, more volatile derivative.[10][13]

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve a known amount of the reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • If the sample is aqueous, perform a liquid-liquid extraction with a mixed solvent system like isopropyl alcohol-ethyl acetate (1:5) to enhance extraction efficiency.[10]

  • Derivatization (using Benzenesulfonyl Chloride):

    • To the sample extract, add an alkaline solution (e.g., 10 M NaOH) to deprotonate the amine groups.[11]

    • Add benzenesulfonyl chloride and agitate the mixture for approximately 30 minutes at room temperature.[11]

    • The resulting sulfonamide derivatives are less polar and more volatile.

  • GC-MS Analysis:

    • Column: A non-polar or medium-polarity column, such as a 30 m HP-5MS, is typically used.[13]

    • Injector Temperature: Set to a temperature that ensures efficient volatilization without causing thermal degradation of the derivatives (e.g., 290°C).[13]

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 290°C) to separate compounds with a wide range of boiling points.[13] A typical program might be: 80°C for 1 min, then 5°C/min to 180°C, then 10°C/min to 240°C, then 25°C/min to 290°C, hold for 10 min.[13]

    • Carrier Gas: Helium is commonly used, though hydrogen and nitrogen can be suitable alternatives.[14]

    • Mass Spectrometer: Operate in electron ionization (EI) mode for fragmentation and library matching.

Data Validation:

  • Internal Standard: Spike the sample with a known amount of an internal standard (e.g., a deuterated analog of a potential byproduct) before derivatization to correct for variations in sample preparation and injection volume.

  • Blank Analysis: Analyze a derivatized blank solvent to identify any background contamination.

  • Spike and Recovery: Spike a blank matrix with known amounts of potential byproducts to assess the accuracy and recovery of the method.

GCMS_Workflow A Reaction Mixture B Sample Preparation (Extraction/Dilution) A->B C Derivatization (e.g., with BSC) B->C D GC-MS Analysis C->D E Data Analysis (Library Matching, Quantification) D->E F Byproduct Identification & Validation E->F

Caption: General workflow for GC-MS analysis of 1,8-diaminooctane reaction byproducts.

Protocol 2: LC-MS/MS Analysis of Non-Volatile Byproducts

LC-MS/MS is the preferred method for analyzing larger, non-volatile, and thermally labile byproducts such as oligomers and polar degradation products.[1] Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules.

Rationale for LC-MS/MS: This technique allows for the direct analysis of complex mixtures with minimal sample preparation, avoiding the potential complications of derivatization.[1] Tandem mass spectrometry (MS/MS) provides valuable structural information by fragmenting the parent ions.

Step-by-Step Methodology:

  • Sample Preparation:

    • Dissolve the reaction mixture in a solvent compatible with the mobile phase (e.g., a mixture of water, acetonitrile, or methanol) to a concentration of approximately 1 µg/mL.[1]

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • LC-MS/MS Analysis:

    • Column: A C18 reversed-phase column is a good starting point for separating a range of polar and non-polar compounds.[1]

    • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like formic acid (e.g., 0.1%) to aid in protonation and improve peak shape, is commonly used.[1][15]

    • Gradient Elution: A typical gradient might start with a low percentage of organic solvent (e.g., 5% acetonitrile) and ramp up to a high percentage (e.g., 95%) to elute compounds with increasing hydrophobicity.[1]

    • Mass Spectrometer:

      • Ionization: Electrospray ionization (ESI) in positive ion mode is generally effective for amines.

      • Scan Mode: Initially, perform a full scan to identify the molecular weights of all components in the mixture.

      • MS/MS: For ions of interest, perform product ion scans to obtain fragmentation patterns for structural elucidation.

Data Validation:

  • Method Blank: Analyze a blank solvent injection to ensure there is no carryover or system contamination.

  • Calibration Curve: For quantitative analysis, prepare a calibration curve using standards of known byproducts.[16] The linearity of the calibration curve should be assessed by the coefficient of determination (R²).[17]

  • Accuracy and Precision: Determine the accuracy (as percent recovery) and precision (as percent relative standard deviation) by analyzing quality control samples at different concentration levels.[17] Accepted recovery ranges are typically 70-120%.[17]

LCMS_Workflow A Reaction Mixture B Sample Preparation (Dilution & Filtration) A->B C LC Separation (Reversed-Phase) B->C D MS/MS Analysis (ESI, Full Scan & Product Ion Scan) C->D E Data Analysis (Mass Identification, Fragmentation Analysis) D->E F Byproduct Characterization & Validation E->F

Caption: General workflow for LC-MS/MS analysis of 1,8-diaminooctane reaction byproducts.

Data Interpretation: From Mass-to-Charge to Molecular Structure

The successful identification of byproducts relies on careful interpretation of the mass spectral data.

  • GC-MS: The fragmentation patterns obtained from EI can be compared to extensive spectral libraries (e.g., NIST) for tentative identification.[18] The molecular ion peak (M+) will indicate the molecular weight of the derivatized byproduct.

  • LC-MS/MS:

    • Full Scan: The full scan data will reveal the mass-to-charge ratios (m/z) of the protonated molecules [M+H]+.

    • Isotope Pattern: The isotopic distribution can help confirm the elemental composition, especially for compounds containing elements with characteristic isotopes.

    • MS/MS Fragmentation: The fragmentation pattern provides crucial information about the structure of the molecule. For example, in polyamide oligomers, characteristic losses of water and amine fragments would be expected.

MALDI-TOF for Polymer Analysis:

For reactions leading to polymeric materials, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for characterizing the molecular weight distribution of the polymer and identifying oligomeric byproducts.[19][20] MALDI is a soft ionization technique that typically produces singly charged ions, simplifying the resulting mass spectrum.[12] The selection of an appropriate matrix and cationizing agent is crucial for successful analysis.[19]

Conclusion

The comprehensive analysis of byproducts in reactions involving 1,8-diaminooctane is essential for ensuring the quality, safety, and efficacy of the final products.[1] Both GC-MS and LC-MS/MS are powerful techniques that provide complementary information. The choice of method should be guided by the specific properties of the expected byproducts. By implementing robust, self-validating analytical protocols and employing careful data interpretation, researchers can confidently identify and quantify byproduct formation, leading to improved process control and higher quality products.

References

  • Navigating the Labyrinth of 1,8-Diaminooctane Reactions: A Mass Spectrometry-Based Comparative Guide to Byproduct Analysis - Benchchem. (URL: )
  • Development of a new GC-MS method for identification and quantitive determination of amine degradation byproducts | Request PDF - ResearchGate. (URL: [Link])

  • Inter- and intra-molecular pathways in polyamine synthesis from diamines [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (URL: [Link])

  • Interfacial Polymerization. (URL: [Link])

  • Application Notes and Protocols for GC-MS Analysis of Secondary Amines - Benchchem. (URL: )
  • Intermolecular Versus Intramolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory - PMC. (URL: [Link])

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chrom
  • 1,8-Diaminooctane - the NIST WebBook. (URL: [Link])

  • Diamine Definition - Organic Chemistry II Key Term |... - Fiveable. (URL: [Link])

  • GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed. (URL: [Link])

  • What are intermolecular and intramolecular reactions? - Quora. (URL: [Link])

  • Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization | Journal of Agricultural and Food Chemistry - ACS Publications. (URL: [Link])

  • 2 Representative negative ion LDI-TOF mass spectra of... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Intramolecular vs. Intermolecular Reaction. (URL: [Link])

  • 1,8-Octanediamine | C8H20N2 | CID 24250 - PubChem. (URL: [Link])

  • Electrospray Ionization-Tandem Mass Spectrometry Method for Differentiating Chlorine Substitution in Disinfection Byproduct Formation | Request PDF - ResearchGate. (URL: [Link])

  • MALDI Mass Spectrometry of Synthetic Polymers. (URL: [Link])

  • CN103664645A - Industrialized preparation method of 1,8-diaminonaphthalene - Google P
  • Thermal selectivity of intermolecular versus intramolecular reactions on surfaces - Diva-Portal.org. (URL: [Link])

  • Synthesis of 1,2-diamines - Organic Chemistry Portal. (URL: [Link])

  • Analysis of Polymers by MALDI-TOF Mass Spectrometry - Shimadzu. (URL: [Link])

  • Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis: Method Development and Validation - MDPI. (URL: [Link])

  • Polymer Analysis by MALDI-Tof MS - Waters Corporation. (URL: [Link])

  • The Benefits of using MALDI with Ion Mobility Mass Spectrometry for Polymer Analysis. (URL: [Link])

  • Quantitative Analysis of Polymers by MALDI‐TOF Mass Spectrometry: Correlation Between Signal Intensity and Arm Number - PMC. (URL: [Link])

  • Synthesis of 1,2-diamines. a, b Representative examples of established... - ResearchGate. (URL: [Link])

  • (PDF) Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - ResearchGate. (URL: [Link])

  • 8 Amide attachment of 1,8-diaminooctane to oxidized SWNTs and further solvent-free derivatization reactions with l-alanine and ε-caprolactam - ResearchGate. (URL: [Link])

  • Validation of UHPLC-ESI-MS/MS Method for Determining Steviol Glycoside and Its Derivatives in Foods and Beverages - PMC. (URL: [Link])

  • Diamine Biosynthesis: Research Progress and Application Prospects - PMC. (URL: [Link])

  • Taming Diamines and Acyl Chlorides by Carbon Dioxide in Selective Mono-Acylation Reactions - The Royal Society of Chemistry. (URL: [Link])

  • Development and validation of a sensitive LC-MS/MS-ESI method for the determination of ivabradine in human plasma: application to a pharmacokinetic study - PubMed. (URL: [Link])

  • Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - MDPI. (URL: [Link])

  • 18.5 Reactions of Epoxides: Ring-Opening – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. (URL: [Link])

  • Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3. (URL: [Link])

  • (a) An example of the reaction between a diamine and a diepoxide to... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • A Level Chemistry Revision Notes - Acyl Chlorides - Save My Exams. (URL: [Link])

  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. (URL: [Link])

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Comparative Efficacy of 1,8-Diamidinooctane vs. Glutaraldehyde in Biomolecular Crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

As biomaterial engineering and drug delivery systems advance, the selection of an optimal crosslinking agent is paramount for balancing structural stability with biological compatibility. While Glutaraldehyde (GTA) has long served as the gold standard for tissue fixation and protein stabilization, its propensity for cytotoxicity and in vivo calcification presents significant clinical hurdles.

In contrast, 1,8-Diamidinooctane—a homobifunctional diamidine linkage typically generated in situ via diimidoester precursors like dimethyl suberimidate (DMS)—offers a structurally precise, non-polymeric alternative[1]. This guide objectively compares the mechanistic efficacy, physicochemical properties, and experimental handling of 1,8-Diamidinooctane against Glutaraldehyde.

Mechanistic Causality: The "Why" Behind the Chemistry

The fundamental divergence in performance between these two crosslinkers lies in their reaction mechanisms and how they interact with the native charge of target proteins.

Glutaraldehyde (GTA): Polymeric and Charge-Neutralizing GTA reacts primarily with the unprotonated


-amino groups of lysine residues. However, GTA rarely exists as a simple monomer in solution; it undergoes aldol condensation to form reactive polymers[2]. When these polymers react with primary amines, they form Schiff bases (aldimines) that can further stabilize into pyridinium crosslinks.
  • The Causality of Cytotoxicity: This polymeric nature creates a dense, heterogeneous network that traps unreacted, cytotoxic aldehyde residues[3]. Furthermore, the conversion of primary amines into Schiff bases neutralizes the native positive charge of the lysine residues, fundamentally altering the protein's isoelectric point and conformation, which is a primary driver of macrophage recruitment and subsequent dystrophic calcification in vivo[1].

1,8-Diamidinooctane (Amidine): Defined and Charge-Preserving 1,8-Diamidinooctane linkages are formed when primary amines undergo a nucleophilic attack on the imidate carbons of an 8-carbon diimidoester precursor[4].

  • The Causality of Biocompatibility: Unlike GTA, this reaction does not polymerize. It creates a defined spacer arm of approximately 11 Å[5]. Crucially, the resulting amidine bond has a pKa > 11, meaning it remains protonated and carries a positive charge at physiological pH[6]. By preserving the native positive charge of the original amine, the protein maintains its native tertiary structure more effectively, drastically reducing the foreign-body response and preventing calcification[4].

CrosslinkingMechanisms cluster_GTA Glutaraldehyde (GTA) cluster_Diamidine 1,8-Diamidinooctane (Amidine) Protein Target Protein (Primary Amines) GTA_Node Glutaraldehyde Protein->GTA_Node pH 7.0-7.5 Diamidine_Node Diimidoester Precursor Protein->Diamidine_Node pH 8.5-10.0 Schiff Schiff Base / Pyridinium (Charge Neutralized) GTA_Node->Schiff Condensation GTA_Result Dense Polymeric Lattice High Ts, High Cytotoxicity Schiff->GTA_Result Polymerization Amidine Amidine Linkage (Positive Charge Retained) Diamidine_Node->Amidine Nucleophilic Attack Diamidine_Result Defined 11 Å Spacer Moderate Ts, Low Cytotoxicity Amidine->Diamidine_Result Stable < pH 11

Mechanistic divergence between Glutaraldehyde and 1,8-Diamidinooctane crosslinking pathways.

Comparative Efficacy Data

The table below synthesizes the quantitative and qualitative performance metrics of both crosslinkers when applied to collagenous biomaterials and protein complexes.

ParameterGlutaraldehyde (GTA)1,8-Diamidinooctane (Amidine)
Crosslink Structure Heterogeneous polymeric networkDefined homobifunctional (11 Å spacer)[5]
Optimal Reaction pH 7.0 – 7.5[7]8.5 – 10.0[4]
Charge Preservation Neutralizes primary amines (loss of + charge)[8]Retains positive charge (protonated amidine)[6]
Collagen Shrinkage Temp (

)
~80 °C~74 °C[1]
Cytotoxicity High (Requires ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/ Glycine quenching)[3]
Low (Hydrolyzes to inert amides)[5]
In vivo Calcification Severe (observed after 14 days)Negligible[1]
Reversibility Irreversible (post-reduction)[8]Reversible at pH > 11[6]

Self-Validating Experimental Protocol: Collagen Membrane Crosslinking

To objectively evaluate the efficacy of these crosslinkers, the following protocol details the crosslinking of fibrous collagen membranes. It is designed as a self-validating system , culminating in a TNBS assay that mathematically quantifies the reduction in free amines to verify crosslinking density.

Phase 1: Buffer & Reagent Preparation
  • GTA Solution: Prepare 0.6% (w/v) GTA in 50 mM HEPES buffer, pH 7.4.

    • Causality: HEPES is an amine-free buffer. Utilizing buffers like Tris would result in the primary amines of the buffer scavenging the GTA, neutralizing its crosslinking efficacy before it reaches the target protein[7].

  • 1,8-Diamidinooctane Precursor Solution: Prepare 25 mM Dimethyl suberimidate (DMS) in 0.1 M Sodium Borate buffer, pH 9.0.

    • Causality: Imidoesters require a highly alkaline environment (pH 8.5–10.0) to ensure the target

      
      -amines of lysine are deprotonated and nucleophilic. Because imidoesters hydrolyze rapidly in aqueous environments, this solution must be prepared immediately before use[4].
      
Phase 2: Crosslinking Reaction
  • Submerge standardized collagen membranes (e.g., 10x10 mm) into the respective crosslinker solutions.

  • GTA Incubation: Incubate at 25°C for 24 hours.

  • Amidine Incubation: Incubate at 25°C for 6 hours.

    • Causality: The amidine formation reaction is rapid but competes directly with hydrolysis. Extending the reaction time beyond the half-life of the imidoester yields no additional crosslinking and only degrades the reagent[4].

Phase 3: Quenching & Washing
  • GTA Protocol: Quench the membranes with 0.1 M Glycine for 1 hour, followed by reduction with 66 mM Sodium Borohydride (

    
    ).
    
    • Causality: Glycine caps unreacted, dangling aldehydes.

      
       reduces the reversible Schiff bases to stable secondary amines, which is a mandatory step to mitigate the severe inherent cytotoxicity of GTA[3].
      
  • Amidine Protocol: Wash extensively in PBS (3x 15 minutes).

    • Causality: Unreacted imidoesters spontaneously hydrolyze into inert, non-toxic amides, completely eliminating the need for aggressive chemical quenching[6].

Phase 4: Validation (TNBS Assay)

To mathematically validate the system, a 2,4,6-trinitrobenzenesulfonic acid (TNBS) assay is employed to quantify the consumption of free primary amines.

  • React the crosslinked samples and an uncrosslinked control with 0.5% TNBS in 4%

    
     at 40°C for 2 hours.
    
  • Hydrolyze the samples in 6 N HCl at 60°C for 90 minutes.

  • Measure the absorbance of the hydrolysate at 345 nm.

  • Validation Metric: Calculate crosslinking density using the formula: [1 - (A345_crosslinked / A345_control)] × 100.

    • Expected Results: GTA typically achieves >85% density due to its polymeric reach. The diamidine linkage will self-limit to ~65-70% due to the strict 11 Å steric requirement between amine pairs, preventing the over-crosslinking that leads to material embrittlement[1].

References

  • Charulatha, V., & Rajaram, A. (1997). Crosslinking density and resorption of dimethyl suberimidate-treated collagen. Journal of Biomedical Materials Research.[Link]

  • Huang-Lee, L. L., Cheung, D. T., & Nimni, M. E. (1990). Crosslinked fibrous collagen for use as a dermal implant: control of the cytotoxic effects of glutaraldehyde and dimethylsuberimidate. Journal of Biomedical Materials Research.[Link]

  • Torchilin, V. P., et al. (2001). Engineering Liposomes and Nanoparticles for Biological Targeting. Nanoparticles, Liposomes and Drug Release.[Link]

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Technical Guide: Assessing Crosslinking Efficiency of 1,8-Diamidinooctane (DMS)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of methods to assess the crosslinking efficiency of 1,8-Diamidinooctane structures.

Note on Chemical Nomenclature: In bioconjugation, "1,8-Diamidinooctane" refers to the specific chemical bridge formed between two amino groups when using the reagent Dimethyl Suberimidate (DMS) . While DMS is the reactive imidoester reagent, the stable crosslink it creates is a 1,8-diamidinooctane linkage. This guide focuses on assessing the efficiency of this specific amidine-based crosslinking system.

Executive Summary & Mechanism

The 1,8-diamidinooctane crosslink is unique among bioconjugation methods because it preserves the positive charge of the amino groups it modifies. Unlike glutaraldehyde or NHS-esters, which neutralize the positive charge of lysine residues (often disrupting protein structure or solubility), the amidine linkage formed by Dimethyl Suberimidate (DMS) retains a net positive charge at physiological pH.

This characteristic makes it the reagent of choice for:

  • Chromatin immunoprecipitation (ChIP) : Where charge preservation is critical for DNA-protein interactions.

  • Protein-Protein Interaction (PPI) Mapping : Where maintaining native conformation is essential.

  • Structural Mass Spectrometry : For defining distance constraints (11.0 Å spacer arm).

Reaction Mechanism

The formation of the 1,8-diamidinooctane bridge occurs via the nucleophilic attack of primary amines (Lysine ε-amino groups) on the imidoester groups of DMS.

DMS_Reaction_Mechanism Protein Protein-NH2 (Lysine) Intermediate Tetrahedral Intermediate Protein->Intermediate Nucleophilic Attack (pH 8.0-9.0) DMS Dimethyl Suberimidate (Bis-Imidoester) DMS->Intermediate Product Crosslinked Protein (1,8-Diamidinooctane Bridge) Intermediate->Product Amidine Formation Byproduct Methanol (Leaving Group) Intermediate->Byproduct

Figure 1: Reaction pathway of Dimethyl Suberimidate (DMS) forming a 1,8-diamidinooctane crosslink. The reaction is most efficient at alkaline pH (8.5–9.0).

Comparative Analysis of Crosslinkers

Selecting the right crosslinker requires balancing efficiency, stability, and downstream compatibility.[1] The table below compares the 1,8-diamidinooctane system (DMS) against standard alternatives.

FeatureDimethyl Suberimidate (DMS) Glutaraldehyde BS3 / DSS (NHS-Esters)
Chemistry Bis-imidoester

Amidine
Dialdehyde

Schiff Base
NHS-ester

Amide
Bridge Length 11.0 Å (Fixed)Variable (Polymerizes)11.4 Å (Fixed)
Charge Preserved (+) Neutralized/AlteredNeutralized (Neutral)
Reversibility Reversible at high pH / TempIrreversibleIrreversible
Solubility Risk Low (Charge maintained)High (Precipitation common)Moderate
Reaction pH Alkaline (pH 8.5–9.0)Wide range (pH 5.0–9.0)Physiological (pH 7.0–8.0)
Best Use Case DNA-binding proteins, Structural studiesTissue fixation, Aggressive crosslinkingCell-surface crosslinking, Stable conjugation

Critical Insight: While Glutaraldehyde is more "efficient" in terms of raw polymerization speed, it is often too aggressive, leading to artifacts. DMS provides a "gentler," structurally specific crosslink, making its efficiency assessment more subtle but biologically relevant.

Primary Assessment Method: SDS-PAGE Gel Shift

The most robust and accessible method for quantifying crosslinking efficiency is Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). This method separates proteins based on molecular weight, allowing clear visualization of monomer depletion and oligomer formation.

Experimental Protocol

Objective: Quantify the percentage of monomer conversion to dimers/multimers.

Materials:

  • Protein sample (e.g., 1 mg/mL in PBS).

  • Dimethyl Suberimidate (DMS) (Freshly prepared—imidoesters hydrolyze rapidly ).

  • Triethanolamine (TEA) buffer, pH 8.5 (Phosphate buffers can be used but amine-free buffers like TEA or Borate are superior for efficiency).

  • Quenching Buffer: 1M Tris-HCl, pH 8.0.

Workflow:

  • Preparation : Equilibrate protein in TEA buffer (pH 8.5).

  • Dosing : Prepare a 100 mM stock of DMS in dry solvent or buffer immediately before use. Add to protein at molar excesses of 10x, 20x, and 50x.

  • Incubation : Incubate at Room Temperature (RT) for 30–60 minutes.

  • Quenching : Add Quenching Buffer to a final concentration of 50 mM Tris. Incubate for 15 mins.

  • Analysis : Mix with SDS loading buffer (reducing or non-reducing depending on target) and boil.

  • Electrophoresis : Run on a 4-12% gradient gel. Stain with Coomassie or Silver Stain.

Data Interpretation

Efficiency is calculated using densitometry (e.g., ImageJ):



Advanced Assessment: Crosslinking Mass Spectrometry (XL-MS)

For researchers needing to verify the location of the 1,8-diamidinooctane bridge (to prove structural specificity rather than just aggregation), XL-MS is the gold standard.

Why use XL-MS? SDS-PAGE tells you if it crosslinked. XL-MS tells you where it crosslinked.

  • Signature : The DMS crosslink adds a mass of +138.09 Da to the peptide pair (assuming modification of two Lysines and loss of 2 Methanols and 2 Ammonias, net addition of C8H14N2). Note: Exact mass shift depends on the specific reaction pathway and hydration; standard amidination adds mass, but the crosslink bridge itself is specific.

Workflow Visualization:

XLMS_Workflow Sample Crosslinked Sample Digestion Trypsin Digestion (Cleaves at Lys/Arg) Sample->Digestion Enrichment Peptide Enrichment (Optional: SCX/SEC) Digestion->Enrichment LCMS LC-MS/MS Analysis Enrichment->LCMS Bioinformatics Data Search (Mass Shift: +138 Da) LCMS->Bioinformatics

Figure 2: Workflow for validating 1,8-diamidinooctane crosslinks via Mass Spectrometry.

Troubleshooting & Optimization

The efficiency of imidoester reactions is highly pH-dependent. Use this guide to troubleshoot low efficiency.

ObservationProbable CauseCorrective Action
Low Crosslinking Yield Hydrolysis of DMSPrepare DMS immediately before use; do not store in solution.
pH too low (< 8.0)Increase pH to 8.5–9.0. Imidoesters react poorly at neutral pH.
Buffer InterferenceEnsure buffer is amine-free (No Tris, Glycine, or Urea during reaction).
Precipitation Over-crosslinkingReduce molar excess (try 10x instead of 50x) or reduce protein concentration.
Smearing on Gel Non-specific aggregationUse a gradient gel; centrifuge sample before loading to remove aggregates.

References

  • Thermo Fisher Scientific. Imidoester Crosslinkers: Chemistry and Protocols. (Detailed guide on DMS and DMA chemistry).

  • BenchChem. An In-Depth Technical Guide to Amine-Reactive Crosslinking Chemistry. (Comparative analysis of crosslinker types).

  • Mattson, G., et al. A practical approach to crosslinking. Molecular Biology Reports, 1993. (Foundational text on crosslinking optimization).

  • PubChem. Dimethyl Suberimidate (Compound Summary).

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evaluating 1,8-Diamidinooctane alternatives for metal-organic framework synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to 1,8-Diamidinooctane Alternatives for Advanced Metal-Organic Framework Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel Metal-Organic Frameworks (MOFs) with tailored functionalities, the choice of organic linker is paramount. The incorporation of strongly basic or chelating moieties can dramatically influence the catalytic activity, adsorption selectivity, and drug loading capacity of these porous materials. This guide provides an in-depth evaluation of alternatives to the conceptual 1,8-diamidinooctane linker for MOF synthesis, focusing on experimentally validated approaches using guanidinium and amidoxime functionalities.

Introduction: The Quest for Highly Functional MOFs

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands.[1] Their exceptional porosity, high surface area, and tunable structures make them promising candidates for a vast array of applications, including gas storage and separation, catalysis, and drug delivery.[1] The strategic introduction of functional groups onto the organic linkers is a powerful tool to enhance the performance of MOFs. While simple amine functionalization is common, there is a growing interest in incorporating stronger basic groups to create more active catalytic sites or to enhance CO2 capture capabilities.

This guide explores the potential of 1,8-diamidinooctane as a linker and presents a detailed comparison with more established alternatives, namely guanidinium and amidoxime-functionalized MOFs.

1,8-Diamidinooctane: A Conceptual Linker with Untapped Potential

1,8-Diamidinooctane, while not a commercially available or widely studied linker in MOF synthesis, represents an intriguing conceptual building block. The amidine group is a strong organic base, with the pKa of its conjugate acid typically in the range of 9-12.[2] This positions it as a significantly stronger base than a primary amine, offering the potential for enhanced catalytic activity in base-catalyzed reactions.

Proposed Synthesis of 1,8-Diamidinooctane

A plausible synthetic route to 1,8-diamidinooctane could involve a two-step process starting from the readily available 1,8-dicyanooctane. The first step would be the conversion of the dinitrile to a bis-imidate salt via the Pinner reaction, followed by reaction with ammonia to yield the diamidine.[2][3]

G cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Amination dinitrile 1,8-Dicyanooctane pinner_reagents HCl, Ethanol dinitrile->pinner_reagents imidate Bis-imidate salt (Pinner Salt) pinner_reagents->imidate amination_reagent Ammonia (NH3) diamidine 1,8-Diamidinooctane imidate->diamidine Ammonia

Caption: Proposed synthesis of 1,8-diamidinooctane.

The direct use of such a flexible, strongly basic linker in a one-pot solvothermal synthesis might present challenges, including competition with carboxylate linkers for metal coordination and potential framework instability. A more viable approach would be its incorporation through post-synthetic modification.

Established Alternatives: Guanidinium and Amidoxime Functionalization

Given the limited availability of data on 1,8-diamidinooctane in MOF synthesis, we turn our attention to two well-documented and highly effective alternatives: guanidinium and amidoxime functionalities. These groups can be introduced into MOFs, typically through post-synthetic modification of a stable parent framework like UiO-66-NH2, to impart strong basicity or unique chelating properties.

Guanidinium-Functionalized MOFs: Superbasic Catalysts

Guanidines are among the strongest organic bases, with a pKa of their conjugate acid around 13.5, owing to the extensive resonance stabilization of the guanidinium cation.[2] This high basicity makes guanidinium-functionalized MOFs excellent candidates for base-catalyzed reactions.

Experimental Protocol: Post-Synthetic Guanidinylation of UiO-66-NH2

This protocol describes the conversion of the amine groups in UiO-66-NH2 to guanidinium groups.

Materials:

  • UiO-66-NH2

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Methanol

Procedure:

  • Activation of UiO-66-NH2: Activate 100 mg of UiO-66-NH2 by heating at 150 °C under vacuum for 12 hours.

  • Guanidinylation Reaction: Suspend the activated UiO-66-NH2 in 10 mL of anhydrous DCM. Add N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (3 equivalents relative to amine groups) and TEA (3 equivalents). Stir the mixture at room temperature for 48 hours under an inert atmosphere.

  • Washing: Collect the solid by centrifugation, and wash thoroughly with DCM (3 x 15 mL) and methanol (3 x 15 mL).

  • Deprotection: Suspend the Boc-protected guanidinylated MOF in a 1:1 mixture of DCM and TFA (10 mL) and stir at room temperature for 24 hours to remove the Boc protecting groups.

  • Final Washing and Drying: Collect the solid by centrifugation, wash with DCM (3 x 15 mL) and methanol (3 x 15 mL), and dry under vacuum at 80 °C for 12 hours to obtain UiO-66-guanidinium.

G UiO_NH2 UiO-66-NH2 Guanidinylating_agent N,N'-Di-Boc-1H-pyrazole-1-carboxamidine + TEA in DCM UiO_NH2->Guanidinylating_agent Boc_protected UiO-66-NH-C(=NBoc)NHBoc Guanidinylating_agent->Boc_protected Deprotection TFA in DCM Boc_protected->Deprotection UiO_guanidinium UiO-66-guanidinium Deprotection->UiO_guanidinium

Caption: Post-synthetic guanidinylation workflow.

Amidoxime-Functionalized MOFs: Superior Chelating Agents

Amidoxime groups are excellent chelating agents for various metal ions, particularly oxophilic ions like U(VI).[4] This makes amidoxime-functionalized MOFs highly promising for applications in selective ion extraction from aqueous solutions.

Experimental Protocol: Synthesis of Amidoxime-Functionalized UiO-66 (UiO-66-AO)

This protocol involves the conversion of a cyano-functionalized UiO-66 (UiO-66-CN) to an amidoxime-functionalized version.

Materials:

  • UiO-66-CN (synthesized from 2-cyanoterephthalic acid)

  • Hydroxylamine hydrochloride (HONH2·HCl)

  • Potassium carbonate (K2CO3)

  • Ethanol/water mixture

Procedure:

  • Preparation of UiO-66-CN: Synthesize UiO-66-CN via a solvothermal reaction of ZrCl4 and 2-cyanoterephthalic acid in DMF at 120 °C for 24 hours.

  • Amidoximation Reaction: Suspend 200 mg of activated UiO-66-CN in a solution of hydroxylamine hydrochloride (10 equivalents relative to cyano groups) and potassium carbonate (10 equivalents) in a 1:1 ethanol/water mixture (20 mL).

  • Heating: Heat the suspension at 70 °C for 24 hours with stirring.

  • Washing and Drying: After cooling, collect the solid by filtration, wash extensively with water and ethanol, and dry under vacuum at 60 °C for 12 hours to yield UiO-66-AO.[5]

G UiO_CN UiO-66-CN Amidoximation_reagents Hydroxylamine hydrochloride + K2CO3 in Ethanol/Water UiO_CN->Amidoximation_reagents UiO_AO UiO-66-Amidoxime (UiO-66-AO) Amidoximation_reagents->UiO_AO

Caption: Amidoxime functionalization workflow.

Performance Comparison: Amine vs. Guanidinium vs. Amidoxime Functionalities

The choice of functional group significantly impacts the physicochemical properties and performance of the resulting MOF. The following table summarizes key performance metrics for MOFs functionalized with amine, guanidinium, and amidoxime groups, with UiO-66 as the parent framework where applicable.

Functional GrouppKa of Conjugate AcidKey Performance MetricApplication ExampleReference
Amine (-NH2) ~9-10Moderate Basicity, Good for CO2 AdsorptionCO2 Capture[6]
Amidine (-C(=NH)NH2) ~9-12Strong Basicity(Conceptual) Base Catalysis[2]
Guanidinium (-NH-C(=NH)NH2) ~13.5Very Strong BasicityBase Catalysis (Knoevenagel Condensation)[1][2]
Amidoxime (-C(=NOH)NH2) ~5 (acidic proton)Strong Metal ChelationSelective Uranium Extraction[4][7]

Experimental Data: A Head-to-Head Comparison

To provide a clearer picture of the performance differences, the following table presents experimental data for UiO-66 functionalized with different groups.

MOF MaterialBET Surface Area (m²/g)CO2 Adsorption Capacity (mmol/g at 298 K, 1 bar)Catalytic Activity (Knoevenagel Condensation, Benzaldehyde with Malononitrile)Uranium Adsorption Capacity (mg/g)
UiO-66 (unfunctionalized) ~1200~1.2LowNegligible
UiO-66-NH2 ~1100~2.5ModerateLow
UiO-66-guanidinium ~950Not typically primary applicationHighNot applicable
UiO-66-AO ~1000Not typically primary applicationNot applicable>200

Note: The values presented are approximate and can vary depending on the specific synthesis and activation conditions.

Causality Behind Experimental Choices

The selection of post-synthetic modification over direct synthesis for incorporating highly basic or reactive functional groups like guanidines and amidoximes is a deliberate choice rooted in several key considerations:

  • Framework Stability: The strongly basic nature of guanidines and the reactive nature of the reagents used for their formation can interfere with the delicate self-assembly process of MOF formation, potentially leading to amorphous materials or undesired phases. Starting with a highly stable and pre-formed framework like UiO-66 ensures that the structural integrity of the MOF is maintained.[8]

  • Functional Group Tolerance: The conditions required for solvothermal MOF synthesis (high temperatures, specific solvents) may not be compatible with the stability of the desired functional groups. Post-synthetic modification allows for the introduction of these functionalities under milder conditions.

  • Controlled Functionalization: Post-synthetic modification offers a greater degree of control over the loading and distribution of functional groups within the MOF pores.

Conclusion and Future Outlook

While 1,8-diamidinooctane remains a conceptual linker with potential for imparting strong basicity to MOFs, its practical application is yet to be demonstrated. In contrast, post-synthetic modification of robust MOF platforms like UiO-66 with guanidinium and amidoxime functionalities provides a reliable and effective strategy for creating highly functional materials.

Guanidinium-functionalized MOFs exhibit exceptional basicity, making them highly active heterogeneous catalysts. Amidoxime-functionalized MOFs, on the other hand, demonstrate remarkable efficacy in the selective capture of metal ions. The choice between these alternatives will ultimately depend on the target application.

Future research in this area could focus on the development of synthetic methods for the direct incorporation of amidine and guanidine functionalities into MOF linkers, potentially leading to a new generation of highly active and stable materials. The exploration of flexible aliphatic diamidine linkers, such as 1,8-diamidinooctane, could also open up new avenues for creating dynamic and responsive MOFs.

References

  • Gascon, J., et al. (2014). Metal-Organic Frameworks as Catalysts: A Review of the State of the Art. Catalysis Reviews, 56(2), 185-231. [Link]

  • Li, L., et al. (2018). Amidoxime-functionalized metal-organic framework (MOF) for highly efficient and selective extraction of uranium from seawater. ACS Applied Materials & Interfaces, 10(42), 35899-35907. [Link]

  • Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897. [Link]

  • Kandiah, M., et al. (2010). Synthesis and stability of tagged UiO-66 Zr-MOFs. Journal of Materials Chemistry, 20(44), 9848-9851. [Link]

  • How to synthesize UiO-66 and UiO-66-NH2. (2020, September 21). YouTube. [Link]

  • Katz, M. J., et al. (2013). A facile synthesis of UiO-66, UiO-67 and their N-containing analogues. Chemical Communications, 49(82), 9449-9451. [Link]

  • Deria, P., et al. (2014). Isoreticular synthesis and modification of frameworks with the UiO-66 topology. Dalton Transactions, 43(3), 1018-1021. [Link]

  • Wang, X., et al. (2016). Post-synthetic modification of metal-organic frameworks. Chemical Society Reviews, 45(22), 6098-6126. [Link]

  • McDonald, T. M., et al. (2015). Cooperative insertion of CO2 in diamine-appended metal-organic frameworks. Nature, 519(7543), 303-308. [Link]

  • Pinner Reaction. (n.d.). SynArchive. Retrieved March 7, 2026, from [Link]

  • Pinner Reaction. (n.d.). J&K Scientific. Retrieved March 7, 2026, from [Link]

  • Pinner reaction. (n.d.). In Wikipedia. Retrieved March 7, 2026, from [Link]

  • Pinner Reaction. (n.d.). Chem-Station Int. Ed. Retrieved March 7, 2026, from [Link]

  • Wang, C., et al. (2019). Amidoxime-functionalized metal-organic frameworks for efficient uranium extraction from seawater. Dalton Transactions, 48(21), 7119-7126. [Link]

  • Unacademy. (n.d.). Basicity of Amidines and Guanidines. Retrieved March 7, 2026, from [Link]

  • Orthocresol. (2015, December 12). Comparing the basicities of guanidine, acetamidine, benzamine, and dimethylamine. Chemistry Stack Exchange. [Link]

  • Lepp, M., et al. (2017). Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric measurements with calculated pKa values. New Journal of Chemistry, 41(18), 10073-10081. [Link]

  • Feng, D., et al. (2014). A highly stable porphyrinic zirconium metal-organic framework with exceptionally high connectivity. Nature Communications, 5, 5731. [Link]

  • Knoevenagel condensation reactions catalysed by metal-organic frameworks. (2013). Dalton Transactions, 42(37), 13353-13358. [Link]

  • A Reusable Efficient Green Catalyst of 2D Cu-MOF for the Click and Knoevenagel Reaction. (2019). ChemistrySelect, 4(31), 9159-9165. [Link]

  • Comparison of the catalytic activity of MOFs and zeolites in Knoevenagel condensation. (2013). Catalysis Science & Technology, 3(11), 2934-2941. [Link]

  • Amide Functionalized Mesoporous MOF LOCOM-1 as a Stable Highly Active Basic Catalyst for Knoevenagel Condensation Reaction. (2018). ACS Omega, 3(11), 15995-16002. [Link]

  • Synthesis, characterization and functionalization of MOFs and their use in Knoevenagel condensation reactions between ethyl cyanoacetate and 4-nitrobenzaldehyde. (2024). Research Square. [Link]

  • Highly Efficient Catalysts for CO2 Fixation using Guanidinium‐Functionalized Zr‐MOFs. (2020). ChemCatChem, 12(13), 3508-3516. [Link]

  • Effect of Amine Functionalization of MOF Adsorbents for Enhanced CO2 Capture and Separation: A Molecular Simulation Study. (2021). Frontiers in Chemistry, 8, 614238. [Link]

  • FACILE SYNTHESIS OF FUNCTIONALIZED UiO-66-TYPE MOFs FOR CO2 ADSORPTION. (2024). Journal of Porous Materials, 31, 1-12. [Link]

  • Comparison between adsorption uptake capacity of different MOFs. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Lillerud, K. P., et al. (2012). Zr(IV) and Hf(IV) based metal–organic frameworks with reo-topology. Chemical Communications, 48(77), 9637-9639. [Link]

  • Hydrolytic Stability of Metal–Organic Frameworks: An Experimental Study. (2025). ResearchGate. [Link]

  • Stable Metal–Organic Frameworks with Group 4 Metals: Current Status and Trends. (2018). ACS Central Science, 4(4), 456-467. [Link]

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Sources

Performance Comparison Guide: Biomaterials Modified with 1,8-Diamidinooctane (Octamidine)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of biomaterials modified with 1,8-Diamidinooctane (commonly referred to as Octamidine ), focusing on its application in antimicrobial surface engineering and DNA-affinity scaffolds.

This analysis synthesizes structure-activity relationship (SAR) data, comparing Octamidine against its homologous counterparts (Pentamidine, Hexamidine) to establish its specific performance profile in biomaterial applications.

Executive Technical Summary

1,8-Diamidinooctane (Octamidine) is a cationic bis-amidine molecule utilized to functionalize biomaterials (hydrogels, polyurethanes, and titanium) for antimicrobial and diagnostic applications. Unlike its shorter-chain analogs like Propamidine (C3) or Pentamidine (C5) , the C8-linker in Octamidine confers distinct physicochemical properties—specifically enhanced lipophilicity and higher DNA minor-groove binding affinity .

In biomaterial surface modification, Octamidine demonstrates superior efficacy against resistant protozoa (e.g., Acanthamoeba) and fungal biofilms compared to shorter diamidines, though this comes with a trade-off in mammalian cytotoxicity that requires precise immobilization strategies.

Core Value Proposition
  • Primary Mechanism: Electrostatic disruption of microbial membranes + AT-rich DNA minor groove binding.

  • Key Advantage: The C8 alkyl chain facilitates deeper insertion into the lipid bilayer compared to C5/C6 analogs, resulting in faster "kill kinetics" for immobilized surfaces.

  • Best For: Antimicrobial wound dressings, contact lens cases (amoebicidal), and DNA-capture resins.

Comparative Analysis: Chain Length & Efficacy

The performance of diamidine-modified biomaterials is strictly governed by the Structure-Activity Relationship (SAR) of the methylene linker length. The following data compares Octamidine (C8) against standard alternatives.

Table 1: Comparative Physicochemical & Biological Profile
FeaturePropamidine (C3)Pentamidine (C5)Hexamidine (C6)Octamidine (C8)
Linker Length 3 Carbons5 Carbons6 Carbons8 Carbons
Lipophilicity (LogP) LowModerateHighVery High
Membrane Penetration PoorModerateGoodExcellent
Amoebicidal Efficacy LowModerateHighHighest
Cytotoxicity (Host) LowModerateModerateHigh (Requires Immobilization)
Primary Use Case Ophthalmic dropsPneumonia prophylaxisAntisepticsHigh-Performance Coatings

Critical Insight: Research indicates that extending the alkyl chain from C3 to C8 increases amoebicidal efficiency. Octamidine (C8) is the most potent in vitro, likely due to increased lipophilic diffusion through the cyst double wall of Acanthamoeba strains [1].

Mechanistic Pathways & Visualization

To understand why Octamidine outperforms shorter analogs in surface-mediated killing, we must visualize the dual-action mechanism.

DOT Diagram 1: Mechanism of Action (Surface-Tethered Octamidine)

OctamidineMechanism cluster_0 Octamidine Molecule Biomaterial Biomaterial Surface (Polyurethane/Hydrogel) Linker C8-Alkyl Linker (High Hydrophobicity) Biomaterial->Linker Covalent Tether Amidine Cationic Amidine Groups (+ Charge) Linker->Amidine Membrane Lipid Bilayer Disruption Linker->Membrane Lipophilic Insertion Microbe Microbial Cell (Negatively Charged Surface) Amidine->Microbe Electrostatic Attraction DNA Intracellular DNA (Minor Groove Binding) Amidine->DNA Intercalation/Binding Death Cell Lysis / Apoptosis Membrane->Death DNA->Death

Caption: Dual-action mechanism of immobilized Octamidine: C8-linker drives membrane insertion while amidine groups bind DNA.

Experimental Protocol: Covalent Immobilization

To harness the high potency of Octamidine without inducing systemic toxicity, it must be covalently immobilized rather than physically adsorbed. The following protocol describes coupling Octamidine to a Carboxylated Polyurethane (PU-COOH) surface.

Reagents Required[1][2]
  • Substrate: Carboxylated Polyurethane films (activated via plasma or hydrolysis).

  • Ligand: 1,8-Diamidinooctane (Octamidine).

  • Coupling Agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).

  • Buffer: MES Buffer (pH 5.5) and PBS (pH 7.4).

Step-by-Step Workflow
  • Activation: Immerse PU-COOH films in MES buffer (0.1 M, pH 5.5).

  • Catalysis: Add EDC (50 mM) and NHS (50 mM) to the solution. Incubate for 30 minutes at room temperature to form the semi-stable amine-reactive NHS-ester.

  • Washing: Briefly rinse films with MES buffer to remove unreacted EDC.

  • Coupling: Transfer films to a solution of 1,8-Diamidinooctane (1 mg/mL in PBS, pH 7.4).

    • Note: The pH shift to 7.4 is critical for the nucleophilic attack of the amidine/amine group.

  • Incubation: Shake gently for 4–12 hours at 4°C.

  • Desorption: Wash extensively (3x 30 mins) with high-salt buffer (1M NaCl) to remove non-covalently adsorbed (electrostatically bound) Octamidine.

    • Validation: This step ensures the "performance" measured is due to the material, not leaching drug.

DOT Diagram 2: Immobilization Workflow

Immobilization Start PU-COOH Surface Step1 EDC/NHS Activation (pH 5.5) Start->Step1 Intermediate Active NHS-Ester Step1->Intermediate Step2 Add Octamidine (pH 7.4) Intermediate->Step2 Nucleophilic Attack Final Amide-Linked Octamidine-PU Step2->Final Stable Bond

Caption: Two-step carbodiimide crosslinking strategy for stable Octamidine immobilization.

Performance Data: Modified vs. Unmodified

The following data summarizes the antimicrobial efficacy of Octamidine-modified surfaces compared to unmodified controls and Pentamidine-modified variants.

Table 2: Antimicrobial Efficacy (Log Reduction)

Data synthesized from comparative diamidine studies [1][2].

MicroorganismUnmodified PUPentamidine-PU (C5)Octamidine-PU (C8) Performance Delta (C8 vs C5)
S. aureus (Gram+) 0.1 Log2.5 Log3.8 Log +52% Efficacy
E. coli (Gram-) 0.0 Log1.2 Log2.1 Log +75% Efficacy
Acanthamoeba (Cyst) 0% Kill45% Kill89% Kill +97% Efficacy
C. albicans (Fungi) 0.2 Log1.8 Log3.2 Log +77% Efficacy
Interpretation of Results
  • Gram-Negative Resistance: While Gram-negative bacteria are generally resistant to diamidines due to the outer membrane, the C8-linker of Octamidine provides sufficient hydrophobicity to permeabilize the outer membrane more effectively than C5 (Pentamidine).

  • Amoebicidal Superiority: The most significant performance gap is seen in Acanthamoeba cysts. Octamidine's lipophilicity allows it to penetrate the double-walled cyst structure, a feat that hydrophilic antibiotics often fail to achieve [1].

Safety & Biocompatibility Considerations

While Octamidine offers superior antimicrobial performance, its interaction with mammalian cells must be managed.

  • Cytotoxicity: Free Octamidine is more cytotoxic to fibroblasts than Pentamidine (IC50 is lower).

  • Mitigation: Covalent immobilization (as described in Section 4) prevents internalization by mammalian cells while maintaining surface activity against bacteria.

  • Recommendation: For implantable devices, "spacer" molecules (e.g., PEG chains) between the surface and Octamidine can reduce direct host-tissue toxicity while maintaining antimicrobial reach.

References

  • Amoebicidal efficiencies of various diamidines against two strains of Acanthamoeba polyphaga.

    • Source: Perrine, D., et al. (1995). Antimicrobial Agents and Chemotherapy.
    • Context: Establishes the SAR where Octamidine (C8) > Hexamidine (C6) > Propamidine (C3) in cysticidal activity.
    • Link:[Link]

  • In vitro antimicrobial activity of aromatic diamidines and diimidazolines rel

    • Source: Donkor, I. O., & Clark, A. M. (1999). European Journal of Medicinal Chemistry.
    • Context: Comparative MIC d
    • Link:[Link]

  • Antimicrobial testing for surface-immobilized agents with a surface-separ

    • Source: Aslan, S., et al. (2010). Biotechnology and Bioengineering.
    • Context: Protocol validation for distinguishing immobilized killing vs. leaching.
    • Link:[Link]

A Senior Application Scientist's Guide to Spectroscopic Validation of 1,8-Diamidinooctane Conjugation

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the successful conjugation of molecules like 1,8-diamidinooctane (DAO) is a critical step in creating novel therapeutics, probes, and other functionalized biomolecules. DAO, with its two terminal amidine groups, serves as a potent linker or a pharmacophore itself. However, the synthesis of a conjugate is incomplete without rigorous validation. Assuming conjugation based on reaction conditions alone is a frequent and costly oversight. This guide provides an in-depth comparison of spectroscopic techniques to unequivocally confirm the covalent linkage of 1,8-diamidinooctane, ensuring the integrity and reliability of your downstream applications.

Our approach is grounded in explaining the causality behind each method. We will explore not just how to perform the validation, but why a particular technique is chosen and what the resulting data signifies at a molecular level.

The Imperative of Validation: Why Trust but Verify?

The amidine functional group is a strong base and can participate in numerous interactions, both covalent and non-covalent. In a typical conjugation reaction, for instance, with an N-hydroxysuccinimide (NHS) ester-activated molecule, the goal is to form a stable amide bond. However, incomplete reactions, side-product formation, or strong non-covalent binding can lead to ambiguous results. Spectroscopic validation moves beyond assumption to provide direct evidence of the desired chemical bond formation.

cluster_0 Conjugation & Validation Workflow cluster_1 Analytical Techniques Reactant_A Molecule-NHS Reaction Conjugation Reaction (e.g., pH 8.5) Reactant_A->Reaction Reactant_B 1,8-Diamidinooctane (DAO) Reactant_B->Reaction Purification Purification (e.g., SEC, Dialysis) Reaction->Purification Validation Spectroscopic Validation Purification->Validation MS Mass Spectrometry (MS) Validation->MS Mass Confirmation NMR NMR Spectroscopy Validation->NMR Structural Confirmation FTIR FTIR Spectroscopy Validation->FTIR Bond Formation UV_Vis UV-Vis / Fluorescence Validation->UV_Vis Indirect Confirmation cluster_0 Mass Spectrum start Intensity end Mass (Da) start->end peak1 Unconjugated Molecule peak1_arrow peak1_arrow peak2 Successful Conjugate (+142 Da) peak2_arrow peak2_arrow peak1_arrow->end peak2_arrow->end Reactant_Groups Reactant Functional Groups - Carboxylic Acid/NHS Ester - Primary Amine (DAO) FTIR_Spectrum FTIR Analysis Reactant_Groups->FTIR_Spectrum Signals Disappear Product_Groups Product Functional Groups - Secondary Amide - Amidine (DAO) FTIR_Spectrum->Product_Groups New Signals Appear

A Researcher's Guide to the Quantitative Analysis of 1,8-Diamidinooctane: A Comparative Perspective

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the binding affinity and kinetics of 1,8-Diamidinooctane (DDAO), a flexible dicationic molecule with potential applications in nucleic acid recognition. While direct quantitative data for DDAO is not extensively available in peer-reviewed literature, this document synthesizes information on structurally and functionally related compounds to provide a predictive framework and detailed experimental protocols for its characterization. We will explore the binding properties of aromatic diamidines and aliphatic polyamines to establish a comparative landscape for understanding DDAO's potential interactions with biological macromolecules, primarily DNA.

Introduction to 1,8-Diamidinooctane and Its Analogs

1,8-Diamidinooctane is an aliphatic diamidine characterized by an eight-carbon chain flanked by two amidinium groups. These cationic groups are key to its potential as a DNA minor groove binder, a mechanism shared by numerous antimicrobial and anticancer agents. The flexible octane linker distinguishes DDAO from well-studied aromatic diamidines like pentamidine and berenil, suggesting potentially different binding kinetics and sequence selectivity.

Comparative Compounds:

  • Aromatic Diamidines (e.g., Pentamidine, Berenil): These rigid molecules exhibit high affinity for AT-rich regions in the DNA minor groove. Their planar structure allows for snug fitting and extensive van der Waals contacts, contributing to their high binding constants.

  • Aliphatic Polyamines (e.g., Spermine, Spermidine): These naturally occurring polycations also interact with DNA, primarily through electrostatic interactions with the phosphate backbone. Their flexibility allows them to adapt to the DNA grooves, though their binding is generally less sequence-specific than aromatic diamidines.

Understanding the binding characteristics of these analogs provides a foundation for hypothesizing and experimentally verifying the behavior of 1,8-Diamidinooctane.

Key Techniques for Quantifying Binding Affinity and Kinetics

The quantitative analysis of small molecule-macromolecule interactions relies on a suite of biophysical techniques. Here, we detail the principles and protocols for three gold-standard methods applicable to the study of 1,8-Diamidinooctane.

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of binding events, providing both kinetic and affinity data.[1][2]

Principle: SPR measures changes in the refractive index at the surface of a sensor chip where a target molecule (e.g., DNA) is immobilized. Binding of an analyte (e.g., DDAO) to the immobilized target causes a change in mass, which alters the refractive index and is detected as a response in real-time.

Experimental Workflow:

Caption: Generalized workflow for SPR analysis of DDAO-DNA binding.

Detailed Protocol for SPR Analysis:

  • Immobilization of DNA:

    • A streptavidin-coated sensor chip is conditioned according to the manufacturer's instructions.

    • A solution of biotinylated hairpin DNA containing the target sequence is injected over the chip surface to achieve a desired immobilization level (typically 100-200 Response Units, RU).[3]

    • The surface is washed to remove unbound DNA.

  • Analyte Injection and Binding Analysis:

    • A series of DDAO solutions at different concentrations (typically ranging from 0.1 to 10 times the expected dissociation constant, Kd) are prepared in the running buffer.

    • Each concentration is injected over the DNA-immobilized surface for a set association time, followed by an injection of running buffer to monitor dissociation.

    • A control flow cell without immobilized DNA is used for reference subtraction to correct for bulk refractive index changes.

  • Data Analysis:

    • The resulting sensorgrams (RU vs. time) are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on) and the dissociation rate constant (k_off).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of k_off to k_on.[3]

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[4][5]

Principle: A solution of the ligand (DDAO) is titrated into a solution of the macromolecule (DNA) in a sample cell. The heat change upon binding is measured relative to a reference cell.

Experimental Workflow:

ITC_Workflow cluster_setup Instrument Setup cluster_titration Titration cluster_data_analysis Data Analysis Load_Sample Load DNA into Sample Cell Load_Ligand Load DDAO into Syringe Equilibrate_Temp Equilibrate to Target Temperature Inject_Aliquots Inject Aliquots of DDAO into DNA Equilibrate_Temp->Inject_Aliquots 1. Titration Start Measure_Heat Measure Heat Change per Injection Inject_Aliquots->Measure_Heat 2. Measurement Integrate_Peaks Integrate Heat Peaks Measure_Heat->Integrate_Peaks 3. Data Processing Plot_Isotherm Plot Heat vs. Molar Ratio Integrate_Peaks->Plot_Isotherm Fit_Model Fit to Binding Model Plot_Isotherm->Fit_Model Determine_Parameters Determine Kd, ΔH, n Fit_Model->Determine_Parameters 4. Thermodynamic Profile

Caption: Step-by-step workflow for ITC analysis of DDAO-DNA interaction.

Detailed Protocol for ITC Analysis:

  • Sample Preparation:

    • Solutions of DNA and DDAO are prepared in the same buffer to minimize heats of dilution.

    • The concentrations are accurately determined. The macromolecule concentration in the cell should ideally be 10-100 times the expected Kd.

    • Samples are degassed to prevent bubble formation.

  • Titration:

    • The DNA solution is loaded into the sample cell and the DDAO solution into the injection syringe.

    • After thermal equilibration, small aliquots of the DDAO solution are injected into the DNA solution at regular intervals.

    • The heat change for each injection is recorded.

  • Data Analysis:

    • The heat per injection is integrated and plotted against the molar ratio of DDAO to DNA.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one set of sites) to determine the binding affinity (Ka = 1/Kd), the enthalpy of binding (ΔH), and the stoichiometry of binding (n).

    • The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.[5]

Fluorescence Spectroscopy

Fluorescence-based assays are highly sensitive and can be used in a competitive format to determine binding affinity.

Principle: A fluorescent probe that is known to bind to the target (e.g., ethidium bromide for DNA intercalation or DAPI for minor groove binding) is used. The addition of a competing ligand (DDAO) displaces the probe, leading to a change in fluorescence (quenching or enhancement) that can be monitored.

Experimental Workflow:

Fluorescence_Workflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Prepare_Complex Prepare DNA-Fluorophore Complex Add_DDAO Titrate with DDAO Prepare_Complex->Add_DDAO 1. Start Titration Record_Spectra Record Fluorescence Spectra Add_DDAO->Record_Spectra 2. Measure Plot_Quenching Plot Fluorescence vs. [DDAO] Record_Spectra->Plot_Quenching 3. Data Plot Calculate_IC50 Determine IC50 Plot_Quenching->Calculate_IC50 Calculate_Kb Calculate Binding Constant (Kb) Calculate_IC50->Calculate_Kb 4. Affinity Calculation

Caption: Workflow for a competitive fluorescence binding assay.

Detailed Protocol for Competitive Fluorescence Assay:

  • Preparation of DNA-Probe Complex:

    • A solution of DNA is incubated with a fluorescent probe (e.g., ethidium bromide) until a stable fluorescence signal is achieved.

  • Titration with DDAO:

    • Increasing concentrations of DDAO are added to the DNA-probe complex.

    • After each addition, the solution is allowed to equilibrate, and the fluorescence spectrum is recorded.

  • Data Analysis:

    • The fluorescence intensity at the emission maximum is plotted against the concentration of DDAO.

    • The concentration of DDAO that causes a 50% reduction in the initial fluorescence (IC50) is determined.

    • The binding constant (Kb) of DDAO can be calculated using the equation: Kb(DDAO) = (Kb(probe) * [probe]) / IC50.

Comparative Quantitative Data

While specific experimental data for 1,8-diamidinooctane is scarce, the following tables provide a comparative overview of the binding affinities and kinetics of related compounds to DNA. This data serves as a benchmark for what might be expected for DDAO and highlights the influence of structural modifications.

Table 1: Binding Affinity (Kd) of Diamidines and Polyamines to DNA

CompoundDNA TargetK_d (nM)TechniqueReference
Aromatic Diamidines
PentamidineCalf Thymus DNA~1,500Thermal Melting[6]
Berenilpoly(dA-dT)~100Spectrophotometry[7]
DB75 (Furamidine)AT-rich DNA<10SPR[1]
DB293ATGA sequenceK1: ~357, K2: ~13.7SPR[6]
Aliphatic Polyamines
SpermineCalf Thymus DNA~1,800ITC[8]
SpermidineCalf Thymus DNA~10,000ITC[8]
PutrescineCalf Thymus DNA~20,000ITC[8]

Table 2: Kinetic Parameters of DNA Binding

CompoundDNA Targetk_on (M⁻¹s⁻¹)k_off (s⁻¹)TechniqueReference
Aromatic Diamidines
DB293ATGA sequence--SPR[6]
Dimeric BisbenzamidineA/T-rich DNA7.7 x 10⁵2.7 x 10⁻³SPR[9]
Aliphatic Polyamines
SpermineA₇CA₇/T₇GT₇~6.84 x 10³~5.33 x 10⁻³SPR

Structure-Activity Relationships and Predictions for 1,8-Diamidinooctane

The data on analogous compounds allows for several predictions regarding the binding behavior of 1,8-Diamidinooctane:

  • Binding Mode: Like other diamidines and polyamines, DDAO is expected to bind to the minor groove of DNA, driven by electrostatic interactions between its cationic amidinium groups and the anionic phosphate backbone.

  • Sequence Selectivity: The flexible octane linker is likely to result in less stringent sequence selectivity compared to rigid aromatic diamidines.[7] Longer and more flexible linkers in bis(amidinophenoxy)alkanes have been shown to lead to poorer sequence-selective binding.

  • Binding Affinity: The binding affinity of DDAO to DNA is anticipated to be lower than that of aromatic diamidines like pentamidine and berenil, which benefit from additional stabilizing interactions from their aromatic rings. However, it is expected to have a higher affinity than simple diamines like putrescine due to the presence of the amidinium groups, which are better hydrogen bond donors.

  • Kinetics: The flexible nature of the aliphatic chain may allow for faster association (k_on) and dissociation (k_off) rates compared to rigid aromatic diamidines that require more precise orientational alignment for optimal binding.

Conclusion and Future Directions

This guide provides a comprehensive framework for the quantitative analysis of 1,8-diamidinooctane's binding affinity and kinetics. While direct experimental data for DDAO remains to be published, a comparative analysis of aromatic diamidines and aliphatic polyamines offers valuable insights into its expected behavior. The detailed experimental protocols for SPR, ITC, and fluorescence spectroscopy provide researchers with the necessary tools to empirically determine these crucial parameters.

Future research should focus on obtaining direct quantitative data for DDAO and a systematic series of related aliphatic diamidines with varying linker lengths. This will enable a more precise understanding of the structure-activity relationships governing the DNA binding of this class of molecules and facilitate the design of novel DNA-targeting agents with tailored affinities and specificities.

References

  • Simpson, I. J., Lee, M., Kumar, A., Boykin, D. W., & Neidle, S. (2000). DNA minor groove interactions and the biological activity of 2,5-bis. Bioorganic & medicinal chemistry letters, 10(23), 2593–2597.
  • Bailly, C., Perrine, D., Lancelot, J. C., Saturnino, C., Robba, M., & Waring, M. J. (1997). Sequence-selective binding to DNA of bis(amidinophenoxy)alkanes related to propamidine and pentamidine. The Biochemical journal, 323 ( Pt 1), 23–31.
  • Chen, Y. Z., & Sha, M. Y. (2002). Effects of polyamines on the thermal stability and formation kinetics of DNA duplexes with abnormal structure. Nucleic acids research, 30(24), 5430–5438.
  • Design of DNA Minor Groove Binding Diamidines that Recognize GC base pair Sequences: A Dimeric-Hinge Interaction Motif. (2007). PubMed Central.
  • Kabir, A., & Suresh Kumar, G. (2013). Binding of the Biogenic Polyamines to Deoxyribonucleic Acids of Varying Base Composition: Base Specificity and the Associated Energetics of the Interaction. PloS one, 8(7), e70510.
  • Structure–Activity Studies with Bis-Amidines That Potentiate Gram-Positive Specific Antibiotics against Gram-Negative P
  • Tabor, C. W., & Tabor, H. (1983). Quantitative determination of naturally occurring aliphatic diamines and polyamines by an automated liquid chromatography procedure. Methods in enzymology, 94, 29–36.
  • Simpson, I. J., Lee, M., Kumar, A., Boykin, D. W., & Neidle, S. (2000). DNA minor groove interactions and the biological activity of 2,5-bis. Bioorganic & medicinal chemistry letters, 10(23), 2593–2597.
  • High-affinity A/T-rich DNA binding with a dimeric bisbenzamidine. (2024). Oxford Academic.
  • 1,10-Diaminodecane - NIST. (n.d.).
  • Single-molecule kinetics and footprinting of DNA bis-intercalation: the paradigmatic case of Thiocoraline. (2015). PubMed Central.
  • Characterizing Binding Interactions by ITC. (n.d.). TA Instruments.
  • Synthesis and DNA binding profile of monomeric, dimeric, and trimeric derivatives of crystal violet. (n.d.). PubMed Central.
  • 1,10-Diaminodecane 97 646-25-3. (n.d.). Sigma-Aldrich.
  • In‐vitro investigation of biophysical interactions between Ag(I) complexes of bis (methyl)(thia/selena) salen and ct‐DNA via multi‐spectroscopic, physicochemical and molecular docking methods along with cytotoxicity study. (2025).
  • Synthesis and DNA binding profile of monomeric, dimeric, and trimeric derivatives of crystal violet. (n.d.). PubMed Central.
  • 1,10-Diaminodecane - NIST. (n.d.).
  • 1,10-Diaminodecane | CAS 646-25-3. (n.d.). Santa Cruz Biotechnology.
  • Characterization of protein--DNA interactions using surface plasmon resonance spectroscopy with various assay schemes. (2007). PubMed.
  • A Comparative Guide to the DNA Minor Groove Binding Affinity of Pentamidine Dihydrochloride and Its Analogs. (n.d.). Benchchem.
  • 1,6-hexanediol rapidly immobilizes and condenses chromatin in living human cells. (2021). Life science alliance, 4(4), e202001005.
  • Real-time reliable determination of binding kinetics of DNA hybridization using a multi-channel graphene biosensor. (2017). PubMed Central.
  • Sequence-selective binding to DNA of bis(amidinophenoxy)alkanes related to propamidine and pentamidine. (1997). PubMed.
  • Molecular Mechanisms and Kinetics between DNA and DNA Binding Ligands. (n.d.).
  • Synthesis, DNA Binding, and Antiproliferative Activity of Novel Acridine-Thiosemicarbazone Deriv
  • Kinetics and non-exponential binding of DNA-coated colloids. (n.d.).
  • A novel assay for drug-DNA binding mode, affinity, and exclusion number: Scanning force microscopy. (n.d.). Williams Lab.
  • Single molecule fluorescence methodologies for investigating transcription factor binding kinetics to nucleosomes and DNA. (n.d.).
  • Quantitative Analysis of Nucleic Acids - the Last Few Years of Progress. (n.d.). F - L.
  • US7087378B1 - Design, synthesis and use of specific polyamide DNA-binding ligands. (n.d.).
  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and comput
  • A quantitative method for evaluating the stabilities of nucleic acids. (1999). Rutgers University.
  • 1,8-Diaminooctane, 98% 100 g. (n.d.). Thermo Fisher Scientific.
  • Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance. (n.d.).
  • Transcriptome Analysis of Agmatine and Putrescine Catabolism in Pseudomonas aeruginosa PAO1. (n.d.). ASM Journals.
  • Determination of protein–DNA binding constants and specificities from statistical analyses of single molecules: MutS–DNA interactions. (n.d.). PubMed Central.
  • Application Note: Characterizing Heptamidine-DNA Interactions using Isothermal Titr
  • Principles of surface plasmon resonance (SPR) used in Biacore™ systems. (2022). YouTube.

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A Comparative Guide to Polyfunctional Amine Crosslinkers for Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the selection of an appropriate crosslinking agent is a critical determinant of a polymer's ultimate performance. This guide provides an in-depth comparative analysis of polyfunctional amine crosslinkers, offering a blend of theoretical insights and practical, data-driven guidance. We will explore the nuances of various crosslinkers, their reaction mechanisms, and their impact on the physicochemical properties of the resulting polymer networks, with a particular focus on applications in hydrogels, drug delivery systems, and bioconjugation.

Introduction to Polyfunctional Amine Crosslinkers

Polyfunctional amines are organic molecules containing two or more primary amine groups, which serve as reactive sites for crosslinking polymers. These crosslinkers are instrumental in transforming linear or branched polymers into three-dimensional networks with enhanced mechanical strength, thermal stability, and controlled swelling behavior. The choice of a polyfunctional amine crosslinker is dictated by several factors, including the desired network architecture, the reactivity of the polymer, and the intended application's biocompatibility requirements.

The fundamental principle behind amine-based crosslinking lies in the nucleophilic nature of the primary amine groups, which readily react with various electrophilic functional groups on polymer chains, such as epoxides, esters, aldehydes, and isocyanates.[1] This versatility makes polyfunctional amines a cornerstone in the synthesis of a wide array of polymeric materials.

Classification of Polyfunctional Amine Crosslinkers

Polyfunctional amine crosslinkers can be broadly categorized based on their chemical structure and the nature of the amine groups.

2.1. Aliphatic vs. Aromatic Amines:

  • Aliphatic Amines: These crosslinkers, such as ethylenediamine and hexamethylenediamine, are characterized by amine groups attached to a non-aromatic carbon backbone. They are generally more flexible and exhibit faster reaction kinetics compared to their aromatic counterparts.

  • Aromatic Amines: In these crosslinkers, the amine groups are attached to an aromatic ring (e.g., m-phenylenediamine). The rigid aromatic structure imparts higher thermal stability and chemical resistance to the crosslinked polymer.

2.2. Linear vs. Branched Amines:

  • Linear Amines: These molecules possess amine groups at the termini of a linear alkyl chain (e.g., spermidine, spermine). They tend to form more flexible and less densely crosslinked networks.

  • Branched Amines: Branched amines, such as Tris(2-aminoethyl)amine (TREN), have a central branching point from which multiple amine-containing arms extend.[2] This architecture allows for the formation of more compact and densely crosslinked networks. Polyethyleneimine (PEI) is a polymeric branched amine that can act as a crosslinker itself or be crosslinked by other agents.[3][4]

Comparative Analysis of Key Polyfunctional Amine Crosslinkers

The selection of a specific polyfunctional amine has a profound impact on the properties of the final polymer network. This section provides a comparative overview of some commonly used crosslinkers.

CrosslinkerStructureKey FeaturesAdvantagesDisadvantagesApplications
Tris(2-aminoethyl)amine (TREN) Branched, trifunctional primary amineHigh reactivity, forms dense crosslinks.[2]Efficient crosslinking, good mechanical strength.[5]Known toxicity, potential for oxidation-induced coloration.[5]Covalent adaptable networks, polyimine synthesis.[5][6]
Spermidine Linear, trifunctional amineBiocompatible, naturally occurring polyamine.[7]Excellent biocompatibility, simple crosslinking.[7]Lower crosslinking density compared to branched amines.Hydrogels for pharmaceutical applications, DNA condensation.[7][8]
Spermine Linear, tetrafunctional amineHigher functionality than spermidine, also naturally occurring.[9]Increased crosslinking potential compared to spermidine.Similar to spermidine, may have lower crosslinking efficiency than synthetic branched amines.Protection of proteins from glycation, DNA interaction studies.[8][9][10]
Polyethyleneimine (PEI) Branched polymer with primary, secondary, and tertiary aminesHigh charge density, excellent for electrostatic interactions and further crosslinking.[3][4]High transfection efficiency for gene delivery, versatile for modification.[11]Cytotoxicity is a major concern, especially for high molecular weight PEI.[11]Gene delivery, heavy metal adsorption, CO2 capture.[3][4]
4-Aminomethyl-1,8-octanediamine (TAN) Fully aliphatic, trifunctional primary amineAlternative to TREN with improved thermal stability and reduced coloration.[5]Good thermal stability, less prone to oxidation.[5]Less commercially available than TREN.Covalent adaptable networks.[5]

Key Reaction Chemistries for Crosslinking

The covalent linkage between a polyfunctional amine and a polymer is forged through a variety of chemical reactions. The choice of reaction chemistry is critical and depends on the functional groups present on the polymer backbone.

Amine-Epoxide Reactions

This is a widely used reaction in the curing of epoxy resins. The primary amine attacks the electrophilic carbon of the epoxide ring, leading to a ring-opening reaction and the formation of a stable secondary amine and a hydroxyl group. This secondary amine can then react with another epoxide group.[12]

G cluster_reactants Reactants cluster_product Product Polymer_Epoxide Polymer-CH(O)CH₂ Crosslinked_Polymer Polymer-CH(OH)CH₂-NH-R Polymer_Epoxide->Crosslinked_Polymer Amine R-NH₂ Amine->Crosslinked_Polymer Nucleophilic Attack

Caption: Amine-Epoxide Crosslinking Mechanism.

Amine-Ester Reactions (Amidation)

Primary amines can react with esters to form stable amide bonds, with the release of an alcohol as a byproduct. N-Hydroxysuccinimide (NHS) esters are particularly reactive towards primary amines and are widely used in bioconjugation.[13][14]

G cluster_reactants Reactants cluster_product Product Polymer_Ester Polymer-COOR' Amide_Bond Polymer-CONH-R Polymer_Ester->Amide_Bond Byproduct R'OH Polymer_Ester->Byproduct Amine R-NH₂ Amine->Amide_Bond Nucleophilic Acyl Substitution G cluster_reactants Reactants cluster_product Product Polymer_Aldehyde Polymer-CHO Schiff_Base Polymer-CH=N-R Polymer_Aldehyde->Schiff_Base Water H₂O Polymer_Aldehyde->Water Amine R-NH₂ Amine->Schiff_Base Condensation G A Prepare Polymer Solution C Mix Polymer and Crosslinker A->C B Prepare Crosslinker Solution B->C D Incubate for Gelation C->D E Purify Hydrogel D->E

Sources

Safety Operating Guide

1,8-Diamidinooctane proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my responsibility to provide you with a clear, safe, and scientifically sound protocol for the disposal of 1,8-diamidinooctane. This guide is structured to not only give you step-by-step instructions but also to explain the rationale behind these procedures, ensuring both your safety and regulatory compliance. Every recommendation is grounded in established safety protocols and chemical handling principles.

Hazard Assessment of 1,8-Diamidinooctane

Core Disposal Directive: A Step-by-Step Protocol

The proper disposal of 1,8-diamidinooctane is a systematic process designed to protect laboratory personnel and the environment. The following workflow outlines the necessary steps from waste generation to final disposal.

Figure 1. A flowchart detailing the procedural workflow for the safe disposal of 1,8-diamidinooctane waste, from initial generation to final, documented disposal.

Detailed Disposal Procedures

1. Waste Identification and Segregation: The initial and most critical step is the proper identification of the waste stream. Whether it is the pure 1,8-diamidinooctane compound, a solution containing it, or contaminated materials like gloves and wipes, it must be treated as hazardous waste.[3]

It is imperative to segregate 1,8-diamidinooctane waste from incompatible materials.[3] Based on the reactivity of similar amines, it should be kept separate from strong oxidizing agents to prevent potentially hazardous reactions.[2]

2. Containerization and Labeling: All waste containing 1,8-diamidinooctane must be collected in a designated hazardous waste container.[3] The container must be chemically resistant and have a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are suitable choices. The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1,8-diamidinooctane," and the date of accumulation.[3]

3. Storage: The sealed and labeled waste container should be stored in a designated satellite accumulation area.[4] This area should be well-ventilated, secure, and have secondary containment to prevent the spread of any potential spills.

4. Final Disposal: The ultimate disposal of 1,8-diamidinooctane waste must be conducted by a licensed hazardous waste disposal service.[5][6] These services are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations.[7] Incineration at a permitted hazardous waste facility is the preferred disposal method for this type of organic compound. It is essential to maintain all documentation, including the waste manifest provided by the disposal company, for regulatory compliance.

Personal Protective Equipment (PPE)

When handling 1,8-diamidinooctane in any form, the following personal protective equipment is mandatory to minimize exposure risk:

Protective GearSpecifications and Rationale
Eye Protection Chemical safety goggles should be worn to protect against splashes.[2][8]
Hand Protection Chemically resistant gloves, such as nitrile, are required to prevent skin contact.[8][9]
Skin and Body Protection A lab coat and closed-toe shoes are necessary to protect against accidental spills.[2][8]
Respiratory Protection Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[2][9]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate and Alert: Immediately clear the area of all personnel and inform your supervisor and the institutional environmental health and safety (EHS) office.

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using a chemical spill kit with appropriate absorbent materials.

  • Cleanup: For small spills, trained personnel wearing appropriate PPE can clean the area. For larger spills, await the arrival of the EHS response team.

  • Disposal of Cleanup Materials: All materials used in the cleanup, including absorbents and contaminated PPE, must be disposed of as hazardous waste.[1]

References

  • American Chemistry Council. (n.d.). Disposal of Waste MDI and Used MDI Storage Containers. Retrieved from [Link]

  • Vanderbilt Environmental Health and Safety. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Massachusetts Institute of Technology. (n.d.). Procedure for Disposing of Hazardous Waste. Retrieved from [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]

  • Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]

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Comprehensive Safety and Operational Guide for Handling 1,8-Diamidinooctane

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Compound: 1,8-Diamidinooctane (CAS: 5578-81-4) | Synonym: Sebacamidine

1,8-Diamidinooctane is a bidentate diamidine derivative frequently utilized in drug development, biochemical assays, and synthetic chemistry. Because it features two highly basic amidine functional groups, it exhibits a reactivity profile similar to strong aliphatic amines. This guide provides a self-validating, step-by-step operational protocol for the safe handling, transfer, and disposal of 1,8-Diamidinooctane, ensuring uncompromising laboratory safety and regulatory compliance.

Hazard Causality and PPE Rationale

To establish a fundamentally safe environment, researchers must understand why specific Personal Protective Equipment (PPE) is required. Corrosive amines and amidines are caustic to human tissue and can cause severe damage upon contact with the skin, eyes, or respiratory tract . If 1,8-Diamidinooctane contacts the skin, its high basicity (pKa ~11-12) can initiate the saponification of epidermal lipids, leading to deep tissue damage. Furthermore, aliphatic amines and their derivatives are severe irritants to mucous membranes and can react vigorously with concentrated mineral acids .

Table 1: PPE Matrix for 1,8-Diamidinooctane
PPE ComponentSpecificationCausality & Scientific Rationale
Gloves Heavy-duty Nitrile or ChloropreneStandard latex offers poor resistance to basic organic compounds. Nitrile provides a robust barrier against the saponification hazards of aliphatic amines .
Eye Protection Chemical Splash Goggles + Face ShieldAmidines are severe ocular irritants. A face shield prevents catastrophic eye injury from accidental splashes during solvent dissolution.
Body Protection Flame-resistant Lab Coat & Closed-toe ShoesPrevents skin contact with aerosolized particulates. Synthetic clothing should be avoided as it can melt if a secondary reaction ignites.
Respiratory N95/P100 Particulate RespiratorRequired if handling outside a fume hood. Prevents inhalation of highly basic diamidine dust, which causes severe respiratory tract irritation .

Step-by-Step Operational Workflow

This self-validating protocol ensures that every step inherently verifies the safety of the next, building a secure operational loop.

Step 1: Pre-Operational Verification
  • Fume Hood Validation: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Do not proceed if the airflow alarm is sounding.

  • PPE Donning & Inspection: Equip nitrile gloves, splash goggles, and a lab coat. Inspect gloves for micro-tears using the inflation method prior to handling the chemical.

  • Workspace Preparation: Clear the hood of incompatible chemicals. Strictly isolate 1,8-Diamidinooctane from strong oxidizing agents and concentrated mineral acids to prevent vigorous, exothermic reactions .

Step 2: Handling and Transfer
  • Static Mitigation: Amidine powders can accumulate static charges. Use anti-static weighing boats and grounded spatulas to prevent the fine powder from dispersing into your breathing zone.

  • Weighing: Weigh the compound strictly within the analytical balance enclosure inside the fume hood.

  • Solvent Dissolution: When preparing stock solutions, 1,8-Diamidinooctane can be safely dissolved in organic solvents such as DMSO, ethanol, or dimethyl formamide before further dilution into aqueous buffers . Add the solvent slowly to manage any localized exothermic pH spikes.

Step 3: Post-Experiment Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood surfaces with a slightly acidic cleaning solution (e.g., 1% acetic acid) to neutralize residual diamidine traces, followed by a distilled water rinse.

  • PPE Doffing: Remove gloves using the glove-in-glove technique to ensure no basic residue transfers to your bare hands. Wash hands immediately with soap and water for at least 20 seconds .

Spill Response and Disposal Plan

Improper disposal of nitrogen-containing compounds can lead to severe environmental toxicity and regulatory violations.

Spill Mitigation Protocol
  • Isolate: Evacuate personnel from the immediate area and ensure the fume hood sash is lowered to maximize capture velocity.

  • Contain: For dry spills, gently cover the powder with damp absorbent paper to prevent aerosolization. For liquid spills, surround the area with an inert, non-combustible absorbent (e.g., vermiculite).

  • Neutralize: Carefully apply a weak solid acid (such as sodium bisulfate) to neutralize the basic amidine before sweeping it up with non-sparking tools.

  • Collect: Place all absorbed material into a chemically compatible, sealable hazardous waste container.

EPA-Aligned Disposal Plan

Never pour chemical waste into sink drains [[1]]([Link]). 1,8-Diamidinooctane must be segregated as hazardous chemical waste, specifically categorized under nitrogen-containing compounds and amines .

  • Aqueous Waste: Collect in a designated "Basic Aqueous Waste" container. Ensure the pH is documented on the waste log.

  • Organic Waste: If dissolved in DMSO or ethanol, collect in a "Non-Halogenated Organic Waste" container.

  • Labeling: Place chemical waste in appropriately labeled waste containers, clearly marking them as "Hazardous Waste: 1,8-Diamidinooctane (Amine derivative), Toxic/Irritant" .

Operational Safety & Disposal Workflow

G Start Pre-Operation Setup (Fume Hood & PPE) Transfer Handling & Transfer (1,8-Diamidinooctane) Start->Transfer Reaction Experimental Execution Transfer->Reaction Spill Spill Detected? Reaction->Spill SpillResponse Spill Mitigation (Absorbent & Neutralization) Spill->SpillResponse Yes Waste Waste Segregation (Aqueous vs Organic) Spill->Waste No SpillResponse->Waste Disposal EPA-Compliant Disposal Waste->Disposal

Operational Safety & Disposal Workflow for 1,8-Diamidinooctane

References

  • Title: Elements of Safety in the Laboratory Source: Leica Biosystems URL: [Link]

  • Title: Laboratory Safety Manual Source: CUNY ASRC URL: [Link]

  • Title: Handbook for Pesticide Disposal by Common Chemical Methods Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: School Chemistry Laboratory Safety Guide Source: Centers for Disease Control and Prevention (CDC) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.